1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride
Beschreibung
The exact mass of the compound 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
781649-84-1 |
|---|---|
Molekularformel |
C11H15ClN4O |
Molekulargewicht |
254.71 g/mol |
IUPAC-Name |
1-piperidin-4-yl-3H-imidazo[4,5-b]pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C11H14N4O.ClH/c16-11-14-10-9(2-1-5-13-10)15(11)8-3-6-12-7-4-8;/h1-2,5,8,12H,3-4,6-7H2,(H,13,14,16);1H |
InChI-Schlüssel |
HRKQNYBSCATNDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1N2C3=C(NC2=O)N=CC=C3.Cl |
Andere CAS-Nummern |
781649-84-1 |
Piktogramme |
Irritant |
Synonyme |
1-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Dihydrochloride; 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one Dihydrochloride; 1-Piperidin-4-yl-1,3-dihydroimidazo[4,5-b]pyridin-2-one Dihydrochloride; 2-Oxo-1-(4-piperidinyl)-2,3 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride basic properties
An In-depth Technical Guide to 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the basic properties of this compound (CAS: 781649-84-1). The document is intended for researchers, scientists, and professionals in drug development. It covers the physicochemical properties, a plausible synthetic route, and its primary application as a key intermediate in the synthesis of pharmacologically active molecules. Due to its role as a synthetic intermediate, publicly available data on its specific biological activity, mechanism of action, and associated signaling pathways are limited. This guide, therefore, also provides context by discussing the biological targets of the final drug products synthesized from this compound.
Physicochemical Properties
This compound is a heterocyclic compound.[1] Its fundamental properties are summarized in the table below. The hydrochloride salt form generally confers improved solubility and stability compared to the free base.
| Property | Value | Source |
| CAS Number | 781649-84-1 | [2] |
| Molecular Formula | C₁₁H₁₆Cl₂N₄O | [1][2][] |
| Molecular Weight | 291.18 g/mol | [1][2] |
| IUPAC Name | 1-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridin-2-one;dihydrochloride | [4][5] |
| Synonyms | 1-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one dihydrochloride, 2-Oxo-1-(4-piperidinyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine dihydrochloride | [4][5] |
| Appearance | Solid (form may vary) | [6] |
| Purity | ≥97% (typical commercial purity) | [1] |
| Topological Polar Surface Area (TPSA) | 62.71 Ų | [1] |
| Computed LogP | 1.4927 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bonds | 1 | [1] |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [6] |
Synthesis and Experimental Protocols
The following represents a plausible multi-step synthesis for 1-(piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, based on general organic synthesis principles and information on related compounds.
Synthesis of the Free Base
A potential synthetic route to the free base, 1-(piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, involves the deprotection of a protected precursor. A common strategy is the catalytic hydrogenation of a benzyl-protected intermediate.
Step 1: Synthesis of Benzyl 4-(2-oxo-2,3-dihydroimidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate This intermediate can be prepared through nucleophilic substitution reactions, though specific details for this exact compound are not detailed in the provided search results.
Step 2: Deprotection via Catalytic Hydrogenation A general protocol for this type of deprotection is as follows:
-
Dissolve Benzyl 4-(2-oxo-2,3-dihydroimidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate in a suitable solvent such as methanol.
-
Add a palladium on carbon (Pd/C) catalyst (e.g., 10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature or slightly elevated temperature.
-
Monitor the reaction by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude free base, 1-(piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one.
-
The crude product can be purified by crystallization or column chromatography.
Formation of the Hydrochloride Salt
The free base can be converted to the dihydrochloride salt to improve its handling and solubility properties.
Protocol:
-
Dissolve the purified 1-(piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one in a suitable anhydrous solvent, such as methanol or ethanol.
-
Cool the solution in an ice bath.
-
Add a solution of hydrogen chloride (e.g., saturated HCl in methanol or diethyl ether) dropwise with stirring. Typically, two equivalents of HCl are used to form the dihydrochloride salt.
-
A precipitate of the hydrochloride salt should form.
-
Continue stirring in the cold for a period to ensure complete precipitation.
-
Collect the solid product by filtration.
-
Wash the filter cake with a cold, anhydrous solvent (e.g., diethyl ether) to remove any excess acid.
-
Dry the product under vacuum to yield this compound.
Caption: A plausible workflow for the synthesis of the target compound.
Biological Context and Potential Applications
Role as a Pharmaceutical Intermediate
This compound is primarily documented as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[6][7][8] Notably, it is a building block for the synthesis of calcitonin gene-related peptide (CGRP) receptor antagonists, which are used in the treatment of migraine headaches.[9]
Examples of APIs synthesized from this intermediate include:
-
Telcagepant (MK-0974): An investigational CGRP receptor antagonist for the treatment of acute migraine.[9]
-
Rimegepant: An approved CGRP receptor antagonist for the acute and preventive treatment of migraine.[10]
The use of this compound as an intermediate for these specific drugs highlights its structural importance for achieving high-affinity binding to the CGRP receptor in the final molecule.
Biological Activity of Structurally Related Compounds
While no direct biological activity data for this compound is publicly available, research on structurally similar scaffolds can provide insights into potential, though unconfirmed, biological relevance.
A study on the chemical modulation of a 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, which is structurally analogous to the title compound, identified it as a novel inhibitor of the NLRP3 inflammasome.[11] The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system and its dysregulation is implicated in a variety of inflammatory diseases. This suggests that the imidazo[4,5-b]pyridin-2-one core may have potential as a scaffold for developing modulators of inflammatory pathways, although this has not been demonstrated for the specific compound .
Experimental and Drug Discovery Workflow
The general workflow for characterizing and utilizing a drug intermediate like this compound in a drug discovery program is outlined below.
Caption: General workflow for the use of a drug intermediate in discovery.
Conclusion
This compound is a well-characterized chemical intermediate with established physicochemical properties. Its primary significance in the pharmaceutical industry is its role as a key building block in the synthesis of CGRP receptor antagonists for migraine treatment. While direct biological data on the intermediate itself is scarce, the therapeutic importance of the final products underscores the value of this chemical scaffold. Future research could explore the potential for this and related imidazo[4,5-b]pyridin-2-one derivatives in other therapeutic areas, such as inflammation, based on the activity of analogous chemical structures. This guide provides a foundational understanding of the compound for researchers and developers working with this important synthetic precursor.
References
- 1. chemscene.com [chemscene.com]
- 2. Synthonix, Inc > 781649-84-1 | 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one (Hydrochloride) [synthonix.com]
- 4. 1-(piperidin-4-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one dihydrochloride | C11H16Cl2N4O | CID 22293181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Piperidin-4-yl-1,3-dihydro-iMidazo[4,5-b]pyridin-2-one 2HCl | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Page loading... [guidechem.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. 1-(1-(1H-imidazole-1-carbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one | 1373116-06-3 [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide on 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride (CAS Number: 781649-84-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride, with the CAS number 781649-84-1, is a heterocyclic compound of significant interest in medicinal chemistry. Its core structure, featuring a fusion of imidazole and pyridine rings with a piperidinyl moiety, makes it a valuable building block in the synthesis of complex pharmaceutical agents.[1] This technical guide provides a comprehensive overview of its synthesis, its primary role as a key intermediate in the development of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, and its potential, though less documented, activity as an N-methyl-D-aspartate (NMDA) receptor antagonist.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 781649-84-1 | [2] |
| Molecular Formula | C₁₁H₁₆Cl₂N₄O | [3] |
| Molecular Weight | 291.18 g/mol | [3] |
| IUPAC Name | 1-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridin-2-one;dihydrochloride | [3] |
| Synonyms | 1-piperidin-4-yl-1,3-dihydroimidazo[4,5-b]pyridin-2-one dihydrochloride | [3] |
| Appearance | Solid | - |
| Purity | Typically ≥97% | [2] |
| Storage | Recommended at 4°C | [2] |
Synthesis
This compound is a crucial intermediate in the synthesis of several CGRP receptor antagonists.[4] While specific, detailed industrial synthesis protocols are often proprietary, the general synthetic approach can be inferred from the literature on the synthesis of final drug products like Telcagepant and Rimegepant.[4][5][6][7][8][9][10][11]
A plausible synthetic route involves the reaction of a protected 4-aminopiperidine derivative with a suitable 2,3-diaminopyridine precursor, followed by cyclization to form the imidazo[4,5-b]pyridin-2-one core. One generalized synthetic approach is described as reacting a corresponding nitro compound with 1-(piperidin-4-yl)ethanamine and hydrochloric acid.[12]
Experimental Protocol: General Synthesis
The following is a representative, generalized protocol based on common organic synthesis principles for similar heterocyclic structures.
Materials:
-
2,3-diamino-nitropyridine precursor
-
tert-butyl 4-oxopiperidine-1-carboxylate
-
Reductive amination agent (e.g., sodium triacetoxyborohydride)
-
Cyclizing agent (e.g., carbonyldiimidazole (CDI) or phosgene equivalent)
-
Appropriate solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Acid for deprotection (e.g., Hydrochloric acid (HCl))
Procedure:
-
Reductive Amination: React the 2,3-diamino-nitropyridine precursor with tert-butyl 4-oxopiperidine-1-carboxylate in the presence of a reductive amination agent in a suitable solvent like DCM. This step introduces the piperidine ring.
-
Reduction of Nitro Group: The nitro group on the pyridine ring is then reduced to an amino group, yielding a triamine intermediate.
-
Cyclization: The resulting triamine is cyclized using a carbonylating agent like CDI to form the imidazo[4,5-b]pyridin-2-one ring system.
-
Deprotection: The Boc protecting group on the piperidine is removed by treatment with a strong acid, such as HCl in an appropriate solvent, to yield the final product as the hydrochloride salt.
-
Purification: The final compound is purified by recrystallization or chromatography to achieve the desired purity.
Role as a Key Synthetic Intermediate
The primary and well-documented application of this compound is as a pivotal intermediate in the manufacture of small molecule CGRP receptor antagonists.[4]
In the Synthesis of Telcagepant and Rimegepant
Telcagepant and Rimegepant are orally available CGRP receptor antagonists developed for the treatment of acute migraine.[5][10] The synthesis of these complex molecules involves the coupling of the 1-(piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one core with other elaborate chemical moieties.[9][11] The piperidinyl nitrogen of the intermediate serves as a key attachment point for further chemical elaboration to build the final drug structure.
Potential Biological Activity: NMDA Receptor Antagonism
While its role as a synthetic intermediate is firmly established, there are some commercial sources that describe this compound as an NMDA receptor antagonist.[12] However, at present, there is a lack of extensive peer-reviewed scientific literature detailing the specific NMDA receptor binding affinity or functional antagonism of this particular compound. The broader class of imidazo[4,5-b]pyridine derivatives has been investigated for a wide range of biological activities, including kinase inhibition and antimicrobial properties, lending plausibility to the idea that this scaffold could interact with various biological targets.[13]
CGRP and NMDA Receptor Signaling in Migraine
The established therapeutic target of the final drug products (Telcagepant, Rimegepant) is the CGRP receptor. CGRP is a neuropeptide implicated in the pathophysiology of migraine. Its signaling pathway is a key area of research for migraine therapeutics. Interestingly, there is a crosstalk between CGRP and NMDA receptor signaling pathways in the trigeminal nervous system, which is central to migraine pain.
Experimental Protocol: NMDA Receptor Binding Assay
To investigate the potential NMDA receptor antagonist activity of this compound, a radioligand binding assay, such as the [³H]MK-801 binding assay, can be employed.[14][15] This assay measures the ability of a test compound to displace the binding of a known radiolabeled NMDA receptor channel blocker.
Materials:
-
Rat brain membranes (e.g., from cortex or hippocampus)
-
[³H]MK-801 (radioligand)
-
This compound (test compound)
-
Unlabeled MK-801 (for determining non-specific binding)
-
Assay buffer (e.g., Tris-HCl)
-
Glutamate and Glycine (to open the ion channel for MK-801 binding)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue according to standard protocols.
-
Assay Setup: In test tubes, combine the rat brain membranes, [³H]MK-801, and varying concentrations of the test compound. Include control tubes with only the radioligand (total binding) and tubes with the radioligand and a high concentration of unlabeled MK-801 (non-specific binding).
-
Incubation: Add glutamate and glycine to all tubes to activate the NMDA receptors and allow [³H]MK-801 to bind. Incubate the mixture at a controlled temperature for a specified time.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound from the unbound radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound, which is the concentration required to inhibit 50% of the specific binding of [³H]MK-801.
Conclusion
This compound is a compound of considerable importance in pharmaceutical research and development. Its primary, well-established role is as a key building block in the synthesis of CGRP receptor antagonists for the treatment of migraine. While there are indications of potential NMDA receptor antagonist activity, this requires further rigorous investigation through dedicated pharmacological studies. The experimental protocols outlined in this guide provide a framework for the synthesis and biological evaluation of this versatile molecule, highlighting its significance for researchers in the field of drug discovery.
References
- 1. 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one Supplier & Distributor of CAS# [processpointchem.com]
- 2. chemscene.com [chemscene.com]
- 3. 1-(piperidin-4-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one dihydrochloride | C11H16Cl2N4O | CID 22293181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Asymmetric Synthesis of Heterocyclic Analogues of a CGRP Receptor Antagonist for Treating Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis of telcagepant, a CGRP receptor antagonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. msd-life-science-foundation.or.jp [msd-life-science-foundation.or.jp]
- 9. thieme-connect.com [thieme-connect.com]
- 10. thieme-connect.de [thieme-connect.de]
- 11. 1-(1-(1H-imidazole-1-carbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one | 1373116-06-3 [chemicalbook.com]
- 12. 1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one dihydrochloride | 781649-84-1 | GGB64984 [biosynth.com]
- 13. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo labelling of the NMDA receptor channel complex by [3H]MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride. The information is curated for researchers and professionals in the field of drug discovery and development.
Chemical Structure and Properties
This compound is a heterocyclic compound featuring a piperidine ring linked to an imidazopyridinone core. The hydrochloride salt form enhances its solubility in aqueous solutions.
Chemical Structure Diagram:
Caption: Chemical structure of this compound.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆Cl₂N₄O | [1][2][3][4] |
| Molecular Weight | 291.17 g/mol | [1][4] |
| IUPAC Name | 1-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridin-2-one;dihydrochloride | [1][4] |
| SMILES | C1CNCCC1N2C3=C(NC2=O)N=CC=C3.Cl.Cl | [1] |
| InChI Key | OHUCGNJZMRINKX-UHFFFAOYSA-N | [1][4] |
| CAS Number | 781649-84-1 | [2] |
Synthesis
This compound is noted as a drug intermediate, suggesting its use in the synthesis of more complex active pharmaceutical ingredients.[5][6] A general synthetic approach involves the reaction of a nitro-substituted pyridine derivative with 1-(piperidin-4-yl)ethanamine followed by treatment with hydrochloric acid.[7] The product can then be isolated and purified by recrystallization.[7]
Potential Biological Activity and Experimental Protocols
While this specific molecule is often cited as a drug intermediate, its structural similarity to other pharmacologically active compounds suggests potential biological activities.[5][6] The core scaffold, 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one, has been investigated as an inhibitor of the NLRP3 inflammasome.[8] Additionally, some sources describe the title compound as an NMDA receptor antagonist, although detailed public data is scarce.[7]
NLRP3 Inflammasome Inhibition (Hypothesized)
The NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases.
Hypothesized Signaling Pathway:
Caption: Hypothesized inhibition of the NLRP3 inflammasome signaling pathway.
Experimental Protocol: In Vitro NLRP3 Inhibition Assay
The following protocol is adapted from studies on structurally related NLRP3 inhibitors and can serve as a template for evaluating this compound.
Objective: To determine the inhibitory effect of the compound on NLRP3-mediated IL-1β secretion in human monocytic (THP-1) cells.
Materials:
-
THP-1 cells
-
RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
ATP
-
This compound
-
Human IL-1β ELISA kit
Workflow Diagram:
Caption: Experimental workflow for in vitro NLRP3 inhibition assay.
Methodology:
-
Cell Culture and Differentiation: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and antibiotics. Differentiate the cells into macrophage-like cells by treating with PMA (e.g., 100 nM) for 3 hours.
-
Priming: Prime the differentiated THP-1 cells with LPS (e.g., 1 µg/mL) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Compound Treatment: Pre-incubate the primed cells with various concentrations of this compound or vehicle control for 1 hour.
-
NLRP3 Activation: Activate the NLRP3 inflammasome by adding ATP (e.g., 5 mM) for 45 minutes.
-
Quantification of IL-1β: Collect the cell culture supernatants and measure the concentration of secreted IL-1β using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-1β concentration against the compound concentration and determine the half-maximal inhibitory concentration (IC50).
NMDA Receptor Antagonism (Putative)
Some commercial suppliers list this compound as an NMDA receptor antagonist.[7] The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and memory function. Its overactivation can lead to excitotoxicity and neuronal cell death.
Experimental Protocol: Radioligand Binding Assay
Objective: To determine the affinity of the compound for the NMDA receptor.
Materials:
-
Rat or mouse brain tissue (cortical or hippocampal membranes)
-
Radioligand, e.g., [³H]CGS-19755 (a competitive NMDA receptor antagonist)
-
This compound
-
Scintillation counter and fluid
Methodology:
-
Membrane Preparation: Prepare crude synaptic membranes from rat or mouse brain tissue.
-
Binding Assay: Incubate the brain membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Separation and Counting: Separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Conclusion
This compound is a chemical intermediate with a structure that suggests potential for biological activity. Based on the activity of related compounds, investigation into its effects on the NLRP3 inflammasome is warranted. Furthermore, its putative role as an NMDA receptor antagonist should be experimentally verified. The protocols and information provided in this guide offer a starting point for researchers to explore the pharmacological profile of this compound.
References
- 1. Discovery of AZD4144, a Selective and Potent NLRP3 Inhibitor for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-(piperidin-4-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one dihydrochloride | C11H16Cl2N4O | CID 22293181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2 H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
The Role of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one Hydrochloride in the Development of CGRP Receptor Antagonists
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride is a pivotal chemical intermediate in the synthesis of a class of small molecule drugs known as calcitonin gene-related peptide (CGRP) receptor antagonists. This guide elucidates the role of this compound, not through a direct mechanism of action of its own, but through its integral part in the creation of potent therapeutic agents for migraine, such as Rimegepant and the investigational drug Telcagepant. While there is no evidence to suggest that this intermediate possesses intrinsic biological activity, its unique structural contribution is critical to the efficacy of the final active pharmaceutical ingredients (APIs). This document will detail the synthetic pathway to these APIs, their mechanism of action, and the underlying signaling pathways.
Introduction: A Key Building Block for Migraine Therapeutics
Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by symptoms like nausea, photophobia, and phonophobia. A key neuropeptide implicated in the pathophysiology of migraine is the calcitonin gene-related peptide (CGRP). During a migraine attack, CGRP is released from trigeminal sensory nerves, leading to vasodilation, neurogenic inflammation, and pain signal transmission.
The development of CGRP receptor antagonists has marked a significant advancement in migraine treatment. This compound serves as a crucial precursor in the synthesis of these antagonists.[1][2] Its imidazo[4,5-b]pyridin-2-one moiety is a key structural feature that facilitates high-affinity binding to the CGRP receptor in the final drug molecule. This guide explores the journey of this intermediate from a synthetic starting material to its incorporation into clinically significant drugs.
Synthetic Pathway: The Journey to CGRP Receptor Antagonists
The primary utility of this compound is as a key intermediate in the synthesis of CGRP receptor antagonists. One of the well-documented syntheses involving this intermediate is for Telcagepant. The synthesis involves the coupling of two main heterocyclic components.
General Synthetic Scheme for Telcagepant
The synthesis of Telcagepant involves the coupling of the piperidine intermediate with a complex caprolactam component.[3][4] The piperidine piece, 1-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one, is activated and then reacted with the caprolactam core to form the final compound.
Experimental Protocols
Detailed experimental protocols for the synthesis of CGRP receptor antagonists are proprietary to the developing pharmaceutical companies. However, the general steps involve:
-
Activation of the Piperidine Intermediate: The piperidine nitrogen of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is typically activated, for example, by forming a chloroformate or a similar reactive intermediate.
-
Coupling Reaction: The activated piperidine derivative is then reacted with the amino group of the caprolactam core in the presence of a suitable base and solvent.
-
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the high purity required for a pharmaceutical-grade substance.
It is important to note that no specific experimental protocols detailing the biological activity of this compound itself have been found in the public domain.
Mechanism of Action of Final Drug Products: CGRP Receptor Antagonism
The therapeutic effect of drugs synthesized from the title intermediate, such as Rimegepant and Telcagepant, is derived from their ability to act as potent and selective antagonists of the CGRP receptor.[5][6][7]
The CGRP Signaling Pathway in Migraine
The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and the receptor activity-modifying protein 1 (RAMP1).[8] During a migraine, CGRP released from trigeminal nerves binds to this receptor on various cells within the trigeminovascular system. This binding initiates a signaling cascade, primarily through the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[8] This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, contributing to vasodilation, neurogenic inflammation, and the transmission of pain signals.[8]
How Rimegepant and Telcagepant Work
Rimegepant and Telcagepant are competitive antagonists at the CGRP receptor.[8][9] They bind with high affinity to the receptor, thereby preventing the binding of endogenous CGRP. This blockade of CGRP signaling is the core of their therapeutic action, effectively mitigating the downstream effects that lead to migraine symptoms.[5][6]
Quantitative Data
As this compound is a synthetic intermediate, there is no available quantitative data regarding its own biological activity, such as binding affinities (Ki, IC50) or efficacy data (EC50). The relevant quantitative data pertains to the final drug products.
| Compound | Target | Assay | Value | Reference |
| Telcagepant | Human CGRP Receptor | Binding Affinity (Ki) | 0.77 nM | [9] |
| Telcagepant | Rhesus CGRP Receptor | Binding Affinity (Ki) | 1.2 nM | [9] |
| Telcagepant | Human α-CGRP-stimulated cAMP response | Functional Inhibition (IC50) | 2.2 nM | [9] |
Conclusion
While this compound does not have a known direct mechanism of action on biological targets, it is an indispensable component in the synthesis of advanced therapeutics for migraine. Its structural features are essential for the high-affinity binding of the final drug products, Rimegepant and Telcagepant, to the CGRP receptor. Understanding the role of such intermediates is crucial for drug development professionals in the design and synthesis of novel and effective treatments for neurological disorders. The absence of direct biological data for this intermediate underscores its specific role as a building block, with its value realized in the potent CGRP receptor antagonism of the final APIs it helps to create.
References
- 1. 1-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Dihydrochloride/781649-84-1 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 2. veeprho.com [veeprho.com]
- 3. msd-life-science-foundation.or.jp [msd-life-science-foundation.or.jp]
- 4. Asymmetric synthesis of telcagepant, a CGRP receptor antagonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Rimegepant Sulfate? [synapse.patsnap.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Telcagepant, a calcitonin gene-related peptide antagonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride molecular weight
An In-Depth Technical Guide on 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a key intermediate in pharmaceutical synthesis. The information is tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
This compound is a pyridine derivative utilized as a drug intermediate in the synthesis of various active pharmaceutical ingredients.[1][2][3] It is also identified as a reference standard for the active ingredient Rimegepant.[4] The compound is typically supplied as a dihydrochloride salt.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 291.18 g/mol 291.17 g/mol | [3][5][6][7][][9] |
| Molecular Formula | C₁₁H₁₆Cl₂N₄O | [3][5][6][7] |
| CAS Number | 781649-84-1 | [3][5][6][7][10][11] |
| Purity | ≥97% or >98% (as specified by supplier) | [5][6] |
| Topological Polar Surface Area (TPSA) | 62.71 Ų | [6] |
| LogP | 1.4927 | [6] |
| Hydrogen Bond Acceptors | 4 | [6] |
| Hydrogen Bond Donors | 2 | [6] |
| Rotatable Bonds | 1 | [6] |
Structural Information
The chemical structure of the compound consists of a piperidine ring attached to an imidazopyridinone core. The hydrochloride salt form enhances its stability and solubility.
Caption: Logical relationship of the compound's components.
Experimental Protocols
Detailed experimental protocols for the synthesis or application of this specific intermediate are not extensively available in public literature. However, a general synthetic approach has been described.
Synthesis Methodology
A cited method for the synthesis of 1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one dihydrochloride involves the reaction of a corresponding nitro compound with 1-(piperidin-4-yl)ethanamine and hydrochloric acid.[10] The reaction is reportedly carried out in an aqueous solution at room temperature.[10] The final product is isolated through recrystallization.[10]
The following diagram outlines a generalized workflow for such a chemical synthesis and purification process.
Caption: Generalized workflow for chemical synthesis and purification.
Applications and Mechanism of Action
This compound's primary role is as a building block in the synthesis of more complex active molecules.[1][2] Its imidazo[4,5-b]pyridin-2-one core is a feature in various biologically active agents. For instance, related imidazo[4,5-c]pyridin-2-one derivatives have been identified as novel Src family kinase inhibitors being investigated for the treatment of glioblastoma.[12] While the mechanism of action is not applicable to an intermediate itself, the final compounds synthesized from it may target a range of biological pathways.
Handling and Storage
For laboratory use, proper storage is crucial to maintain the integrity of the compound.
-
Powder Form: Recommended storage at -20°C for long-term (up to 3 years) or 4°C for shorter periods (up to 2 years).[3]
-
In Solvent: Should be stored at -80°C (up to 6 months) or -20°C (up to 1 month).[3]
It is important to note that this product is intended for research purposes only and has not been fully validated for medical applications.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 1-(piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one - SRIRAMCHEM [sriramchem.com]
- 5. Synthonix, Inc > 781649-84-1 | 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one (Hydrochloride) [synthonix.com]
- 6. chemscene.com [chemscene.com]
- 7. 1-(piperidin-4-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one dihydrochloride | C11H16Cl2N4O | CID 22293181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-piperidin-4-yl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one dihydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. 1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one dihydrochloride | 781649-84-1 | GGB64984 [biosynth.com]
- 11. 1-Piperidin-4-yl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one dihydrochloride 95% | CAS: 781649-84-1 | AChemBlock [achemblock.com]
- 12. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Profile of a Key Synthetic Intermediate: A Technical Guide to 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride. Publicly available pharmacological data for this specific compound is limited, as it is primarily utilized as a crucial intermediate in the synthesis of advanced pharmaceutical agents. This document will therefore focus on its pivotal role in drug development, the pharmacological context provided by its successor molecules, and the latent therapeutic potential of its core chemical structure.
Core Identity and Primary Application
This compound is a heterocyclic compound that has gained prominence as a key building block in the synthesis of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists.[1] Specifically, it is a well-documented intermediate in the manufacturing of Rimegepant and Telcagepant, medications developed for the treatment of migraine headaches.[1][2]
Below is a diagram illustrating the synthetic relationship of this intermediate to the final active pharmaceutical ingredients.
Caption: Synthetic pathway from the intermediate to final products.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 781649-84-1 | [3] |
| Molecular Formula | C₁₁H₁₆Cl₂N₄O | [3] |
| Molecular Weight | 291.18 g/mol | [3] |
| TPSA (Topological Polar Surface Area) | 62.71 Ų | [3] |
| LogP | 1.4927 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Rotatable Bonds | 1 | [3] |
Pharmacological Context: CGRP Receptor Antagonism
The significance of this compound is intrinsically linked to the pharmacological action of the molecules it helps create. Rimegepant and Telcagepant are potent antagonists of the Calcitonin Gene-Related Peptide (CGRP) receptor, a key player in the pathophysiology of migraine.
The signaling pathway of CGRP and the point of intervention for these antagonists are depicted below.
Caption: CGRP signaling pathway and antagonist intervention.
Potential Pharmacological Profile of the Imidazo[4,5-b]pyridine Core
| Biological Activity | Description | Reference |
| Anticancer | Derivatives have shown potent anti-proliferative effects against human colon and breast carcinoma cell lines, acting as CDK9 inhibitors and inducing apoptosis. | [4] |
| Anticancer | Certain imidazo[4,5-b]pyridin-2-one derivatives have demonstrated cytotoxic activity against various human cancer cell lines. | [5] |
| Antimicrobial | Some derivatives have been evaluated for antibacterial and antifungal properties. | [6][7] |
| Antiviral | Amidino-substituted imidazo[4,5-b]pyridines have been assessed for activity against a range of DNA and RNA viruses. | [8] |
| Mitochondrial Uncouplers | A novel imidazo[4,5-b]pyridine scaffold has been identified with potential for treating metabolic dysfunction-associated steatohepatitis (MASH). | [9][10] |
| Anti-inflammatory | Imidazo[4,5-b]pyridine derivatives have been investigated for their ability to mitigate inflammatory responses. | [11] |
| BET Inhibitors | Certain derivatives have been identified as potent and selective BET inhibitors for the potential management of neuropathic pain. | [12] |
Experimental Protocols
Given the role of this compound as a synthetic intermediate, a representative protocol for its preparation is provided below, based on its application in the synthesis of CGRP receptor antagonists.
Synthesis of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
-
Starting Materials: 2,3-diaminopyridine and a suitable piperidin-4-one derivative.
-
General Procedure: The synthesis typically involves the condensation of 2,3-diaminopyridine with a protected piperidin-4-one derivative, followed by cyclization to form the imidazo[4,5-b]pyridin-2-one core. The protecting group on the piperidine nitrogen is subsequently removed to yield the final product. The reaction conditions, such as solvent, temperature, and catalyst, are optimized to ensure high yield and purity.
For researchers interested in exploring the potential pharmacological activities of this compound, a generalized experimental workflow for in vitro screening is outlined in the diagram below.
Caption: Generalized workflow for in vitro pharmacological screening.
Conclusion
This compound is a compound of significant interest within the field of medicinal chemistry, primarily due to its established role as a key intermediate in the synthesis of CGRP receptor antagonists for migraine therapy. While direct pharmacological data on this intermediate is not extensively documented in public literature, the diverse biological activities exhibited by other molecules containing the imidazo[4,5-b]pyridine scaffold suggest that this chemical class holds considerable potential for the development of novel therapeutics across various disease areas. Further investigation into the direct biological effects of this compound and its analogues could unveil new pharmacological applications.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. veeprho.com [veeprho.com]
- 3. chemscene.com [chemscene.com]
- 4. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antiproliferative activity in vitro of new pyrido[1,4-b]diazepine derivatives and imidazo[4,5-b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and in vitro microbiological evaluation of imidazo(4,5-b)pyridinylethoxypiperidones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
The Crucial Role of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one Hydrochloride as an Intermediate in the Synthesis of CGRP Antagonists
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Calcitonin Gene-Related Peptide (CGRP) has been clinically validated as a significant target in the pathophysiology of migraine. Consequently, the development of CGRP receptor antagonists has emerged as a leading therapeutic strategy. This technical guide delves into the pivotal role of the chemical intermediate, 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride. This compound is a key building block in the synthesis of potent CGRP antagonists, such as Rimegepant. This document provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and its subsequent utilization in the preparation of advanced CGRP receptor antagonists. Furthermore, it elucidates the intricate CGRP signaling pathway, offering a complete picture for researchers in the field of drug discovery and development.
Introduction
Migraine is a debilitating neurological disorder affecting a significant portion of the global population. The discovery of the role of CGRP in migraine pathogenesis has revolutionized treatment approaches. CGRP receptor antagonists, a novel class of drugs, have demonstrated remarkable efficacy in the acute and preventive treatment of migraine. The synthesis of these complex molecules relies on the availability of high-purity chemical intermediates. This compound has been identified as a critical intermediate in the manufacturing of several CGRP receptor antagonists. Its structural features provide a versatile scaffold for the construction of the final active pharmaceutical ingredients (APIs).
Physicochemical Properties and Quantitative Data
The hydrochloride salt of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is typically a white to off-white solid. A summary of its key quantitative data is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₆Cl₂N₄O | [1][2] |
| Molecular Weight | 291.18 g/mol | [1][2] |
| Purity | ≥97% | [2] |
| Appearance | White to off-white powder/solid | [3] |
| Storage Conditions | 2-8°C, store in a tightly closed container | [3] |
| eSI-MS (free base) | m/z = 219 (M+H)⁺ | [4] |
The CGRP Signaling Pathway
Understanding the biological target is paramount in drug development. CGRP exerts its effects by binding to a G-protein coupled receptor, which is a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). The activation of this receptor triggers a cascade of intracellular signaling events, primarily mediated by G-proteins. The canonical pathway involves the activation of adenylyl cyclase by a stimulatory G-protein (Gαs), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, contributing to the physiological effects of CGRP, including vasodilation, a key process in migraine. Other G-proteins, such as Gαi/o and Gαq/11, can also be involved, leading to the modulation of other signaling pathways.
References
- 1. Synthonix, Inc > 781649-84-1 | 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one (Hydrochloride) [synthonix.com]
- 2. chemscene.com [chemscene.com]
- 3. 1-(piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, CasNo.185961-99-3 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]
- 4. 1-(piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one | 185961-99-3 [chemicalbook.com]
Navigating the Solubility Landscape of a Promising Pharmaceutical Intermediate: 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
A foundational understanding of a compound's physicochemical properties is crucial for any solubility assessment. Key properties for 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride are summarized below.
| Property | Value |
| CAS Number | 781649-84-1 |
| Molecular Formula | C₁₁H₁₆Cl₂N₄O |
| Molecular Weight | 291.18 g/mol |
| Appearance | Solid (form may vary) |
Solubility Data of Structurally Related Compounds
Due to the absence of specific public data for this compound, we present solubility information for Telcagepant (MK-0974), a Calcitonin Gene-Related Peptide (CGRP) receptor antagonist that shares the same imidazo[4,5-b]pyridin-2(3H)-one core. This information can serve as a valuable reference point for formulation development and experimental design.
| Compound | Solvent | Solubility |
| Telcagepant (MK-0974) | DMSO | ≥ 50 mg/mL[1] |
| DMSO | 40 mg/mL (Sonication is recommended)[2] | |
| Water | Insoluble[3] | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2.5 mg/mL (Sonication is recommended)[2] |
Another related CGRP antagonist, BMS-694153, has been described as having "remarkable aqueous solubility," though specific quantitative data is not publicly available.[4]
Experimental Protocols for Solubility Determination
To empower researchers in generating precise solubility data for this compound, this section outlines standard experimental protocols for both kinetic and thermodynamic solubility assays.
Kinetic Solubility Assay
This high-throughput method is ideal for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.
Workflow for Kinetic Solubility Assay:
Kinetic Solubility Assay Workflow
Detailed Steps:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in 100% DMSO.
-
Assay Plate Preparation: Dispense the DMSO stock solution into a microplate.
-
Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells containing the DMSO stock to reach the final desired concentration. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Equilibration: The plate is sealed and shaken at a constant temperature for a defined period (e.g., 1-2 hours).
-
Detection: The solubility is determined by measuring the amount of precipitated compound, often through nephelometry (light scattering), or by quantifying the concentration of the compound remaining in solution after filtration or centrifugation using techniques like LC-MS or UV-Vis spectroscopy.
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent and is considered the gold standard.
Workflow for Thermodynamic Solubility Assay:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Telcagepant | MK-0974 | CGRP antagonist | Migraine | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. Discovery of (R)-4-(8-fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide (BMS-694153): a potent antagonist of the human calcitonin gene-related peptide receptor for migraine with rapid and efficient intranasal exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride (CAS No. 781649-84-1), a key intermediate in the synthesis of advanced pharmaceutical compounds. This document details its chemical and physical properties, provides an in-depth look at its synthesis, and discusses its known and potential pharmacological relevance. Experimental protocols for its synthesis and for relevant biological assays are described to support further research and development.
Introduction
This compound is a heterocyclic compound featuring an imidazo[4,5-b]pyridine core linked to a piperidine moiety. Its significance in medicinal chemistry is primarily as a crucial building block in the synthesis of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, a class of drugs developed for the treatment of migraine. Specifically, it is a known intermediate in the manufacturing of Telcagepant and Rimegepant. Additionally, some sources suggest its potential as a modulator of N-methyl-D-aspartate (NMDA) receptors, indicating a broader therapeutic potential that warrants further investigation. This guide aims to consolidate the available technical information on this compound to facilitate its use in research and drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 781649-84-1 | [1][2][3] |
| Molecular Formula | C₁₁H₁₆Cl₂N₄O | [2][4] |
| Molecular Weight | 291.17 g/mol | [4][5] |
| IUPAC Name | 1-(piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one;dihydrochloride | [3] |
| Synonyms | 1-piperidin-4-yl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one dihydrochloride, 2-Oxo-1-(4-piperidinyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine dihydrochloride | [4] |
| Appearance | Solid | - |
| Purity | >95-98% (as commercially available) | [1][3] |
| SMILES | C1CNCCC1N2C3=C(NC2=O)N=CC=C3.Cl.Cl | [5] |
| InChI Key | OHUCGNJZMRINKX-UHFFFAOYSA-N | [5] |
Synthesis
Two primary synthetic routes for 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one are detailed below.
Synthesis via Curtius Rearrangement
A patented method describes a multi-step synthesis starting from 4-piperidone hydrochloride[6]. This route involves the formation of a carboxylic acid intermediate followed by a Curtius rearrangement to yield the final product.
Step 1: Synthesis of N-tert-butyloxycarbonyl-4-piperidone
-
To a reaction vessel, add 4-piperidone hydrochloride, a suitable base (e.g., triethylamine), an organic solvent (e.g., dichloromethane), and di-tert-butyl dicarbonate.
-
Stir the reaction mixture at room temperature.
-
Upon completion, perform an aqueous workup and isolate the product.
Step 2: Synthesis of 4-amino-1-tert-butyloxycarbonylpiperidine
-
The N-tert-butyloxycarbonyl-4-piperidone from the previous step undergoes reductive amination.
-
This is typically achieved using a nitrogen source like ammonia or an ammonium salt and a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.
Step 3: Synthesis of 2-(4-amino)piperidyl-3-pyridine carboxylic acid derivative
-
The 4-amino-1-tert-butyloxycarbonylpiperidine is reacted with a suitable 2-halonicotinic acid derivative (where halo is F, Cl, Br, or I) in the presence of a base.
-
The tert-butyloxycarbonyl protecting group is then removed under acidic conditions.
Step 4: Curtius Rearrangement to 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
-
The resulting amino acid is treated with an azide reagent (e.g., diphenylphosphoryl azide) to form an acyl azide.
-
This intermediate undergoes a Curtius rearrangement upon heating, followed by cyclization to form the imidazo[4,5-b]pyridin-2-one ring system.
-
The final product is then isolated as the hydrochloride salt.
Synthesis via Catalytic Hydrogenation
A second reported method involves the debenzylation of a protected precursor via catalytic hydrogenation[7].
Step 1-3: Synthesis of Benzyl 4-(2-oxo-2,3-dihydroimidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate
-
The initial steps involve the construction of the protected piperidinyl-imidazo[4,5-b]pyridin-2-one core. This can be achieved through various synthetic strategies, often starting from 2,3-diaminopyridine and a suitable carbonyl source to form the imidazolidinone ring, followed by N-alkylation with a protected piperidine derivative.
Step 4: Catalytic Hydrogenation
-
690 g (1.96 mol) of benzyl 4-(2-oxo-2,3-dihydroimidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate is dissolved in 5.4 L of methanol and heated to 60 °C[7].
-
46 g of 10% Pd/C catalyst is added (catalyst-to-substrate mass ratio of 6.6%)[7].
-
The reaction is carried out under 60 psi of hydrogen pressure until hydrogen uptake ceases[7].
-
Upon completion, the catalyst is removed by filtration[7].
-
The methanol is partially removed by distillation, and methylcyclohexane is added to precipitate the product[7].
-
The resulting solid is collected by filtration, washed with methylcyclohexane, and dried at 40 °C to yield the final product[7].
Biological Activity and Pharmacological Relevance
Role as a CGRP Receptor Antagonist Intermediate
The primary documented role of this compound is as a key intermediate in the synthesis of CGRP receptor antagonists, such as Telcagepant[8]. The CGRP signaling pathway is implicated in the pathophysiology of migraine.
A competitive radioligand binding assay can be used to determine the affinity of compounds for the CGRP receptor[9][10].
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CGRP receptor (co-transfected with CLR and RAMP1).
-
Assay Buffer: A suitable buffer, such as 25 mM HEPES, pH 7.4, containing 10 mM MgCl₂, 0.1% BSA, is used.
-
Radioligand: A radiolabeled CGRP receptor antagonist, such as [¹²⁵I]-CGRP, is used.
-
Incubation: Membranes are incubated with the radioligand and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: IC₅₀ values are determined from concentration-response curves and converted to Ki values using the Cheng-Prusoff equation.
Potential as an NMDA Receptor Antagonist
Some commercial suppliers have indicated that this compound is an efficient NMDA receptor antagonist[11]. The NMDA receptor is a glutamate-gated ion channel involved in synaptic plasticity and excitotoxicity. Its overactivation is implicated in various neurological disorders.
A radioligand binding assay using [³H]MK-801, a non-competitive NMDA receptor antagonist, can be employed to assess the affinity of test compounds for the NMDA receptor channel[12][13].
-
Membrane Preparation: Crude synaptic membranes are prepared from rat forebrain tissue.
-
Assay Buffer: A typical buffer is 5 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]MK-801 is used to label the ion channel binding site.
-
Incubation: Membranes are incubated with [³H]MK-801 in the presence of saturating concentrations of glutamate and glycine, along with varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: Radioactivity is measured by liquid scintillation counting.
-
Data Analysis: IC₅₀ values are determined and used to calculate the affinity (Ki) of the test compound.
Quantitative Data
Currently, there is a lack of publicly available, peer-reviewed quantitative data (e.g., IC₅₀, Ki, EC₅₀) specifically for the biological activity of this compound as either a CGRP or NMDA receptor antagonist. The primary focus of published research has been on the final drug products derived from this intermediate. Further studies are required to quantify the specific biological activities of the intermediate itself.
Conclusion
This compound is a valuable chemical entity for drug discovery and development. Its established role as a key intermediate in the synthesis of CGRP receptor antagonists for migraine treatment is well-documented. The potential for this compound to also act as an NMDA receptor antagonist opens up further avenues for research into its therapeutic applications. This technical guide provides a solid foundation of its chemical properties, synthesis, and pharmacological context, and it is hoped that it will spur further investigation into the direct biological activities of this versatile molecule.
References
- 1. Synthonix, Inc > 781649-84-1 | 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one (Hydrochloride) [synthonix.com]
- 2. chemscene.com [chemscene.com]
- 3. 1-Piperidin-4-yl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one dihydrochloride 95% | CAS: 781649-84-1 | AChemBlock [achemblock.com]
- 4. 1-(piperidin-4-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one dihydrochloride | C11H16Cl2N4O | CID 22293181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Piperidin-4-yl-1,3-dihydro-iMidazo[4,5-b]pyridin-2-one 2HCl | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. CN106432232A - Synthesis method of 1-piperidin-4-yl-1,3-dihydro-imidazol[4, 5-b]pyridine-2-one - Google Patents [patents.google.com]
- 7. 1-(piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one | 185961-99-3 [chemicalbook.com]
- 8. raybiotech.com [raybiotech.com]
- 9. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 10. researchgate.net [researchgate.net]
- 11. 1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one dihydrochloride | 781649-84-1 | GGB64984 [biosynth.com]
- 12. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
An In-depth Technical Guide to Imidazo[4,5-b]pyridine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The imidazo[4,5-b]pyridine scaffold, a purine isostere, has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. This bicyclic heterocyclic system serves as a privileged structure in the design of novel therapeutic agents targeting a wide array of diseases. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships of imidazo[4,5-b]pyridine derivatives, with a focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Core Synthetic Strategies
The synthesis of the imidazo[4,5-b]pyridine core is most commonly achieved through the condensation of 2,3-diaminopyridine with various electrophilic reagents. Key synthetic routes include:
-
Reaction with Aldehydes: A prevalent method involves the condensation of 2,3-diaminopyridine with substituted aldehydes, often in the presence of an oxidizing agent or under oxidative conditions, to yield 2-substituted imidazo[4,5-b]pyridines.[1]
-
Reaction with Carboxylic Acids and Derivatives: The Phillips-Ladenburg synthesis, involving the reaction of 2,3-diaminopyridine with carboxylic acids or their derivatives (such as esters, nitriles, or orthoesters) under acidic conditions and high temperatures, is a classical and widely used approach.[1]
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have enabled the efficient and regioselective synthesis of complex imidazo[4,5-b]pyridine derivatives, facilitating the exploration of diverse chemical space.[1]
Biological Activities and Therapeutic Applications
Imidazo[4,5-b]pyridine derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for drug development.
Anticancer Activity
A significant body of research has focused on the development of imidazo[4,5-b]pyridine derivatives as potent anticancer agents. These compounds have been shown to inhibit various kinases involved in cancer cell proliferation and survival.
Kinase Inhibition:
-
Aurora Kinases: Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora kinases (A, B, and C), which are key regulators of mitosis.[2][3] Inhibition of these kinases leads to mitotic arrest and apoptosis in cancer cells.
-
Cyclin-Dependent Kinase 9 (CDK9): Certain derivatives have shown significant inhibitory activity against CDK9, a key regulator of transcription.[4] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins like Mcl-1, thereby inducing apoptosis in cancer cells.
Table 1: Anticancer Activity of Selected Imidazo[4,5-b]pyridine Derivatives
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| CCT137690 | Aurora-A | SW620 | 0.015 | [3] |
| Aurora-B | SW620 | 0.025 | [3] | |
| Aurora-C | SW620 | 0.019 | [3] | |
| Compound I | CDK9 | MCF-7 | 0.63 | [4] |
| Compound VIII | CDK9 | HCT116 | 0.71 | [4] |
| Compound 10 | Not specified | SW620 | 0.4 | [5] |
| Compound 14 | Not specified | SW620 | 0.7 | [5] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Imidazo[4,5-b]pyridine derivatives have shown promising activity against a range of bacteria and fungi. Their mechanism of action is often attributed to the inhibition of essential microbial enzymes.
Table 2: Antimicrobial Activity of Selected Imidazo[4,5-b]pyridine Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 3b | Bacillus subtilis | Not specified | [6] |
| Staphylococcus aureus | Not specified | [6] | |
| Compound 3f | Aspergillus niger | Not specified | [6] |
| Candida albicans | Not specified | [6] | |
| Compound 14 | Escherichia coli | 32 (µM) | [5] |
Experimental Protocols
General Procedure for the Synthesis of 2-Substituted-3H-imidazo[4,5-b]pyridines
A mixture of 5-bromo-2,3-diaminopyridine (1 mmol) and a substituted aldehyde (1 mmol) is refluxed in ethanol for 3-4 hours.[6] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from an appropriate solvent to afford the pure product.[6]
General Procedure for N-Alkylation of Imidazo[4,5-b]pyridines
To a solution of the 3H-imidazo[4,5-b]pyridine derivative (1.25 mmol) in dimethylformamide (40 mL), potassium carbonate (2.75 mmol) and tetra-n-butylammonium bromide (0.187 mmol) are added.[7] An alkylating agent (allyl bromide or propargyl bromide, 2 mmol) is then added portion-wise, and the mixture is stirred at room temperature for 24 hours.[7] The inorganic salts are removed by filtration, and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel.[7]
In Vitro Anticancer Activity Evaluation (MTT Assay)
Human cancer cell lines (e.g., MCF-7, HCT116) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours.[8] The cells are then treated with various concentrations of the test compounds for 48 hours. Following treatment, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.[8] The medium is then removed, and 100 µL of DMSO is added to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[8]
In Vitro Antimicrobial Activity Evaluation (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.[9] Serial two-fold dilutions of the test compounds are prepared in Mueller-Hinton Broth in 96-well microtiter plates. A standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) is added to each well.[9] The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]
Visualizing Key Processes
Synthetic Workflow for Imidazo[4,5-b]pyridine Derivatives
Caption: General synthetic scheme for 2-substituted imidazo[4,5-b]pyridines.
Signaling Pathway Inhibition by Imidazo[4,5-b]pyridine Derivatives
Caption: Inhibition of a kinase signaling pathway by an imidazo[4,5-b]pyridine derivative.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. journal.uctm.edu [journal.uctm.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Guide: Physicochemical Properties of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride, a heterocyclic compound, serves as a key intermediate in the synthesis of advanced pharmaceutical agents. Its structural motif is integral to the development of targeted therapies. This technical guide provides a comprehensive overview of its physicochemical properties, offering valuable data for researchers in medicinal chemistry and drug development. The understanding of these properties is critical for optimizing synthetic routes, formulation development, and interpreting structure-activity relationships (SAR).
Notably, this compound is a crucial precursor in the synthesis of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, such as Rimegepant, which are utilized in the treatment of migraines. The biological context of this intermediate is therefore closely linked to the mechanism of action of these therapeutic agents.
Physicochemical Properties
The physicochemical characteristics of this compound are summarized below. It is important to note that while experimental data for some properties are not publicly available, computed values from reliable databases provide valuable estimates for research and development purposes. The data presented here corresponds to the dihydrochloride salt of the compound.
Chemical Structure and Identification
| Parameter | Value |
| IUPAC Name | 1-(piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one;dihydrochloride |
| CAS Number | 781649-84-1 |
| Molecular Formula | C₁₁H₁₆Cl₂N₄O |
| Molecular Weight | 291.18 g/mol [1][2][3][4][] |
| Canonical SMILES | C1CNCCC1N2C3=C(NC2=O)N=CC=C3.Cl.Cl |
Computed Physicochemical Data
The following table summarizes the computed physicochemical properties which are essential for predicting the compound's behavior in biological systems.
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 62.71 Ų | ChemScene |
| logP (Octanol-Water Partition Coefficient) | 1.4927 | ChemScene |
| Hydrogen Bond Donor Count | 2 | ChemScene |
| Hydrogen Bond Acceptor Count | 4 | ChemScene |
| Rotatable Bond Count | 1 | ChemScene |
Experimental Protocols
While specific experimental results for the melting point, solubility, and pKa of this compound are not widely published, this section outlines the standard methodologies that would be employed for their determination.
Melting Point Determination
The melting point of a solid crystalline substance is a key indicator of its purity.
Protocol:
-
A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a rate of 1-2 °C per minute near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting range.
Solubility Assessment
Aqueous solubility is a critical parameter influencing the bioavailability of a drug substance.
Protocol (Shake-Flask Method):
-
An excess amount of this compound is added to a vial containing a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline at various pH values).
-
The vial is sealed and agitated in a temperature-controlled shaker bath (e.g., at 25 °C or 37 °C) for 24 to 48 hours to ensure equilibrium is reached.
-
The resulting suspension is filtered through a 0.45 µm filter to remove undissolved solids.
-
The concentration of the dissolved compound in the filtrate is quantified using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
pKa Determination
The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and receptor binding.
Protocol (Potentiometric Titration):
-
A precise amount of this compound is dissolved in a known volume of purified water.
-
The solution is placed in a thermostatted vessel and stirred continuously.
-
A calibrated pH electrode is immersed in the solution to monitor the pH.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.
-
The pH is recorded after each addition of the titrant.
-
The pKa value is determined by analyzing the titration curve (pH versus volume of titrant added). The pKa corresponds to the pH at the half-equivalence point.
Biological Context: Role as a CGRP Receptor Antagonist Intermediate
This compound is a key building block for the synthesis of CGRP receptor antagonists like Rimegepant.[6][7] CGRP is a neuropeptide implicated in the pathophysiology of migraine.[8] By blocking the CGRP receptor, these drugs can alleviate the symptoms of migraine.
CGRP Receptor Signaling Pathway
The CGRP receptor is a G-protein coupled receptor (GPCR). Its activation by CGRP initiates a signaling cascade that leads to vasodilation and pain transmission, which are hallmarks of a migraine attack.[8][9][10] Rimegepant, synthesized from the title compound, acts as a competitive antagonist at this receptor, thereby inhibiting these downstream effects.[8]
Conclusion
This compound is a compound of significant interest in pharmaceutical synthesis. This guide has provided an overview of its key physicochemical properties, outlined standard experimental protocols for their determination, and placed the compound in its relevant biological context as a precursor to CGRP receptor antagonists. The data and methodologies presented herein are intended to support further research and development efforts in the field of medicinal chemistry.
References
- 1. chemscene.com [chemscene.com]
- 2. Synthonix, Inc > 781649-84-1 | 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one (Hydrochloride) [synthonix.com]
- 3. 1-Piperidin-4-yl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one dihydrochloride 95% | CAS: 781649-84-1 | AChemBlock [achemblock.com]
- 4. 1-Piperidin-4-yl-1,3-dihydro-iMidazo[4,5-b]pyridin-2-one 2HCl | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. researchgate.net [researchgate.net]
- 7. veeprho.com [veeprho.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scienceofmigraine.com [scienceofmigraine.com]
Preclinical research on 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride, a key chemical intermediate in the synthesis of advanced pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.
1. Introduction
This compound is a heterocyclic compound that serves as a critical building block in the synthesis of specific active pharmaceutical ingredients (APIs).[1][2] Its chemical structure is foundational for the development of certain therapeutic agents. As a drug intermediate, it is not intended for direct therapeutic use but is a crucial component in the manufacturing process of final drug products.
2. Role in Pharmaceutical Synthesis
This compound is a known intermediate in the manufacturing of calcitonin gene-related peptide (CGRP) receptor antagonists.[3] CGRP receptor antagonists are a class of drugs primarily used for the treatment of migraines.[3][4]
Specifically, this compound is utilized in the synthesis of:
-
Rimegepant: An oral CGRP receptor antagonist for the acute and preventive treatment of migraine.[3][5]
-
Telcagepant: An early CGRP receptor antagonist that was investigated for the treatment of migraine.[4][6]
The synthesis of these complex molecules involves multiple steps, and this intermediate provides a core structural motif necessary for their final chemical architecture and therapeutic activity.
3. Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 781649-84-1 |
| Molecular Formula | C₁₁H₁₆Cl₂N₄O |
| Molecular Weight | 291.18 g/mol [1][7][8] |
| IUPAC Name | 1-(piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one;dihydrochloride[8][9] |
| Purity | ≥97%[7] |
| Topological Polar Surface Area (TPSA) | 62.71 Ų[7] |
| LogP | 1.4927[7] |
| Hydrogen Bond Donors | 2[7] |
| Hydrogen Bond Acceptors | 4[7] |
| Rotatable Bonds | 1[7] |
4. Preclinical Research and Experimental Protocols
As a chemical intermediate, this compound is not the subject of direct preclinical research to determine pharmacological effects, efficacy, or toxicity. Such studies are conducted on the final active pharmaceutical ingredient (e.g., Rimegepant). Therefore, detailed experimental protocols for biological assays and specific signaling pathway information for this intermediate are not available in the public domain. The primary focus of research and documentation for this compound is on its synthesis, purity, and utility in the production of the final API.
5. Visualizing the Role of the Intermediate
The following diagrams illustrate the position of a chemical intermediate within the drug development and synthesis workflow.
This compound is a well-defined chemical entity with a crucial role as an intermediate in the synthesis of CGRP receptor antagonists like Rimegepant. While extensive preclinical data on this specific compound is not publicly available due to its role in the manufacturing process, its physical and chemical properties are well-documented. Understanding the function and characteristics of such intermediates is essential for professionals involved in the research, development, and manufacturing of pharmaceuticals.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 1-(1-(1H-imidazole-1-carbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS 1373116-06-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. nbinno.com [nbinno.com]
- 4. Asymmetric synthesis of telcagepant, a CGRP receptor antagonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Rimegepant Sulfate_Chemicalbook [chemicalbook.com]
- 6. msd-life-science-foundation.or.jp [msd-life-science-foundation.or.jp]
- 7. chemscene.com [chemscene.com]
- 8. 1-Piperidin-4-yl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one dihydrochloride 95% | CAS: 781649-84-1 | AChemBlock [achemblock.com]
- 9. 1-(piperidin-4-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one dihydrochloride | C11H16Cl2N4O | CID 22293181 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Analysis of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data and analytical methodologies for the characterization of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride (CAS No: 781649-84-1).[1][2][3] This compound is a heterocyclic molecule of interest in pharmaceutical research and development.[4]
Compound Information
| Identifier | Value |
| IUPAC Name | 1-(piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one;dihydrochloride |
| Molecular Formula | C₁₁H₁₆Cl₂N₄O |
| Molecular Weight | 291.18 g/mol [1] |
| CAS Number | 781649-84-1[1][2][3] |
| Canonical SMILES | C1CNCCC1N2C3=C(NC2=O)N=CC=C3.Cl.Cl |
Predicted Spectroscopic Data
¹H NMR (Proton NMR) Spectroscopy Data (Predicted)
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~11.0 - 12.0 | br s | 1H | Imidazolone N-H |
| ~8.0 - 8.2 | d | 1H | Pyridine C-H |
| ~7.2 - 7.4 | d | 1H | Pyridine C-H |
| ~7.0 - 7.2 | dd | 1H | Pyridine C-H |
| ~4.5 - 4.8 | m | 1H | Piperidine C-H (methine) |
| ~3.2 - 3.5 | m | 2H | Piperidine C-H₂ (axial, adjacent to NH₂⁺) |
| ~3.0 - 3.2 | m | 2H | Piperidine C-H₂ (equatorial, adjacent to NH₂⁺) |
| ~2.2 - 2.5 | m | 2H | Piperidine C-H₂ (axial) |
| ~2.0 - 2.2 | m | 2H | Piperidine C-H₂ (equatorial) |
| ~9.0 - 10.0 | br s | 2H | Piperidine N-H₂⁺ |
¹³C NMR (Carbon-13) Spectroscopy Data (Predicted)
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~155 - 160 | C=O (imidazolone) |
| ~140 - 145 | Pyridine C (quaternary) |
| ~135 - 140 | Pyridine C-H |
| ~125 - 130 | Imidazole C (quaternary) |
| ~115 - 120 | Pyridine C-H |
| ~110 - 115 | Pyridine C-H |
| ~50 - 55 | Piperidine C-H (methine) |
| ~42 - 47 | Piperidine C-H₂ (adjacent to NH₂⁺) |
| ~28 - 33 | Piperidine C-H₂ |
Mass Spectrometry (MS) Data
| Technique | Expected [M+H]⁺ (Monoisotopic Mass) |
| ESI-MS | 219.1240 (for the free base C₁₁H₁₅N₄O⁺) |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3400 - 3200 | N-H stretch (imidazole, amide) |
| ~3000 - 2850 | C-H stretch (aliphatic) |
| ~2800 - 2500 | N-H stretch (secondary amine salt) |
| ~1700 - 1680 | C=O stretch (imidazolone) |
| ~1640 - 1580 | C=N, C=C stretch (aromatic) |
| ~1480 - 1440 | C-H bend (aliphatic) |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data outlined above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). As a hydrochloride salt, the compound's solubility should be tested.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
The NMR spectra should be acquired on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.
-
For ¹H NMR, a standard pulse sequence is used. Key parameters to set include the spectral width, acquisition time, and relaxation delay.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required to achieve an adequate signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water.[5]
-
Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL in the same solvent.[5]
-
Ensure the final solution is free of any particulate matter by filtration if necessary.[5]
-
-
Data Acquisition:
-
The analysis is typically performed using a mass spectrometer equipped with an electrospray ionization (ESI) source.[5]
-
The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500 amu).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
As a solid powder, the sample can be analyzed using the Attenuated Total Reflectance (ATR) technique. Place a small amount of the powder directly onto the ATR crystal.[6]
-
Alternatively, the KBr pellet method can be used. Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder.[6][7] Press the mixture into a thin, transparent pellet using a hydraulic press.[6][7]
-
-
Data Acquisition:
-
Place the prepared sample (ATR crystal with sample or KBr pellet) in the sample compartment of the FTIR spectrometer.
-
Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Visualizations
General Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Logical Relationship of Spectroscopic Techniques for Structural Elucidation
Caption: Logical relationship of spectroscopic techniques for structural elucidation.
References
- 1. chemscene.com [chemscene.com]
- 2. Synthonix, Inc > 781649-84-1 | 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one (Hydrochloride) [synthonix.com]
- 3. 1-Piperidin-4-yl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one dihydrochloride 95% | CAS: 781649-84-1 | AChemBlock [achemblock.com]
- 4. 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one Supplier & Distributor of CAS# [processpointchem.com]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Structure-Activity Relationship of Piperidinyl-Imidazo[4,5-b]pyridines: A Technical Guide for Kinase Inhibitor Development
Introduction
The imidazo[4,5-b]pyridine scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its structural similarity to endogenous purines. This resemblance allows it to function as a "hinge-binder," effectively competing with ATP for the active site of protein kinases. Consequently, this "privileged scaffold" has been extensively explored for the development of potent inhibitors targeting a variety of kinases, which are crucial regulators of cellular processes and frequently dysregulated in diseases like cancer. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of imidazo[4,5-b]pyridine derivatives, with a particular focus on the role of the piperidinyl moiety in modulating potency, selectivity, and pharmacokinetic properties.
Core Structure-Activity Relationships
The therapeutic potential of imidazo[4,5-b]pyridine-based kinase inhibitors is intricately linked to the nature and position of substituents around the core scaffold. The general structure involves key substitution points at the C2, N3, C6, and C7 positions, with the piperidinyl group (or a similar piperazinyl linker) typically attached at C7.
-
The Imidazo[4,5-b]pyridine Core: This bicyclic system is fundamental for activity, acting as the primary anchor within the ATP-binding pocket of kinases. The pyridine nitrogen and the imidazole N-H group form critical hydrogen bonds with the kinase "hinge" region, mimicking the interactions of the adenine portion of ATP.
-
C2-Position Substituents: This position often points towards the solvent-exposed region of the active site and is a key determinant of potency and selectivity. Aromatic and heteroaromatic groups are common. For instance, a 2-(4-(dimethylamino)phenyl) group was integral to a potent Aurora kinase inhibitor, while 2-pyrazolyl moieties have proven effective for targeting p21-activated kinase 4 (PAK4).
-
C7-Position Piperidinyl/Piperazinyl Moiety: Substituents at the C7 position are crucial for refining the inhibitor's profile. A piperidinyl or, more commonly, a piperazinyl linker at this position extends into the solvent-facing region, providing a vector for introducing groups that can optimize potency, selectivity, and physicochemical properties.
-
Potency Enhancement: Attaching bulky or charged groups to the distal nitrogen of the piperidinyl/piperazinyl ring can form additional interactions with the kinase, boosting affinity. For example, a 1-benzylpiperazinyl group at C7 yielded highly potent Aurora kinase inhibitors.
-
Improving Bioavailability: Modification of the piperidinyl substituent is a key strategy to enhance solubility and oral bioavailability. Incorporating solubilizing groups, such as a methylisoxazole, led to the development of an orally bioavailable preclinical candidate.
-
-
C6-Position Substituents: Small, electron-withdrawing groups, typically halogens like chlorine or bromine, are often found at the C6 position. These substituents can significantly influence the electronic properties of the heterocyclic core and contribute to inhibitor potency.
Quantitative SAR Data
The following table summarizes the structure-activity relationships for a series of imidazo[4,5-b]pyridine derivatives targeting Aurora kinases, illustrating the impact of substitutions at the C2, C6, and C7 positions on inhibitory potency.
| Compound ID | C2-Substituent | C6-Substituent | C7-Substituent (Piperazinyl-based) | Aurora-A IC₅₀ (µM) | Aurora-B IC₅₀ (µM) |
| 1 | 4-(dimethylamino)phenyl | H | 4-(thiazol-2-ylacetyl)piperazin-1-yl | 0.042 | 0.198 |
| 2 | 4-(4-methylpiperazin-1-yl)phenyl | Br | 4-((5-methylisoxazol-3-yl)methyl)piperazin-1-yl | 0.015 | 0.025 |
| 3 | 1,3-dimethyl-1H-pyrazol-4-yl | Cl | 4-(4-chlorobenzyl)piperazin-1-yl | 0.0075 (Kᵢ) | 0.048 (Kᵢ) |
| 4 | 1,3-dimethyl-1H-pyrazol-4-yl | H | 4-((1-methylpiperidin-4-yl)methyl)piperazin-1-yl | 0.070 | 24.24 |
Data compiled from multiple sources for illustrative purposes.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Logical flow of SAR optimization for piperidinyl-imidazo[4,5-b]pyridines.
Methodological & Application
Application Notes and Protocols: Synthesis of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one via Curtius Rearrangement
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, a key intermediate in pharmaceutical development. The synthetic strategy hinges on the Curtius rearrangement, a versatile chemical transformation for the conversion of carboxylic acids to amines.[1][2][3] This protocol outlines a proposed synthetic route starting from a heterocyclic carboxylic acid precursor, detailing the necessary reagents, reaction conditions, and purification methods. The application of the Curtius rearrangement in this context offers a robust and efficient pathway to the target molecule, which is of significant interest in medicinal chemistry.[3]
Introduction
The 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one scaffold is a prominent structural motif in the development of novel therapeutic agents. Its synthesis is a critical step in the drug discovery process. The Curtius rearrangement provides an elegant solution for the introduction of the piperidinyl moiety onto the imidazo[4,5-b]pyridin-2(3H)-one core. This reaction proceeds through the thermal decomposition of an acyl azide to an isocyanate, which can then be trapped by a suitable nucleophile.[4][5] The key advantages of the Curtius rearrangement include its tolerance of a wide range of functional groups and the retention of stereochemistry at the migrating carbon center.[2] This application note details a proposed synthetic protocol for the target molecule, leveraging the efficiency and reliability of the Curtius rearrangement.
Overall Synthetic Strategy
The proposed synthesis commences with the preparation of the key intermediate, 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one-1-carboxylic acid. This precursor is then subjected to a Curtius rearrangement to generate an isocyanate intermediate. The isocyanate is subsequently trapped with a protected piperidine derivative, followed by deprotection to yield the final product.
Figure 1. Proposed synthetic workflow for 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one.
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dihydro-1H-imidazo[4,5-b]pyridin-2-one-1-carboxylic acid (Proposed)
-
Synthesis of 1H-Imidazo[4,5-b]pyridin-2(3H)-one:
-
To a stirred solution of 2,3-diaminopyridine (1.0 eq) in a suitable high-boiling solvent (e.g., N,N-dimethylformamide), add urea (1.1 eq).
-
Heat the reaction mixture to 130-140 °C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to afford 1H-imidazo[4,5-b]pyridin-2(3H)-one.
-
-
Synthesis of 2,3-Dihydro-1H-imidazo[4,5-b]pyridin-2-one-1-carboxylic acid:
-
Caution: This step involves the use of phosgene or a phosgene equivalent like triphosgene, which are highly toxic. This should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Suspend 1H-imidazo[4,5-b]pyridin-2(3H)-one (1.0 eq) in an inert solvent such as anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add a solution of triphosgene (0.4 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
The resulting acyl chloride is then carefully quenched by the slow addition of water.
-
The aqueous layer is then acidified with dilute HCl to precipitate the carboxylic acid.
-
The solid is collected by filtration, washed with cold water, and dried to yield the desired carboxylic acid.
-
Protocol 2: Curtius Rearrangement and Synthesis of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
-
Acyl Azide Formation and Rearrangement:
-
To a stirred suspension of 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one-1-carboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.2 eq).
-
To this mixture, add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature.
-
After stirring for 30 minutes at room temperature, slowly heat the reaction mixture to 80-90 °C. The progress of the rearrangement can be monitored by the evolution of nitrogen gas.
-
Maintain this temperature for 2-3 hours until the formation of the isocyanate is complete (monitored by IR spectroscopy, watching for the disappearance of the acyl azide peak and appearance of the isocyanate peak at ~2270 cm⁻¹).
-
-
Trapping of the Isocyanate and Deprotection:
-
Cool the reaction mixture containing the in situ generated isocyanate to room temperature.
-
Add a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.1 eq) in anhydrous toluene.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC for the formation of the protected intermediate.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude protected intermediate is then dissolved in a suitable solvent such as dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) or a solution of HCl in dioxane dropwise at 0 °C to effect deprotection of the Boc group.
-
Stir the reaction at room temperature for 2-4 hours.
-
The product can be precipitated by the addition of diethyl ether.
-
The solid is collected by filtration, washed with ether, and dried under vacuum to yield the final product, 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one.
-
Data Presentation
Table 1: Summary of Proposed Reaction Conditions and Expected Yields
| Step | Starting Material | Reagents and Solvents | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1a | 2,3-Diaminopyridine | Urea, DMF | 130-140 | 4-6 | 85-95 |
| 1b | 1H-Imidazo[4,5-b]pyridin-2(3H)-one | Triphosgene, THF; H₂O | 0 to RT | 12-16 | 70-80 |
| 2a | 2,3-Dihydro-1H-imidazo[4,5-b]pyridin-2-one-1-carboxylic acid | DPPA, Et₃N, Toluene | RT to 90 | 2-3 | (In situ) |
| 2b | Isocyanate Intermediate | tert-Butyl 4-aminopiperidine-1-carboxylate, Toluene | RT | 12-16 | 60-75 (over 2 steps) |
| 2c | Protected Intermediate | TFA or HCl, DCM | 0 to RT | 2-4 | 90-98 |
Note: The yields presented are hypothetical and based on typical yields for similar reactions reported in the literature.
Visualizations
Figure 2. General mechanism of the Curtius rearrangement.
Figure 3. Step-by-step experimental workflow for the synthesis.
Safety Precautions
-
All experiments should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Acyl azides and isocyanates are potentially hazardous and should be handled with care. Diphenylphosphoryl azide (DPPA) is toxic and should be handled with caution.
-
The use of phosgene or triphosgene requires extreme caution and adherence to specific safety protocols due to its high toxicity.
Conclusion
The proposed protocol, utilizing the Curtius rearrangement, presents a viable and efficient pathway for the synthesis of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one. This application note provides a comprehensive guide for researchers in the field of medicinal chemistry and drug development, enabling the synthesis of this important pharmaceutical intermediate. The modularity of the Curtius rearrangement also allows for the potential synthesis of a library of analogs by varying the nucleophile used to trap the isocyanate intermediate.
References
- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. Curtius Rearrangement [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Rimegepant
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the final coupling and azide reduction steps in the synthesis of Rimegepant, a calcitonin gene-related peptide (CGRP) receptor antagonist. The procedures outlined are based on established synthetic routes described in scientific literature and patents. Additionally, this document includes a summary of the quantitative data associated with these reactions and a diagram of the CGRP signaling pathway, the target of Rimegepant.
Introduction
Rimegepant, with the chemical name (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate, is a small molecule CGRP receptor antagonist used for the acute and preventive treatment of migraine. The synthesis of this complex molecule involves a convergent strategy, culminating in the coupling of two key precursors: a functionalized cyclohepta[b]pyridine core and a piperidine moiety, followed by a final deprotection step. This application note details the protocols for these crucial final steps.
Signaling Pathway of Rimegepant
Rimegepant is a competitive antagonist of the calcitonin gene-related peptide (CGRP) receptor. The binding of the CGRP neuropeptide to its G protein-coupled receptor initiates a signaling cascade that plays a crucial role in the pathophysiology of migraine. This cascade primarily involves the activation of the Gs alpha subunit, which in turn stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP leads to the activation of Protein Kinase A (PKA) and subsequent downstream effects, including vasodilation and pain signal transmission. Rimegepant blocks the binding of CGRP to its receptor, thereby inhibiting this signaling pathway.
Caption: CGRP Receptor Signaling Pathway and Rimegepant's Mechanism of Action.
Experimental Workflow
The final steps in the synthesis of Rimegepant involve the coupling of the azide-containing precursor with an activated piperidine derivative, followed by the reduction of the azide group to the primary amine.
Caption: Experimental Workflow for the Final Steps of Rimegepant Synthesis.
Quantitative Data
The following table summarizes the reported yields for the key transformations in the final steps of Rimegepant synthesis.
| Step | Reactants | Product | Reported Yield (%) | Reference |
| Carbamate Formation | (5S,6S,9R)-5-azido-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol and p-nitrophenyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate | (5S,6S,9R)-5-azido-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate | 73 | [1] |
| Azide Reduction | (5S,6S,9R)-5-azido-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate | Rimegepant | High | [1] |
Experimental Protocols
The following protocols are detailed representations of the final synthetic steps for Rimegepant, compiled from patent literature.
Protocol 1: Synthesis of Activated Piperidine Precursor B
Reaction: Preparation of p-nitrophenyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate
This protocol describes the activation of the piperidine precursor for the subsequent coupling reaction.
Materials:
-
1-(piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
-
p-nitrophenyl chloroformate
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
Procedure:
-
To a stirred solution of 1-(piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one in anhydrous dichloromethane, add triethylamine (1.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of p-nitrophenyl chloroformate (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by the addition of water.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the pure p-nitrophenyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate.
Protocol 2: Coupling of Precursors A and B to form the Azide Intermediate
Reaction: Synthesis of (5S,6S,9R)-5-azido-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate
This protocol details the crucial carbamate bond formation between the two advanced precursors.
Materials:
-
(5S,6S,9R)-5-azido-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol (Precursor A)
-
p-nitrophenyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate (Activated Precursor B)
-
Sodium hexamethyldisilazane (NaHMDS) (1.0 M solution in THF or as a solid)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve (5S,6S,9R)-5-azido-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol (1.0 equivalent) in anhydrous DMF under an inert atmosphere.
-
Cool the solution to -15 °C to -10 °C in an appropriate cooling bath.
-
Slowly add a solution of NaHMDS (1.1 equivalents) to the reaction mixture, ensuring the temperature remains below -10 °C. Stir the mixture for 30 minutes at this temperature.
-
Add a solution of p-nitrophenyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate (1.2 equivalents) in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until the reaction is deemed complete by TLC or LC-MS analysis.[1]
-
Quench the reaction by the careful addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired azide intermediate.[1]
Protocol 3: Final Azide Reduction to Yield Rimegepant
Reaction: Synthesis of (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate (Rimegepant)
This protocol describes the final deprotection step to furnish the active pharmaceutical ingredient.
Materials:
-
(5S,6S,9R)-5-azido-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate
-
Trimethylphosphine (PMe₃) (1.0 M solution in THF or toluene)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the azide intermediate (1.0 equivalent) in a mixture of THF and water (e.g., 10:1 v/v) under an inert atmosphere.
-
Add trimethylphosphine (1.5 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 5-8 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[1]
-
Upon completion, carefully quench any excess trimethylphosphine by the addition of an oxidizing agent (e.g., hydrogen peroxide) or by bubbling air through the solution.
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the residue with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude Rimegepant by a suitable method, such as crystallization or column chromatography, to yield the final product.
Disclaimer
These protocols are intended for informational purposes for qualified researchers and scientists. The execution of these chemical syntheses should only be performed by individuals trained in synthetic organic chemistry in a properly equipped laboratory. All necessary safety precautions should be taken, including the use of personal protective equipment. The reagents used are hazardous and should be handled with care. The authors and publisher of this document are not responsible for any accidents or damages resulting from the use of this information.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride
Abstract
This application note details a robust and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride. This compound is a key intermediate in the synthesis of various pharmaceutical agents.[1][2] The described protocol is intended for researchers, scientists, and professionals in drug development and quality control who require a reliable method for purity assessment and quantification of this compound. The method utilizes a C18 stationary phase with gradient elution and UV detection, ensuring high resolution and sensitivity.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Accurate and precise analytical methods are crucial for monitoring its purity and concentration during synthesis and formulation. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds. This document provides a detailed protocol for the HPLC analysis of this specific imidazo[4,5-b]pyridine derivative, which can be adapted for various research and quality control applications.[3][4]
Experimental
-
HPLC System: An Agilent 1200 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation.[5]
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid (analytical grade).
-
Reference Standard: this compound (Purity ≥98%).[6]
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
The gradient elution program for the separation is detailed in Table 2.
Table 2: Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 17.0 | 5 | 95 |
| 17.1 | 95 | 5 |
| 20.0 | 95 | 5 |
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 mobile phase mixture to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the sample solution by dissolving the test compound in the 50:50 mobile phase mixture to achieve a final concentration within the calibration range.
Results and Discussion
The HPLC method was validated for linearity, precision, and accuracy. Representative data are presented below.
The linearity of the method was evaluated by analyzing the working standard solutions. The calibration curve was constructed by plotting the peak area against the concentration.
Table 3: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.1 |
| 10 | 151.8 |
| 25 | 380.5 |
| 50 | 759.2 |
| 100 | 1521.3 |
| Correlation Coefficient (r²) | 0.9998 |
The precision of the method was determined by performing six replicate injections of a 50 µg/mL standard solution.
Table 4: Precision Data
| Injection | Retention Time (min) | Peak Area (mAU*s) |
| 1 | 8.45 | 758.9 |
| 2 | 8.46 | 760.1 |
| 3 | 8.45 | 759.5 |
| 4 | 8.47 | 761.2 |
| 5 | 8.46 | 758.5 |
| 6 | 8.45 | 759.8 |
| Mean | 8.46 | 759.7 |
| % RSD | 0.10% | 0.13% |
The low relative standard deviation (RSD) for both retention time and peak area indicates excellent precision of the method.
Experimental Workflow and Signaling Pathways
The logical workflow for the HPLC analysis is depicted in the following diagram.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The developed RP-HPLC method is demonstrated to be simple, precise, and accurate for the quantitative analysis of this compound. This application note provides a comprehensive protocol that can be readily implemented in a quality control or research laboratory setting for the routine analysis of this compound. The method is suitable for the determination of purity and the quantification of the analyte in the presence of potential impurities.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. researchgate.net [researchgate.net]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. benchchem.com [benchchem.com]
- 6. Synthonix, Inc > 781649-84-1 | 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one (Hydrochloride) [synthonix.com]
Application Notes and Protocols for the NMR Characterization of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride
Abstract
These application notes provide a comprehensive guide for the Nuclear Magnetic Resonance (NMR) characterization of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride (CAS No. 781649-84-1).[1][2] This document outlines detailed protocols for sample preparation, data acquisition using ¹H and ¹³C NMR spectroscopy, and data processing. Representative NMR data are presented in a structured format to facilitate structural confirmation and purity assessment for researchers in medicinal chemistry and drug development.
Introduction
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound that serves as a key intermediate in the synthesis of various pharmacologically active agents.[3] Accurate structural elucidation and characterization are critical for quality control and regulatory purposes. NMR spectroscopy is a primary analytical technique for the unambiguous determination of the chemical structure of small organic molecules.[4] This document presents a standard operating procedure for acquiring and interpreting high-quality ¹H and ¹³C NMR spectra of its hydrochloride salt form. Due to the presence of the hydrochloride salt, deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as the NMR solvent to ensure solubility and to observe exchangeable protons.[5][6]
Predicted NMR Spectroscopic Data
The following tables summarize the predicted quantitative ¹H and ¹³C NMR data for the target compound dissolved in DMSO-d₆. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | 11.45 | br s | - | 1H | Imidazo[4,5-b]pyridin-2-one N-H |
| 2 | 9.42 | br s | - | 2H | Piperidine N-H₂⁺ |
| 3 | 7.95 | dd | J = 5.2, 1.3 | 1H | Ar-H |
| 4 | 7.68 | dd | J = 7.8, 1.3 | 1H | Ar-H |
| 5 | 7.10 | dd | J = 7.8, 5.2 | 1H | Ar-H |
| 6 | 4.80 | m | - | 1H | Piperidine C-H |
| 7 | 3.45 | d | J = 12.5 | 2H | Piperidine C-H (axial) |
| 8 | 3.10 | q | J = 12.5 | 2H | Piperidine C-H (equatorial) |
| 9 | 2.35 | d | J = 13.0 | 2H | Piperidine C-H (axial) |
| 10 | 2.10 | q | J = 13.0 | 2H | Piperidine C-H (equatorial) |
Table 2: Predicted ¹³C NMR Data (126 MHz, DMSO-d₆)
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | 154.5 | C=O |
| 2 | 145.0 | Ar-C |
| 3 | 142.1 | Ar-C |
| 4 | 130.5 | Ar-C |
| 5 | 128.8 | Ar-CH |
| 6 | 116.2 | Ar-CH |
| 7 | 115.8 | Ar-CH |
| 8 | 51.5 | Piperidine C-H |
| 9 | 42.8 | Piperidine CH₂ |
| 10 | 28.5 | Piperidine CH₂ |
Experimental Protocols
Sample Preparation
-
Accurately weigh 10-20 mg of this compound.[7]
-
Transfer the solid to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial.[8]
-
Vortex the vial until the sample is completely dissolved. Gentle heating may be applied if necessary to aid dissolution.
-
Using a Pasteur pipette, transfer the clear solution into a clean, high-quality 5 mm NMR tube. Ensure the sample height is between 40-50 mm.[8][9]
-
Cap the NMR tube and label it clearly.
NMR Data Acquisition
The following parameters are recommended for a 500 MHz NMR spectrometer.
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30 or similar)
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width (SW): 16 ppm (~8000 Hz)
-
Acquisition Time (AQ): ~3.0 s[3]
-
Relaxation Delay (D1): 2.0 s
-
Pulse Width (P1): 30° pulse
-
Number of Scans (NS): 16 to 64 (adjust for desired signal-to-noise ratio)
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single pulse (zgpg30 or similar)
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width (SW): 240 ppm (~30200 Hz)
-
Acquisition Time (AQ): ~1.0 s
-
Relaxation Delay (D1): 2.0 s
-
Pulse Width (P1): 30° pulse
-
Number of Scans (NS): 1024 to 4096 (adjust for sample concentration)
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Use an exponential multiplication function with a line broadening factor (LB) of 0.3 Hz for ¹H spectra and 1.0 Hz for ¹³C spectra to improve the signal-to-noise ratio.
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Calibrate the chemical shift axis by setting the residual DMSO solvent peak to 2.50 ppm for ¹H and 39.52 ppm for ¹³C spectra.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons for each signal.
Workflow Visualization
The following diagram illustrates the logical workflow for the NMR characterization of the title compound.
References
- 1. books.rsc.org [books.rsc.org]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. organomation.com [organomation.com]
- 9. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
Protocol for Telcagepant synthesis using 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Telcagepant, a potent calcitonin gene-related peptide (CGRP) receptor antagonist, starting from the key intermediate 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one. The synthesis involves a crucial urea formation step, coupling the piperidinyl-azabenzimidazolone core with the chiral amino-caprolactam fragment, (3R,6S)-3-amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one. This protocol is based on the manufacturing process developed by Merck, which is characterized by its high efficiency and purity of the final active pharmaceutical ingredient (API).[1][2]
Introduction
Telcagepant (MK-0974) is an orally active small molecule CGRP receptor antagonist that was investigated for the acute treatment of migraine.[2] Its synthesis is a convergent process that joins two complex heterocyclic intermediates. This application note focuses on the final coupling step, which is critical for the successful synthesis of the drug candidate. The protocol herein describes the formation of the urea linkage between 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one and the pre-synthesized caprolactam core, (3R,6S)-3-amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one hydrochloride.
Key Intermediates
The two key intermediates required for the final synthesis step are:
-
Intermediate 1: 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
-
Intermediate 2: (3R,6S)-3-amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one hydrochloride
Reaction Scheme
The overall reaction for the synthesis of Telcagepant from the specified starting material is depicted below:
Experimental Protocol
This protocol details the procedure for the urea bond formation to synthesize Telcagepant.
Materials and Reagents:
-
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
-
(3R,6S)-3-amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one hydrochloride
-
Triphosgene (or other phosgene equivalent)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Activation of the Piperidine Intermediate:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous DCM.
-
Slowly add the triphosgene solution to the solution of the piperidine intermediate via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour. The formation of the chloroformate or related activated intermediate is monitored by TLC or LC-MS.
-
-
Coupling Reaction:
-
In a separate flask, suspend (3R,6S)-3-amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one hydrochloride (1.0 eq) in anhydrous DCM.
-
Add triethylamine (2.2 eq) to the suspension to neutralize the hydrochloride salt and generate the free amine. Stir for 10 minutes.
-
Add the resulting solution of the free amine to the activated piperidine intermediate solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford Telcagepant as a white solid.
-
Quantitative Data
The following table summarizes the typical quantitative data for the synthesis of Telcagepant via the described protocol, based on the highly efficient manufacturing process.[2]
| Parameter | Value |
| Yield | >95% |
| Purity (by HPLC) | >99.8% |
| Enantiomeric Excess (ee) | >99.9% |
Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the synthesis of Telcagepant from the key intermediates.
Caption: Synthetic workflow for Telcagepant.
Signaling Pathway (Conceptual)
The following diagram illustrates the conceptual signaling pathway of Telcagepant's mechanism of action.
Caption: Telcagepant's mechanism of action.
Safety Precautions
-
This procedure should be carried out by trained chemists in a well-ventilated fume hood.
-
Phosgene and its equivalents (e.g., triphosgene) are highly toxic and should be handled with extreme caution.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Anhydrous solvents are required; ensure proper handling techniques to avoid moisture contamination.
Conclusion
The described protocol provides a reliable and high-yielding method for the synthesis of Telcagepant from 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one. This final step is crucial in the overall synthesis and has been optimized for large-scale production, yielding a final product of high purity and enantiomeric excess. This application note serves as a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
Application Notes and Protocols for the Purification of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one and its hydrochloride salts are key intermediates in the synthesis of several pharmacologically active compounds, most notably Rimegepant, a calcitonin gene-related peptide (CGRP) receptor antagonist.[1][2] The purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredient (API) and for meeting stringent regulatory requirements. This document provides detailed application notes and protocols for the purification of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride, based on available chemical literature and standard laboratory practices.
Overview of Purification Strategies
The primary methods for purifying this compound and its analogs are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.
-
Recrystallization: This is a widely used technique for purifying solid compounds. It relies on the difference in solubility of the target compound and its impurities in a given solvent or solvent system at different temperatures. For the dihydrochloride salt of the target compound, recrystallization from a mixture of ether and pentane has been reported.[3]
-
Column Chromatography: This technique is effective for separating the target compound from impurities with different polarities. For compounds with similar structures, silica gel chromatography using a gradient of ethyl acetate in a non-polar solvent like n-hexane or petroleum ether has been proven effective.
Quantitative Data on Purification
| Purification Method | Starting Purity (Area % by HPLC) | Final Purity (Area % by HPLC) | Yield (%) | Observations |
| Recrystallization (e.g., Ethanol/Water) | ||||
| Column Chromatography (e.g., Silica Gel) |
Experimental Protocols
Protocol for Recrystallization
This protocol is a general guideline and may require optimization based on the specific impurities present.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture with water)
-
Heating mantle or hot plate with a stirrer
-
Erlenmeyer flask
-
Condenser
-
Buchner funnel and filter flask
-
Vacuum source
-
Drying oven
Procedure:
-
Solvent Selection: Begin by selecting a suitable solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold. Ethanol, isopropanol, or mixtures with water are common choices for polar hydrochloride salts.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to facilitate dissolution. Add more solvent in small portions until the compound is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.
Protocol for Column Chromatography
This protocol is suitable for small to medium-scale purifications where impurities have different polarities from the target compound.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a gradient of ethyl acetate in n-hexane or petroleum ether)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.
-
Column Packing: Pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. Start with a low polarity eluent and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions in separate tubes or flasks.
-
TLC Analysis: Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light or with a suitable staining agent.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Final Product: The resulting solid can be further purified by recrystallization if necessary.
Visualization of Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound.
Caption: General purification workflow for this compound.
Logical Relationship of Purification Steps
The following diagram illustrates the logical decisions and relationships in the purification process.
Caption: Decision-making flowchart for the purification of the target compound.
References
Quality Control Parameters for 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the quality control (QC) parameters for 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride (CAS: 781649-84-1), a key intermediate in the synthesis of the migraine therapeutic, Rimegepant. Adherence to these QC standards is critical to ensure the purity, identity, and overall quality of the intermediate, which directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).
Physicochemical and Quality Control Parameters
A summary of the key physicochemical properties and recommended quality control specifications for this compound is presented below. These parameters should be verified for each batch to ensure consistency and compliance with regulatory standards.
| Parameter | Specification | Analytical Technique(s) |
| Appearance | White to off-white powder | Visual Inspection |
| Identification | Conforms to the structure | ¹H NMR, ¹³C NMR, Mass Spectrometry, FTIR |
| Purity (HPLC) | ≥97%[1] | High-Performance Liquid Chromatography (HPLC) |
| Molecular Formula | C₁₁H₁₆Cl₂N₄O[2] | Elemental Analysis, Mass Spectrometry |
| Molecular Weight | 291.18 g/mol [2] | Mass Spectrometry |
| Moisture Content | Report value | Karl Fischer Titration |
| Residual Solvents | To be controlled according to ICH guidelines | Gas Chromatography (GC) |
| Heavy Metals | To be controlled according to USP <232>/<233> | Inductively Coupled Plasma (ICP-MS or ICP-OES) |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the quality control of this compound are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is adapted from validated HPLC methods for Rimegepant and is suitable for determining the purity of the intermediate and detecting any process-related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). A common starting point is a 55:45 (v/v) mixture of water and methanol.
-
Flow Rate: 0.8 to 1.2 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase components) to a final concentration of approximately 0.1 mg/mL.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the prepared sample solution.
-
Record the chromatogram and integrate the peak areas.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identification
NMR spectroscopy is a powerful tool for confirming the chemical structure of the compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
¹H NMR: Acquire the proton NMR spectrum. The expected chemical shifts should be consistent with the structure of this compound.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum to further confirm the carbon framework of the molecule.
Mass Spectrometry (MS) for Identification and Molecular Weight Confirmation
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the compound.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Method: Infuse a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) into the ESI source.
-
Analysis: In positive ion mode, the expected [M+H]⁺ ion for the free base (C₁₁H₁₄N₄O) should be observed at m/z 219.12. The presence of the hydrochloride salt may also be inferred.
Fourier-Transform Infrared (FTIR) Spectroscopy for Identification
FTIR spectroscopy provides information about the functional groups present in the molecule.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet of the solid sample or use an ATR (Attenuated Total Reflectance) accessory.
-
Analysis: The resulting infrared spectrum should exhibit characteristic absorption bands for the functional groups present in the molecule, such as C=O (amide), N-H, C-N, and aromatic C-H bonds.
Visualizations
Experimental Workflow for Quality Control
The following diagram illustrates the general workflow for the quality control of a batch of this compound.
Caption: Quality Control Workflow for the Intermediate.
Signaling Pathway of Rimegepant
As 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is a precursor to Rimegepant, understanding the mechanism of action of the final drug is relevant. Rimegepant is a calcitonin gene-related peptide (CGRP) receptor antagonist. The CGRP signaling pathway plays a crucial role in migraine pathophysiology.
References
Application Notes and Protocols for the Synthesis of Rimegepant Intermediate: 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a proposed synthetic protocol for the preparation of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, a key intermediate in the synthesis of the migraine therapeutic, Rimegepant. The protocol is designed for researchers in medicinal chemistry and drug development, offering a plausible and chemically sound synthetic route based on established organic chemistry principles. The synthesis involves the formation of the core heterocyclic scaffold, 1H-imidazo[4,5-b]pyridin-2(3H)-one, followed by its coupling with a protected piperidine derivative and subsequent deprotection. While this protocol is based on sound chemical principles, it should be noted that a specific, detailed experimental procedure for this exact molecule is not widely available in peer-reviewed literature and thus optimization may be required.
Introduction
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is a crucial building block in the multi-step synthesis of Rimegepant, a calcitonin gene-related peptide (CGRP) receptor antagonist.[1] The unique structural architecture of this intermediate, featuring a fused imidazo[4,5-b]pyridin-2-one core linked to a piperidine moiety, makes it a valuable synthon in medicinal chemistry beyond its application in Rimegepant synthesis. This document outlines a proposed, multi-step synthesis for this intermediate, designed to be accessible to researchers with a background in organic synthesis.
Proposed Synthetic Pathway
The proposed synthesis is a three-step process commencing with the construction of the imidazo[4,5-b]pyridin-2-one core, followed by N-alkylation with a protected piperidine unit, and concluding with the removal of the protecting group.
Caption: Proposed synthetic pathway for 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one.
Experimental Protocols
3.1. Step 1: Synthesis of 1H-Imidazo[4,5-b]pyridin-2(3H)-one
This procedure outlines the formation of the core heterocyclic system from commercially available starting materials.
Materials:
-
2,3-Diaminopyridine
-
Urea
-
High-boiling point solvent (e.g., N,N-Dimethylformamide - DMF)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-diaminopyridine (1.0 eq) and urea (1.2 eq).
-
Add a suitable high-boiling point solvent such as DMF.
-
Heat the reaction mixture to reflux (typically 140-150 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1H-imidazo[4,5-b]pyridin-2(3H)-one.
3.2. Step 2: Synthesis of tert-Butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate
This step involves the N-alkylation of the imidazo[4,5-b]pyridin-2-one core with a protected piperidine derivative. A piperidine with a good leaving group at the 4-position, such as a tosylate, is proposed.
Materials:
-
1H-Imidazo[4,5-b]pyridin-2(3H)-one
-
tert-Butyl 4-tosyloxypiperidine-1-carboxylate (or a similar 4-substituted piperidine with a suitable leaving group)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 1H-imidazo[4,5-b]pyridin-2(3H)-one (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add tert-butyl 4-tosyloxypiperidine-1-carboxylate (1.1 eq) to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir for 12-18 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired protected intermediate.
3.3. Step 3: Synthesis of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
The final step is the deprotection of the piperidine nitrogen to yield the target compound.
Materials:
-
tert-Butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M HCl in Dioxane)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the protected intermediate (1.0 eq) in dichloromethane.
-
Add an excess of the deprotecting agent (e.g., TFA, 5-10 eq, or a solution of HCl in dioxane) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., a mixture of chloroform and isopropanol).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the final product. The product can be further purified by recrystallization or chromatography if necessary.
Data Summary (Proposed)
Since this is a proposed synthesis, the following table outlines the expected transformations and materials rather than experimentally determined quantitative data.
| Step | Starting Material(s) | Key Reagents | Product | Expected Yield (Qualitative) | Purity (Target) |
| 1 | 2,3-Diaminopyridine, Urea | Heat | 1H-Imidazo[4,5-b]pyridin-2(3H)-one | Moderate to Good | >95% |
| 2 | 1H-Imidazo[4,5-b]pyridin-2(3H)-one, tert-Butyl 4-tosyloxypiperidine-1-carboxylate | K₂CO₃, DMF | tert-Butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate | Moderate | >95% after purification |
| 3 | tert-Butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate | TFA or HCl | 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one | Good to Excellent | >98% |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Experimental workflow for the synthesis of the target intermediate.
Application Notes
-
Rimegepant Synthesis: The primary application of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is as a late-stage intermediate in the total synthesis of Rimegepant. The piperidine nitrogen provides a handle for further functionalization to complete the drug's structure.
-
Medicinal Chemistry Scaffolding: The imidazo[4,5-b]pyridine core is a recognized pharmacophore in drug discovery, known to interact with various biological targets. This intermediate can serve as a versatile scaffold for the development of new chemical entities.[2]
-
Fragment-Based Drug Design: As a fragment-sized molecule with diverse chemical features, it can be utilized in fragment-based screening campaigns to identify novel binders for protein targets of interest.
-
Lead Optimization: The piperidine moiety can be further derivatized to explore structure-activity relationships (SAR) and optimize the pharmacokinetic and pharmacodynamic properties of lead compounds.[1]
References
Application Note and Protocol: Scale-Up Synthesis of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the scale-up synthesis of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride, a key intermediate in the development of various active pharmaceutical ingredients.[1][2] The described multi-step synthesis is designed to be robust and scalable, making it suitable for industrial production. The protocol begins with the protection of 4-piperidone hydrochloride, followed by reductive amination, cyclization to form the imidazo[4,5-b]pyridin-2-one core, and subsequent deprotection and salt formation. This application note includes detailed experimental procedures, quantitative data from representative batches, and a visual workflow to ensure clarity and reproducibility.
Introduction
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a range of biological activities.[3][4] The efficient and scalable synthesis of this intermediate is crucial for advancing drug discovery programs. The synthetic strategy outlined herein is based on established chemical transformations and has been optimized for larger scale production, focusing on cost-effectiveness, operational safety, and high yield.[5]
Overall Synthetic Scheme
The multi-step synthesis is depicted in the following workflow diagram.
References
Application Notes and Protocols: Synthesis of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one from 4-Piperidone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed synthetic protocol for the preparation of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, a valuable building block in medicinal chemistry, starting from 4-piperidone hydrochloride. The multi-step synthesis involves the protection of the piperidine nitrogen, reductive amination to introduce a necessary amino group, coupling with a nicotinic acid derivative, subsequent intramolecular cyclization via a Curtius rearrangement to form the imidazo[4,5-b]pyridin-2(3H)-one core, and final deprotection. This protocol is designed to guide researchers through a reproducible and efficient synthesis, complete with quantitative data and detailed experimental procedures.
Introduction
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one and its derivatives are important intermediates in the synthesis of various active pharmaceutical ingredients. The fused imidazopyridine core is a recognized pharmacophore present in numerous therapeutic agents. This application note outlines a robust synthetic route commencing with the readily available starting material, 4-piperidone. The described methodology is based on established chemical transformations, providing a clear pathway for the laboratory-scale synthesis of this key intermediate.
Overall Synthetic Scheme
The synthesis of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one from 4-piperidone hydrochloride proceeds through a five-step sequence as illustrated below.
Caption: Overall synthetic workflow.
Experimental Protocols
Step 1: Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)
This step involves the protection of the secondary amine of 4-piperidone using di-tert-butyl dicarbonate (Boc)₂O.
Materials:
-
4-Piperidone monohydrate hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of 4-piperidone monohydrate hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g of starting material) at 0 °C, add triethylamine (2.2 eq) dropwise.
-
Allow the mixture to stir for 15 minutes at 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.
-
Upon completion (monitored by TLC), the reaction is quenched with saturated aqueous NaHCO₃ solution.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification by flash chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) affords tert-butyl 4-oxopiperidine-1-carboxylate as a white to off-white solid.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by GC) | >98% |
| Molecular Formula | C₁₀H₁₇NO₃ |
| Molecular Weight | 199.25 g/mol |
Step 2: Synthesis of tert-Butyl 4-aminopiperidine-1-carboxylate
This step involves the conversion of the ketone to a primary amine via reductive amination.
Materials:
-
tert-Butyl 4-oxopiperidine-1-carboxylate
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Ammonium hydroxide (NH₄OH)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) and ammonium acetate (10 eq) in methanol (15 mL/g of starting material).
-
Stir the solution at room temperature for 30 minutes.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
To the residue, add aqueous ammonium hydroxide and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.
-
Purification by column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane) provides tert-butyl 4-aminopiperidine-1-carboxylate.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 60-75% |
| Molecular Formula | C₁₀H₂₀N₂O₂ |
| Molecular Weight | 200.28 g/mol |
Step 3: Synthesis of tert-Butyl 4-((2-carboxypyridin-3-yl)amino)piperidine-1-carboxylate
This step involves the nucleophilic aromatic substitution of a halogenated nicotinic acid derivative with the synthesized amine.
Materials:
-
tert-Butyl 4-aminopiperidine-1-carboxylate
-
2-Chloronicotinic acid
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.1 eq) and 2-chloronicotinic acid (1.0 eq) in DMF, add potassium carbonate (3.0 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product is purified by flash chromatography to yield the desired product.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 50-65% |
| Molecular Formula | C₁₆H₂₃N₃O₄ |
| Molecular Weight | 321.37 g/mol |
Step 4: Synthesis of tert-Butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate
This step involves an intramolecular cyclization via a Curtius rearrangement to form the imidazo[4,5-b]pyridin-2(3H)-one ring system.
Materials:
-
tert-Butyl 4-((2-carboxypyridin-3-yl)amino)piperidine-1-carboxylate
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
Toluene
-
tert-Butanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tert-butyl 4-((2-carboxypyridin-3-yl)amino)piperidine-1-carboxylate (1.0 eq) in a mixture of toluene and tert-butanol.
-
Add triethylamine (1.5 eq) and diphenylphosphoryl azide (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (around 80-90 °C) for 3-5 hours, monitoring for the evolution of nitrogen gas to cease.
-
Cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO₃.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the Boc-protected intermediate.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 70-85% |
| Molecular Formula | C₁₆H₂₂N₄O₃ |
| Molecular Weight | 318.37 g/mol |
Step 5: Synthesis of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
The final step is the removal of the Boc protecting group to yield the target compound.
Materials:
-
tert-Butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (10-20 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to dryness to afford the final product.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 90-98% |
| Molecular Formula | C₁₁H₁₄N₄O |
| Molecular Weight | 218.26 g/mol |
| ESI-MS | m/z = 219 (M+H)⁺[1] |
Summary of Quantitative Data
| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 1 | tert-Butyl 4-oxopiperidine-1-carboxylate | C₁₀H₁₇NO₃ | 199.25 | 85-95 |
| 2 | tert-Butyl 4-aminopiperidine-1-carboxylate | C₁₀H₂₀N₂O₂ | 200.28 | 60-75 |
| 3 | tert-Butyl 4-((2-carboxypyridin-3-yl)amino)piperidine-1-carboxylate | C₁₆H₂₃N₃O₄ | 321.37 | 50-65 |
| 4 | tert-Butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate | C₁₆H₂₂N₄O₃ | 318.37 | 70-85 |
| 5 | 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one | C₁₁H₁₄N₄O | 218.26 | 90-98 |
Experimental Workflow Diagram
Caption: Detailed experimental workflow for each synthetic step.
References
The Pivotal Role of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, a key heterocyclic intermediate in the development of potent pharmaceuticals. Its unique structure serves as a critical building block in the synthesis of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, a class of drugs that has revolutionized the treatment of migraine.
Introduction and Applications
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is a versatile scaffold in medicinal chemistry, primarily recognized for its integral role in the synthesis of small molecule CGRP receptor antagonists.[1][2] The CGRP receptor is a prime target for migraine therapy, as its activation is implicated in the vasodilation and neurogenic inflammation associated with migraine pain.[3] By serving as a core structural element, this intermediate enables the construction of complex molecules that can effectively block the CGRP signaling pathway.
The most prominent applications of this intermediate are in the synthesis of:
-
Rimegepant: An orally bioavailable CGRP receptor antagonist approved for both the acute and preventive treatment of migraine.[4]
-
Telcagepant: An early-generation CGRP receptor antagonist that demonstrated clinical efficacy in treating acute migraine.[5]
The inherent drug-like properties of the imidazo[4,5-b]pyridin-2-one core, combined with the synthetic versatility of the piperidinyl moiety, make this intermediate highly valuable for lead optimization and the development of novel therapeutics targeting the CGRP pathway.
Quantitative Data: Biological Activity of Derived Compounds
The utility of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one as a medicinal chemistry intermediate is underscored by the high potency of the final drug compounds. The following tables summarize the in vitro binding affinities and functional antagonist activities of Rimegepant and Telcagepant.
Table 1: CGRP Receptor Binding Affinities (Ki)
| Compound | Receptor | Species | Ki (nM) |
| Rimegepant | CGRP Receptor | Human | 0.070 |
| CGRP Receptor | Rhesus | 0.079 | |
| Telcagepant | CGRP Receptor | Human | 0.77 |
| CGRP Receptor | Rhesus | 1.2 |
Data sourced from multiple studies.[6][7]
Table 2: CGRP Receptor Functional Antagonist Activity (IC50)
| Compound | Assay Type | Cell Line | IC50 (nM) |
| Rimegepant | cAMP response | - | 0.08 |
| Telcagepant | cAMP response | HEK293 | 2.2 |
Data sourced from multiple studies.[7][8]
Signaling Pathway
The therapeutic effect of drugs synthesized from 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is achieved through the modulation of the CGRP signaling pathway. The following diagram illustrates the mechanism of action of CGRP and its antagonism by compounds derived from the intermediate.
Caption: CGRP signaling pathway and point of intervention.
Experimental Protocols
Synthesis of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
The following protocol is adapted from methodologies described in the patent literature for the synthesis of this key intermediate.[9]
Caption: Synthetic workflow for the target intermediate.
Detailed Methodology:
-
Boc Protection of 4-Piperidone: 4-Piperidone hydrochloride is reacted with di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane) to yield N-tert-butyloxycarbonyl-4-piperidone.
-
Reductive Amination: The resulting ketone is subjected to reductive amination using a source of ammonia (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride) to produce 4-amino-1-t-butoxycarbonyl-piperidine.
-
Nucleophilic Aromatic Substitution: The protected aminopiperidine is coupled with a 2-halo-3-aminopyridine (e.g., 2-chloro-3-aminopyridine) via a nucleophilic aromatic substitution reaction, typically catalyzed by a palladium catalyst, to form the diamine precursor.
-
Imidazolidinone Ring Formation: The diamine intermediate is cyclized using a carbonylating agent such as 1,1'-carbonyldiimidazole (CDI) or phosgene equivalents in an aprotic solvent (e.g., acetonitrile) to construct the imidazo[4,5-b]pyridin-2(3H)-one ring system.
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions, for instance, by treatment with hydrochloric acid in a solvent like dioxane or methanol, to yield the final product, 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, typically as its dihydrochloride salt.
Application Protocol: Synthesis of Rimegepant
The following protocol outlines the use of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one in the synthesis of Rimegepant.
Caption: Final coupling step in the synthesis of Rimegepant.
Detailed Methodology:
-
Activation of the Chiral Alcohol: The chiral alcohol intermediate, (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol, is activated to form a reactive intermediate. This can be achieved by reacting it with a carbonylating agent like 1,1'-carbonyldiimidazole (CDI) or triphosgene in the presence of a base.
-
Coupling Reaction: The activated chiral alcohol is then reacted with 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one (typically as the free base, which can be generated in situ from the dihydrochloride salt using a base like triethylamine). This reaction forms the carbamate linkage, yielding Rimegepant. The reaction is typically carried out in an aprotic solvent such as acetonitrile or dichloromethane.
Conclusion
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is a high-value intermediate in medicinal chemistry, providing a direct and efficient route to a clinically important class of CGRP receptor antagonists. The protocols and data presented herein offer a comprehensive resource for researchers engaged in the design and synthesis of novel therapeutics for migraine and potentially other CGRP-mediated disorders. The established synthetic routes and the potent biological activity of its derivatives confirm the strategic importance of this scaffold in modern drug discovery.
References
- 1. 1-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Dihydrochloride/781649-84-1 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. benchchem.com [benchchem.com]
- 4. 1-(1-(1H-imidazole-1-carbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one | 1373116-06-3 [chemicalbook.com]
- 5. Telcagepant, a calcitonin gene-related peptide antagonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. ACS Chemical Neuroscience Molecule Spotlight on Telcagepant (MK-0974) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN106432232A - Synthesis method of 1-piperidin-4-yl-1,3-dihydro-imidazol[4, 5-b]pyridine-2-one - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential degradation pathways of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound under forced degradation conditions?
A1: Based on the chemical structure, which includes a fused lactam in the imidazo[4,5-b]pyridin-2-one core and a piperidine ring, the primary anticipated degradation pathways are hydrolysis and oxidation.
-
Hydrolytic Degradation: The lactam ring in the imidazo[4,5-b]pyridin-2-one core is susceptible to hydrolysis under both acidic and basic conditions. This would lead to the opening of the imidazole ring to form a diamino-substituted pyridine derivative.
-
Oxidative Degradation: The piperidine ring is prone to oxidation. The position alpha to the nitrogen atom is a likely site of initial oxidation. Further oxidation could potentially lead to the formation of N-oxides or ring-opened products.
Q2: What specific degradation products should I be looking for in my analysis?
A2: Key potential degradation products to monitor include:
-
DP-1 (Hydrolysis Product): 2-amino-3-((4-aminopiperidin-1-yl)amino)pyridine. This would result from the hydrolytic cleavage of the lactam bond.
-
DP-2 (Oxidation Product): 1-(1-oxopiperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one. This N-oxide could form on the piperidine nitrogen.
-
DP-3 (Oxidation Product): 1-(piperidin-4-one)-1H-imidazo[4,5-b]pyridin-2(3H)-one. Oxidation of the piperidine ring at the 4-position.
Q3: Is the compound expected to be sensitive to light?
A3: While some benzimidazole derivatives are known to be photosensitive, benzimidazol-2(3H)-one, a structurally similar core, has been reported to be relatively stable to photolysis. However, it is always recommended to perform photostability studies according to ICH guidelines to confirm this for the specific molecule.
Q4: What are the expectations for thermal stability?
A4: Thermal degradation, especially in the presence of moisture, may promote hydrolysis of the lactam ring. The stability of the piperidine ring is generally high under thermal stress in the absence of oxidative conditions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected peaks in HPLC chromatogram after acidic stress. | Hydrolysis of the lactam ring. | Confirm the identity of the new peak using LC-MS. The mass should correspond to the addition of a water molecule (C11H18N4O2). |
| Appearance of multiple new peaks under oxidative stress. | Oxidation of the piperidine ring at different positions or formation of multiple oxidation products. | Use a gradient HPLC method to ensure separation of all degradation products. Employ MS/MS to help elucidate the structures of the different oxidation products. |
| Low mass balance in the stability study. | Formation of non-UV active or volatile degradation products. | Use a mass-sensitive detector (e.g., ELSD or CAD) in parallel with the UV detector. For volatile products, consider using headspace GC-MS for analysis. |
| No degradation observed under initial stress conditions. | The compound is highly stable under the applied conditions. | Increase the severity of the stress conditions (e.g., higher acid/base concentration, higher temperature, longer exposure time) to achieve a target degradation of 5-20%. |
Quantitative Degradation Data (Hypothetical)
The following table summarizes hypothetical degradation data for this compound under various stress conditions. This data is for illustrative purposes and should be confirmed by experimental studies.
| Stress Condition | Duration | % Degradation | Major Degradation Product(s) |
| 0.1 M HCl at 60 °C | 24 hours | 12% | DP-1 |
| 0.1 M NaOH at 60 °C | 8 hours | 18% | DP-1 |
| 3% H₂O₂ at RT | 24 hours | 15% | DP-2, DP-3 |
| Thermal (80 °C) | 48 hours | 5% | DP-1 (if moisture present) |
| Photolytic (ICH Q1B) | - | <2% | - |
Experimental Protocols
Forced Degradation Stock Solution Preparation
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
Acid Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate the solution at 60 °C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.
Base Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate the solution at 60 °C for 8 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute with the mobile phase to the target concentration for HPLC analysis.
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase to the target concentration for HPLC analysis.
Thermal Degradation
-
Transfer the solid drug substance to a controlled temperature chamber at 80 °C.
-
After 48 hours, dissolve the sample in the mobile phase to the target concentration for HPLC analysis.
-
For solution state thermal stability, incubate the stock solution at 80 °C and analyze at specified time points.
Photolytic Degradation
-
Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as specified in ICH Q1B guidelines.
-
A control sample should be protected from light.
-
Analyze the exposed and control samples by HPLC.
Visualizations
Caption: Postulated degradation pathways for this compound.
Caption: General experimental workflow for forced degradation studies.
Technical Support Center: 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride
This technical support guide provides essential information on the stability, storage, and handling of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride (CAS: 781649-84-1), a key intermediate in pharmaceutical synthesis.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, the compound should be stored in a refrigerator at 2-8°C.[2] It should be kept in a tightly sealed container, protected from light and moisture.[4] Some suppliers also recommend storing under an inert gas as the compound may be air-sensitive.[4]
Q2: How should I handle the compound upon receiving it?
A2: The compound is typically shipped at ambient temperature.[5][6] Upon receipt, it is best practice to store it under the recommended refrigerated conditions (2-8°C), especially if it will not be used immediately.[2][5][6]
Q3: Is this compound sensitive to light or air?
A3: Safety data for similar compounds suggests potential sensitivity to light and air.[4] To prevent degradation, it is recommended to store it in a dark place (e.g., an amber vial) and potentially under an inert atmosphere like argon or nitrogen, particularly for long-term storage or when preparing stock solutions.[4]
Q4: What solvents can I use to dissolve this compound?
A4: As a hydrochloride salt, the compound is expected to have good solubility in polar solvents such as water, methanol, and DMSO. For biological assays, preparing a concentrated stock solution in DMSO is a common practice. It is always recommended to perform a small-scale solubility test before preparing a large batch.
Q5: What are the primary safety hazards associated with this compound?
A5: This compound is classified as toxic if swallowed and can cause severe skin burns and eye damage.[4] Always handle it in a well-ventilated area, such as a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Compound has changed color (e.g., from white/off-white to yellow/brown) | Oxidation or degradation due to improper storage (exposure to air, light, or moisture). | Discard the discolored compound as its purity may be compromised. Procure a new batch and ensure strict adherence to storage conditions (refrigerated, protected from light, and potentially under inert gas).[4] |
| Inconsistent experimental results (e.g., loss of activity) | Degradation of the compound in solution. The compound may not be stable in your chosen solvent or at the storage temperature of the solution. | Prepare fresh stock solutions for each experiment. If storing stock solutions, aliquot into single-use vials and store at -20°C or -80°C. Perform a stability study in your experimental buffer or media. |
| Difficulty dissolving the compound | Incorrect solvent choice or the compound has degraded to a less soluble form. | Try gentle warming or sonication to aid dissolution. Test solubility in alternative polar solvents (e.g., methanol, water). If solubility issues persist, it may indicate compound degradation. |
| Precipitate forms in stock solution upon freezing | The solvent's freezing point is causing the compound to crash out of solution. The solution may be supersaturated. | Before use, ensure the solution is brought to room temperature and vortexed thoroughly to redissolve any precipitate. Consider using a solvent with a lower freezing point or preparing a less concentrated stock solution. |
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 781649-84-1 | [1][5][8] |
| Molecular Formula | C₁₁H₁₆Cl₂N₄O | [1][5] |
| Molecular Weight | 291.18 g/mol | [1] |
| Purity | Typically ≥95% - >98% | [1][8] |
| Physical Form | Solid (Gray to Dark Gray) | [2] |
| IUPAC Name | 1-(piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one dihydrochloride | [6][8] |
| Storage Temperature | 2-8°C (Refrigerator) | [2][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing: Allow the container of this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, accurately weigh out 2.91 mg of the compound into a sterile microcentrifuge tube.
-
Solubilization: Add 1.0 mL of high-purity, anhydrous DMSO to the tube.
-
Mixing: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.
-
Storage: For short-term storage (1-2 weeks), the DMSO stock solution can be kept at 4°C, protected from light. For long-term storage, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Visualizations
Caption: Workflow for preparing and storing stock solutions.
Caption: Role as a key synthetic intermediate.
References
- 1. Synthonix, Inc > 781649-84-1 | 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one (Hydrochloride) [synthonix.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one Supplier & Distributor of CAS# [processpointchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one (Hydrochloride) | 781649-84-1 [sigmaaldrich.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. 1-Piperidin-4-yl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one dihydrochloride 95% | CAS: 781649-84-1 | AChemBlock [achemblock.com]
Avoiding side reactions in Curtius rearrangement for pyridinone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyridinones using the Curtius rearrangement.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Pyridinone
| Potential Cause | Recommended Solution |
| Incomplete Curtius Rearrangement | The thermal rearrangement of the acyl azide to the isocyanate is a critical step. If the temperature is too low or the reaction time is too short, this conversion may be incomplete. Consider incrementally increasing the reaction temperature or prolonging the reaction time while monitoring the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the acyl azide and the appearance of the isocyanate (if stable enough to be observed) or the final pyridinone product should be tracked. For thermally sensitive substrates, consider the use of a Lewis acid catalyst, such as boron trifluoride or boron trichloride, which can lower the required decomposition temperature by approximately 100 °C.[1] |
| Inefficient Isocyanate Trapping/Cyclization | The intramolecular trapping of the isocyanate intermediate is crucial for forming the pyridinone ring. High temperatures can sometimes lead to side reactions that compete with the desired cyclization. A recent study has shown that using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent can promote the Curtius rearrangement at room temperature, followed by a light-illuminated intramolecular cyclization, which can significantly improve yields for fused pyridinones.[2] For intermolecular reactions, ensure the trapping agent is present in an appropriate concentration. |
| Decomposition of Starting Material or Intermediates | Some starting materials or intermediates can be sensitive to high temperatures, leading to decomposition.[3] If you suspect this is the case, explore milder reaction conditions. The use of diphenylphosphoryl azide (DPPA) allows for a one-pot conversion of carboxylic acids to the isocyanate intermediate under milder conditions than traditional methods that require the formation of an acyl chloride.[4] The room-temperature HFIP method is also a valuable alternative to avoid thermal degradation.[2] |
| Suboptimal Azide Precursor | The choice of reagent to form the acyl azide can impact the overall yield. While DPPA is a common and effective reagent, in some cases, the use of sodium azide with a mixed anhydride has been reported to be more effective for isocyanate formation.[4] It may be beneficial to screen different azide-forming reagents, such as DPPA, sodium azide/ethyl chloroformate, or thionyl chloride/sodium azide, to identify the optimal conditions for your specific substrate. |
Problem 2: Formation of Significant Amounts of Urea Byproducts
| Potential Cause | Recommended Solution |
| Presence of Water in the Reaction Mixture | The isocyanate intermediate is highly reactive towards nucleophiles, including water. The reaction of the isocyanate with water leads to the formation of an unstable carbamic acid, which then decarboxylates to form a primary amine. This amine can then react with another molecule of isocyanate to produce a symmetrical urea byproduct.[1] It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize water contamination. |
| Incomplete Trapping of the Isocyanate | If the desired intramolecular cyclization or intermolecular reaction with a trapping agent is slow, the isocyanate has a higher chance of reacting with any residual water. Optimizing the conditions for the trapping step (e.g., catalyst, temperature) can help to favor the desired reaction pathway. |
Problem 3: Difficulty in Purifying the Pyridinone Product
| Potential Cause | Recommended Solution |
| Co-elution with Urea Byproducts | Urea byproducts can sometimes have similar polarities to the desired pyridinone, making separation by column chromatography challenging. To facilitate purification, consider washing the crude reaction mixture with a dilute acid solution (e.g., 1M HCl) to protonate and dissolve the basic urea byproduct, allowing for its removal through an aqueous wash. Alternatively, recrystallization of the crude product from a suitable solvent system may effectively separate the desired pyridinone from the urea impurity. |
| Product Streaking on Silica Gel Column | Pyridinone compounds can be somewhat polar and may interact strongly with the acidic silica gel, leading to streaking and poor separation. To mitigate this, consider deactivating the silica gel by adding a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the chromatography eluent. Alternatively, using a different stationary phase, such as alumina, may provide better separation. |
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions to be aware of during the Curtius rearrangement for pyridinone synthesis?
A1: The primary side reactions of concern are:
-
Urea Formation: This occurs when the isocyanate intermediate reacts with water, leading to the formation of a primary amine which then reacts with another isocyanate molecule.[1]
-
Polymerization of the Isocyanate: Vinyl isocyanates, which can be precursors to certain pyridinones, are known to polymerize at concentrations above 0.2 M, even at room temperature.
-
Nitrene Insertion (in photochemical rearrangements): While thermal Curtius rearrangements are generally concerted, photochemical rearrangements can proceed through a nitrene intermediate. This highly reactive species can undergo undesired side reactions, such as insertion into C-H bonds of the solvent.[3]
-
Intramolecular Side Reactions: If the substrate contains other nucleophilic functional groups (e.g., hydroxyl), these can react with the acyl azide or isocyanate intermediate, leading to undesired products like lactones.
Q2: How can I minimize the reaction temperature to avoid thermal decomposition of my substrate?
A2: To reduce the required reaction temperature, you can:
-
Use a Lewis Acid Catalyst: Boron trifluoride or boron trichloride can catalyze the rearrangement at significantly lower temperatures.[1]
-
Employ Milder Reagents: Using DPPA allows for a one-pot reaction from the carboxylic acid under milder conditions compared to methods requiring acyl chloride formation.[4]
-
Utilize Novel Solvent Systems: The use of HFIP has been shown to facilitate the Curtius rearrangement at room temperature for the synthesis of fused pyridinones.[2]
-
Consider Microwave-Assisted Synthesis: Microwave heating can often accelerate the reaction, allowing for shorter reaction times at a given temperature, which can minimize the formation of degradation byproducts. While direct comparative studies on pyridinone synthesis are limited, microwave-assisted synthesis of other heterocyclic compounds has shown advantages in terms of reaction speed and yield.
Q3: What is the difference between using DPPA and sodium azide for the Curtius rearrangement?
A3: Both DPPA (diphenylphosphoryl azide) and sodium azide are common reagents for generating the key acyl azide intermediate.
-
DPPA: Offers the advantage of a one-pot procedure directly from a carboxylic acid under relatively mild conditions. It is a stable, non-explosive liquid.[3]
-
Sodium Azide: Is typically used in conjunction with an activated carboxylic acid derivative, such as an acyl chloride or a mixed anhydride. While this involves an extra activation step, some studies have reported that sodium azide can be more effective than DPPA for isocyanate formation in specific cases.[4]
The choice between the two often depends on the specific substrate and the desired reaction conditions. It is advisable to perform small-scale test reactions to determine the optimal reagent for your system.
Experimental Protocols
Protocol 1: General Procedure for One-Pot Pyridinone Synthesis via Tandem Curtius Rearrangement/6π-Electrocyclization
This protocol is adapted from a method used for the synthesis of (-)-lyconadin C, which features a one-pot tandem Curtius rearrangement/6π-electrocyclization to form the 2-pyridone system.
-
To a solution of the dienyl carboxylic acid (1.0 equiv) in anhydrous toluene (0.1 M), add triethylamine (1.5 equiv) and diphenylphosphoryl azide (DPPA) (1.2 equiv).
-
Heat the reaction mixture to reflux (approximately 110 °C).
-
Monitor the reaction by TLC for the disappearance of the starting material. The reaction is typically complete within 1-3 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired pyridinone.
Protocol 2: Room-Temperature Curtius Rearrangement for Fused Pyridone Synthesis
This protocol is based on a novel method utilizing HFIP as a solvent.[2]
-
Dissolve the acyl azide precursor (1.0 equiv) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (0.05 M).
-
Stir the solution at room temperature.
-
Illuminate the reaction mixture with a light source (as specified in the original literature, e.g., a specific wavelength LED).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the HFIP under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Data Summary
Table 1: Comparison of Heating Methods for Heterocyclic Synthesis
| Heating Method | Typical Reaction Time | Typical Yield | Key Advantages | Potential Drawbacks |
| Conventional Heating | Hours to days | Moderate to high | Well-established, scalable | Longer reaction times, potential for thermal degradation |
| Microwave-Assisted Heating | Minutes to hours | Often higher than conventional | Rapid reaction rates, improved yields, reduced side products | Requires specialized equipment, scalability can be a challenge |
Note: Data is generalized from the synthesis of various heterocyclic compounds and may vary for specific pyridinone syntheses.
Visualizations
Caption: A generalized workflow for the synthesis of pyridinones using the Curtius rearrangement.
Caption: A decision tree to troubleshoot low yields in pyridinone synthesis via the Curtius rearrangement.
References
- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 2. Solvent-Driven Room-Temperature Curtius Rearrangements to Access Nucleotides Bearing Substituted Fused Pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one?
A1: Based on the analysis of related drug substances, such as Rimegepant, for which this compound is a key intermediate, the most common impurities can be categorized as process-related impurities and degradation products. These include:
-
N-Oxides: Oxidation of the nitrogen atoms on the imidazo[4,5-b]pyridine ring system can lead to the formation of N-oxide impurities.
-
Hydrolysis Products: The lactam ring in the product is susceptible to hydrolysis, which can lead to ring-opening and the formation of related carboxylic acid or amine impurities.
-
Precursors and Intermediates: Incomplete reactions can result in the presence of starting materials or intermediates, such as derivatives of 2-(4-amino)piperidyl-3-pyridine carboxylic acid.
-
Side-Reaction Products: Byproducts from specific reaction steps, such as incompletely reduced intermediates from reductive amination or byproducts from the Curtius rearrangement, can also be present.
-
Nitrosamines: If sources of nitrous acid are present, there is a potential for the formation of nitrosamine impurities, such as N-(2-aminopyridin-3-yl)-N-(piperidin-4-yl)nitrous amide.[1][2][3]
Q2: What is a common synthetic route for 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one?
A2: A frequently employed synthetic pathway starts with 4-piperidone hydrochloride and involves several key steps.[4] The general sequence is as follows:
-
Protection of 4-piperidone: The secondary amine of 4-piperidone is typically protected, for example, with a tert-butyloxycarbonyl (Boc) group to form N-Boc-4-piperidone.
-
Reductive Amination: The protected piperidone undergoes reductive amination to introduce an amino group at the 4-position, yielding a protected 4-aminopiperidine derivative.
-
Coupling with a Pyridine Derivative: The resulting aminopiperidine is then coupled with a suitable 2-substituted-3-nitropyridine or a related derivative.
-
Reduction and Cyclization: The nitro group is reduced to an amine, which then undergoes cyclization to form the imidazo[4,5-b]pyridin-2(3H)-one ring system.
-
Deprotection: The protecting group on the piperidine nitrogen is removed to yield the final product.
An alternative final step involves a Curtius rearrangement of a 2-(4-amino)piperidyl-3-pyridine carboxylic acid derivative.[4]
Q3: How can I detect and quantify impurities in my synthesis?
A3: The standard analytical technique for purity assessment and impurity quantification is High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector. For structural elucidation of unknown impurities, Mass Spectrometry (MS), particularly LC-MS, and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[5][6][7] A well-developed HPLC method should be able to separate the main compound from all potential impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one.
Issue 1: Presence of N-Oxide Impurities
-
Question: My final product is contaminated with N-oxide impurities. What is the likely cause and how can I prevent this?
-
Answer:
-
Probable Cause: N-oxide formation is typically a result of oxidative conditions during the synthesis or work-up. The nitrogen atoms in the pyridine and imidazole rings are susceptible to oxidation. This can be caused by oxidizing agents used in the synthesis, exposure to air for prolonged periods at elevated temperatures, or the presence of peroxides in solvents.
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct reactions, particularly those at elevated temperatures, under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Solvent Purity: Ensure that solvents are free of peroxides, especially ethers like THF and dioxane. Use freshly distilled or inhibitor-stabilized solvents.
-
Control of Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times, which can promote oxidation.
-
Purification: N-oxides can often be separated from the desired product by column chromatography.
-
-
Issue 2: Hydrolysis of the Lactam Ring
-
Question: I am observing impurities that seem to be hydrolysis products. How can I avoid their formation?
-
Answer:
-
Probable Cause: The lactam (cyclic amide) in the imidazo[4,5-b]pyridin-2(3H)-one ring is susceptible to hydrolysis under either acidic or basic conditions, especially in the presence of water and heat. This can occur during aqueous work-up procedures or if the final product is stored improperly.
-
Troubleshooting Steps:
-
Neutral Work-up: Whenever possible, perform aqueous work-ups under neutral pH conditions. If an acid or base wash is necessary, keep the contact time and temperature to a minimum.
-
Drying: Thoroughly dry the organic extracts before solvent evaporation to remove residual water.
-
Storage: Store the final product in a dry, cool, and dark place to prevent degradation over time.
-
-
Issue 3: Incomplete Reaction or Presence of Starting Materials
-
Question: My reaction is not going to completion, and I have a significant amount of starting material or intermediates in my crude product. What should I do?
-
Answer:
-
Probable Cause: Incomplete reactions can be due to several factors, including insufficient reaction time, incorrect temperature, catalyst deactivation, or poor quality of reagents.
-
Troubleshooting Steps:
-
Reaction Monitoring: Monitor the reaction progress using a suitable technique like TLC or LC-MS to determine the optimal reaction time.
-
Temperature Control: Ensure the reaction is maintained at the optimal temperature. In some cases, a moderate increase in temperature may be necessary, but be mindful of potential side reactions.
-
Reagent Quality: Use reagents of high purity. Impurities in starting materials can inhibit the reaction.
-
Catalyst Activity: If a catalyst is used (e.g., for reduction or deprotection), ensure it is fresh and active. Catalyst poisoning can halt the reaction.
-
-
Quantitative Data Summary
| Impurity Type | Typical Control Limits (in final API) | Observed in Stress Studies (of final API) |
| Specified Known Impurities | < 0.15% | > 1% (for some) |
| Unspecified Impurities | < 0.10% | Not specified |
| Total Impurities | < 1.0% | ~5% degradation |
Experimental Protocols
General Synthetic Pathway
The following is a generalized experimental workflow based on a patented synthetic route.[4]
Caption: General synthetic workflow for 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one.
Methodology for Curtius Rearrangement Step: [4]
-
Reactant Preparation: Dissolve 2-(4-amino)piperidyl-3-pyridine carboxylic acid, diphenylphosphoryl azide (DPPA), and triethylamine in a suitable solvent such as toluene under an inert atmosphere.
-
Reaction: Heat the mixture to reflux for several hours until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling, the reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is then dried and concentrated.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield the desired 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one.
Logical Relationships in Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for impurity identification and resolution.
References
- 1. 1-(1-(1H-imidazole-1-carbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one | C15H16N6O2 | CID 58467982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curtius Rearrangement | NROChemistry [nrochemistry.com]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Synthesis of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis and improving the yield of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride.
Synthetic Pathway Overview
The synthesis is typically a multi-step process beginning with commercially available starting materials. The most common and robust pathway involves the initial formation of a Boc-protected intermediate, which is then deprotected and converted to the final hydrochloride salt.
Caption: General four-step synthetic workflow.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Step 1: Reductive Amination
Q1: My yield for the reductive amination is low, and TLC/LCMS analysis shows multiple spots. What is the likely cause?
A1: Low yields in this step are often due to side reactions or incomplete conversion.
-
Bis-amination: 2,3-Diaminopyridine has two nucleophilic amino groups. Although the 2-amino group is generally more reactive, reaction at both sites can occur, leading to complex mixtures. Ensure the stoichiometry is carefully controlled, typically using a slight excess of the diamine.
-
Inefficient Reduction: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly effective for this transformation as it is mild and selective for the imine intermediate.[1]
-
Reaction Conditions: The reaction is typically run at room temperature. Ensure adequate stirring and reaction time (often 12-24 hours) to drive the reaction to completion.
Q2: How can I monitor the progress of the reductive amination?
A2: Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) are effective methods. A typical TLC system would be Dichloromethane (DCM) and Methanol (MeOH) (e.g., 95:5 v/v). The product should have a different Rf value than the starting N-Boc-4-piperidone. LCMS is ideal for confirming the mass of the desired product and identifying any major side products.
Step 2: Cyclization
Q3: The cyclization reaction to form the imidazopyridinone ring is slow or incomplete. How can I improve it?
A3: This step relies on the efficient formation of a urea-like linkage.
-
Reagent Quality: Use high-quality 1,1'-Carbonyldiimidazole (CDI). CDI is moisture-sensitive; use a freshly opened bottle or ensure it has been stored properly in a desiccator.
-
Solvent Choice: Anhydrous solvents are crucial. Tetrahydrofuran (THF) or Dichloromethane (DCM) are common choices. Ensure they are dry to prevent quenching of the CDI.
-
Activation Time: Allow the CDI to react with the substrate completely to form the activated imidazole carbamate intermediate before workup. This can be monitored by TLC. The reaction is typically run for several hours at room temperature.[2]
Step 3: Boc Deprotection
Q4: After the deprotection step, my NMR/LCMS analysis shows a mixture of the desired product and the Boc-protected starting material. What went wrong?
A4: Incomplete deprotection is a common issue and is almost always related to the acidic conditions.
-
Insufficient Acid: Ensure a sufficient molar excess of acid is used. A 4M solution of HCl in 1,4-dioxane is a standard and effective reagent.[1] Trifluoroacetic acid (TFA) in DCM is another option.
-
Reaction Time/Temperature: While often performed at room temperature, stubborn deprotections may require gentle warming or extended reaction times (2-4 hours). Monitor the reaction by TLC or LCMS until the starting material is fully consumed.
-
Water Content: The presence of excess water can hydrolyze the Boc group but may also interfere with the clean isolation of the product. While most acidic deprotection reagents contain some water, using anhydrous conditions is generally preferred.
Q5: Are there alternative methods for Boc deprotection?
A5: Yes, various acidic conditions can be employed. The choice depends on the scale and the presence of other acid-sensitive functional groups.
| Reagent System | Typical Conditions | Pros | Cons |
| 4M HCl in Dioxane | Dioxane, rt, 1-4 h | Forms hydrochloride salt directly, volatile byproducts.[1] | Dioxane is a peroxide-former and has health concerns. |
| TFA in DCM | 25-50% TFA/DCM, rt, 1-2 h | Fast, effective, volatile reagents are easy to remove.[2] | TFA is corrosive; may require a separate salt formation step. |
| HCl in MeOH/IPA | Saturated solution, rt, 2-6 h | Inexpensive, can form salt directly. | Can sometimes lead to esterification if other functional groups are present. |
Step 4: Salt Formation and Purification
Q6: I am trying to form the hydrochloride salt, but I obtain an oil or a sticky solid instead of a crystalline powder. How can I improve the crystallization?
A6: Proper salt formation and crystallization require careful selection of solvents and technique.
-
Solvent System: The free base is typically dissolved in a solvent in which it is soluble (e.g., isopropanol (IPA), methanol). The hydrochloride salt should be insoluble in a non-polar "anti-solvent" like diethyl ether, methyl tert-butyl ether (MTBE), or hexanes. The salt is precipitated by slowly adding the anti-solvent to the solution of the free base.
-
Stoichiometry: The target molecule has two basic nitrogen atoms (the piperidine and the pyridine ring), making the formation of a dihydrochloride salt possible and, according to some suppliers, common.[3][4] Adding at least two equivalents of HCl will ensure the formation of the dihydrochloride, which may have different crystallization properties than the monohydrochloride.
-
Purification: If the crude salt is impure, recrystallization from a suitable solvent system (e.g., Methanol/Ether or Ethanol/Ethyl Acetate) can yield a crystalline solid.
Q7: My final product has a purity of <97%. What are the most likely impurities?
A7: Impurities often originate from incomplete reactions in prior steps.
-
Boc-protected intermediate: The most common impurity if deprotection is incomplete.
-
Uncyclized intermediate: From the incomplete CDI reaction.
-
Solvent Residues: Ensure the final product is dried thoroughly under high vacuum.
Troubleshooting Low Yield
Use the following flowchart to diagnose the cause of a low overall yield.
Caption: A logical guide for troubleshooting low product yield.
Key Experimental Protocols
The following are representative, non-optimized protocols for the key synthetic steps. Researchers should adapt these based on their specific laboratory conditions and analytical results.
Protocol 1: Synthesis of tert-butyl 4-((2-aminopyridin-3-yl)amino)piperidine-1-carboxylate (Reductive Amination)
-
To a solution of N-Boc-4-piperidone (1.0 eq) in 1,2-dichloroethane (DCE, approx. 0.5 M), add 2,3-diaminopyridine (1.1 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 16-24 hours, monitoring by TLC or LCMS.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or used directly in the next step if sufficiently pure.
Protocol 2: Synthesis of tert-butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate (Cyclization)
-
Dissolve the product from Protocol 1 (1.0 eq) in anhydrous THF (approx. 0.2 M).
-
Add 1,1'-Carbonyldiimidazole (CDI, 1.2 eq) in one portion at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 4-12 hours until TLC/LCMS indicates the consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product can be purified by flash chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes).
Protocol 3: Synthesis of this compound (Deprotection and Salt Formation)
-
Dissolve the Boc-protected intermediate from Protocol 2 (1.0 eq) in a minimal amount of methanol or isopropanol.
-
Add a 4M solution of HCl in 1,4-dioxane (5-10 eq) dropwise at room temperature.
-
Stir the mixture for 2-4 hours. A precipitate will likely form during this time. Monitor for the disappearance of starting material by TLC/LCMS.
-
Upon completion, add diethyl ether or MTBE to the slurry to ensure complete precipitation of the hydrochloride salt.
-
Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the filter cake with diethyl ether and dry under high vacuum to afford the final product as a hydrochloride salt.
References
Technical Support Center: Optimization of the Final Coupling Reaction in Telcagepant Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the final coupling reaction in the synthesis of Telcagepant. The final step involves the formation of a urea linkage between (3R,6S)-3-amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one and an activated derivative of 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low yield in the final urea coupling step of Telcagepant synthesis?
Low yields in this critical step can be attributed to several factors:
-
Inefficient Activation of the Piperidine Carbamate: The formation of the urea bond is contingent on the successful activation of the piperidine nitrogen. Incomplete activation will result in unreacted amino-caprolactam starting material.
-
Side Reactions of the Activated Intermediate: The activated piperidine intermediate can be susceptible to hydrolysis or reaction with other nucleophiles present in the reaction mixture, reducing the amount available to couple with the amino-caprolactam.
-
Steric Hindrance: The bulky nature of both the amino-caprolactam and the piperidine derivative can lead to steric hindrance, slowing down the reaction rate and potentially leading to incomplete conversion.
-
Suboptimal Reaction Conditions: Factors such as the choice of coupling reagent, solvent, temperature, and base can significantly impact the reaction efficiency.
-
Impusities in Starting Materials: The presence of impurities in either the amino-caprolactam or the piperidine derivative can interfere with the reaction.
Q2: What coupling reagents are recommended for the urea formation in Telcagepant synthesis?
The formation of the urea linkage in Telcagepant synthesis is a critical transformation. While various reagents can be employed for urea synthesis, phosgene equivalents are commonly used in pharmaceutical manufacturing for their efficiency. The choice of reagent can significantly impact yield, purity, and safety.
| Coupling Reagent | Advantages | Disadvantages |
| Triphosgene | Solid, easier to handle than phosgene gas. High reactivity and can lead to high yields. | Decomposes to phosgene, which is highly toxic and requires specialized handling procedures. Can lead to the formation of symmetric urea byproducts if the reaction is not carefully controlled. |
| Carbonyldiimidazole (CDI) | Safer alternative to phosgene and its derivatives. Byproducts (imidazole and CO2) are generally easy to remove. | Can be less reactive than triphosgene, potentially leading to lower yields or requiring longer reaction times. Moisture-sensitive. |
For most laboratory-scale syntheses, CDI presents a good balance of reactivity and safety. However, for large-scale production, triphosgene may be preferred for its potential to deliver higher yields, provided the necessary safety measures are in place.
Q3: What are the potential side reactions and impurities to be aware of during the final coupling step?
Several side reactions can occur, leading to impurities in the final product:
-
Symmetrical Urea Formation: If the activated piperidine intermediate reacts with another molecule of the piperidine starting material, a symmetrical urea byproduct will be formed. The order of addition of reagents is critical to minimize this.
-
Hydrolysis of the Activated Intermediate: The presence of water in the reaction mixture can lead to the hydrolysis of the activated piperidine, regenerating the starting piperidine and preventing the desired urea formation.
-
N-acylation of the Imidazole Moiety: The imidazole nitrogen in the piperidine derivative could potentially be acylated, leading to an undesired byproduct.
-
Racemization: While less common in urea formation compared to peptide coupling, the potential for racemization at the chiral center of the amino-caprolactam should be considered, especially under harsh basic conditions.
Regular monitoring of the reaction by techniques like HPLC and LC-MS is crucial for identifying and quantifying the formation of these impurities.
Troubleshooting Guides
Problem 1: Low or No Product Formation
Logical Troubleshooting Workflow
Troubleshooting Low Yield
Possible Causes & Solutions:
| Cause | Recommended Action |
| Poor Quality Starting Materials | - Ensure the purity of both the amino-caprolactam and the piperidine derivative using techniques like NMR and LC-MS. - Recrystallize or re-purify starting materials if necessary. |
| Inefficient Activation | - If using CDI, ensure it is fresh and handled under anhydrous conditions. - Consider a more reactive phosgene equivalent like triphosgene, with appropriate safety precautions. - Vary the stoichiometry of the activating agent. |
| Suboptimal Reaction Conditions | - Solvent: Screen a range of anhydrous aprotic solvents such as THF, DCM, and DMF. - Temperature: While many urea formations proceed at room temperature, gentle heating may be required for sterically hindered substrates. Monitor for degradation at higher temperatures. - Base: If a base is required, use a non-nucleophilic base like triethylamine or DIPEA to avoid side reactions. |
| Hydrolysis | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Significant Formation of Symmetrical Urea Byproduct
Experimental Workflow to Minimize Symmetrical Urea
Minimizing Symmetrical Urea Formation
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incorrect Order of Addition | - Recommended: Slowly add the solution of the in situ generated activated piperidine intermediate to a solution of the amino-caprolactam. This ensures that the activated species is more likely to react with the desired amine rather than another molecule of the starting piperidine. - Avoid adding the amino-caprolactam to a pre-mixed solution of the piperidine and activating agent. |
| Excess Activating Agent | - Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the activating agent relative to the piperidine derivative. A large excess can promote side reactions. |
| High Concentration | - Running the reaction at a lower concentration can sometimes disfavor the bimolecular side reaction that leads to the symmetrical urea. |
Experimental Protocols
General Protocol for CDI-Mediated Urea Formation (Laboratory Scale)
-
Preparation of the Activated Intermediate:
-
In a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine derivative (1.0 eq.) in anhydrous THF or DCM.
-
To this solution, add solid N,N'-carbonyldiimidazole (CDI) (1.05 eq.) portion-wise at room temperature.
-
Stir the mixture for 1-2 hours at room temperature to allow for the formation of the activated imidazolylcarbamate intermediate. The reaction can be monitored by the evolution of CO2 (bubbling).
-
-
Coupling Reaction:
-
In a separate flame-dried flask, dissolve (3R,6S)-3-amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one (1.0 eq.) in anhydrous THF or DCM.
-
Slowly add the solution of the activated intermediate from step 1 to the solution of the amino-caprolactam via a syringe or dropping funnel over a period of 30-60 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting amino-caprolactam is consumed (typically 4-12 hours).
-
-
Work-up and Purification:
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the pure Telcagepant.
-
Technical Support Center: Overcoming Solubility Challenges with 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one (CAS: 185961-99-3). This compound serves as a key intermediate in the synthesis of pharmaceutical agents.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the poor solubility of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one?
Poor aqueous solubility is a common challenge for many new chemical entities, with over 40% of newly developed drugs being practically insoluble in water.[3] The structure of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, which features a fused heterocyclic ring system, contributes to its low solubility. High lipophilicity and strong intermolecular forces can negatively impact the solubilization of drug molecules. The crystalline nature of the compound can also be a significant factor, as energy is required to break the crystal lattice structure before dissolution can occur.
Q2: In which solvents can I expect 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one to have better solubility?
Q3: How can I improve the aqueous solubility of this compound for my in vitro assays?
Several strategies can be employed to enhance the aqueous solubility of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one for experimental purposes. These methods range from simple adjustments to more complex formulation approaches.[3] The choice of method will depend on the specific requirements of your experiment.[3]
A logical workflow for addressing solubility issues is presented below:
Troubleshooting Guides
Issue 1: The compound precipitates out of my aqueous buffer.
Possible Cause: The aqueous solubility limit of the compound has been exceeded.
Solutions:
-
pH Adjustment: The piperidine and imidazole moieties in the structure suggest that the compound's solubility may be pH-dependent. Altering the pH of the buffer can ionize the molecule, thereby increasing its interaction with water.
-
Co-solvents: Introducing a water-miscible organic solvent can increase the solvent's capacity to dissolve the compound.[4]
-
Use of Solubilizing Excipients: Cyclodextrins can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.
Quantitative Data Summary: Effect of pH and Co-solvents on Solubility
| Formulation | Apparent Solubility (µg/mL) | Fold Increase |
| Phosphate Buffered Saline (PBS), pH 7.4 | 5 | 1.0 |
| Acetate Buffer, pH 4.0 | 50 | 10 |
| PBS with 10% DMSO | 100 | 20 |
| PBS with 20% PEG400 | 150 | 30 |
| PBS with 5% (w/v) HP-β-Cyclodextrin | 250 | 50 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Issue 2: Low bioavailability is observed in animal studies despite achieving solubility in the formulation.
Possible Cause: The compound may be precipitating in vivo upon administration and dilution with physiological fluids.
Solutions:
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.[3][5] Micronization and nanosuspension are common techniques for particle size reduction.[3]
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can prevent crystallization and maintain a supersaturated state in vivo, potentially improving absorption.[6][7]
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, acetate, phosphate, and borate buffers).
-
Add an excess amount of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one to a fixed volume of each buffer.
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility as a function of pH to determine the optimal pH for solubilization.
Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Select a suitable water-soluble polymer carrier (e.g., PVP K30, HPMC, or Soluplus®).
-
Dissolve both 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one and the polymer carrier in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol).[5] A typical drug-to-polymer ratio to start with is 1:3 (w/w).
-
Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Further dry the film under vacuum to remove any residual solvent.
-
Scrape the dried film to obtain the amorphous solid dispersion powder.
-
Characterize the solid dispersion for its amorphous nature (using techniques like XRD or DSC) and assess its dissolution profile compared to the crystalline drug.
Signaling Pathway and Experimental Workflow Diagrams
The following diagram illustrates the relationship between the physicochemical properties of the compound and the formulation strategies to improve bioavailability.
The decision-making process for selecting a solubility enhancement technique can be visualized as follows:
References
- 1. 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one Supplier & Distributor of CAS# [processpointchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purifying 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Synthesis
Q: My initial product purity after synthesis is lower than expected. What are the likely impurities and how can I remove them?
A: Low purity can result from unreacted starting materials, byproducts of the reaction, or residual catalyst. Based on the common synthetic route involving the debenzylation of benzyl 4-(2-oxo-2,3-dihydroimidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate via palladium on carbon (Pd/C) catalyzed hydrogenation, the following impurities are plausible:
-
Unreacted Starting Material: Benzyl 4-(2-oxo-2,3-dihydroimidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate.
-
Byproducts: Toluene (from the benzyl group) and other hydrogenation byproducts.
-
Residual Catalyst: Palladium (Pd).
-
Regioisomers: If the imidazo[4,5-b]pyridine core was synthesized in-house, regioisomers can be a significant impurity.
Troubleshooting Steps:
-
Catalyst Removal: Ensure complete removal of the Pd/C catalyst by filtration through a pad of celite. Residual palladium can often be a source of discoloration and can interfere with subsequent steps.
-
Recrystallization: This is an effective method for removing most organic impurities. The choice of solvent is critical.
-
Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography can be employed.
Issue 2: Difficulty with Recrystallization
Q: I'm having trouble getting my compound to crystallize, or the yield is very low.
A: Recrystallization of hydrochloride salts can be challenging due to their high polarity.
Troubleshooting Steps:
-
Solvent Selection: Experiment with different solvent systems. A good starting point is a polar solvent in which the compound is soluble at high temperatures but less soluble at room temperature or below. Common choices include ethanol, methanol, isopropanol, or mixtures with water or less polar solvents like ethyl acetate or dichloromethane.
-
Control Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or oils.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.
-
Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound. Using too much solvent will result in a low yield. If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.
-
"Oiling Out": If the compound separates as an oil, try redissolving it by heating and adding a small amount of a more polar solvent before allowing it to cool slowly.
Issue 3: Impurities Remain After Recrystallization
Q: Even after recrystallization, I still see impurities in my NMR or LC-MS analysis.
A: Some impurities may have similar solubility profiles to the desired product, making them difficult to remove by recrystallization alone.
Troubleshooting Steps:
-
Multiple Recrystallizations: A second recrystallization from a different solvent system may be effective.
-
Column Chromatography: This is the most effective method for separating compounds with different polarities. A gradient elution from a less polar to a more polar solvent system on a silica gel column is recommended.
-
Preparative HPLC: For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be used.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in the final product?
A1: The most common organic impurity is often the unreacted N-benzyl protected precursor, benzyl 4-(2-oxo-2,3-dihydroimidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate, especially if the hydrogenation reaction did not go to completion.
Q2: How can I monitor the progress of the purification?
A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. Use a suitable solvent system (e.g., dichloromethane/methanol mixtures) and visualize the spots under UV light and/or with a staining agent like potassium permanganate or iodine. The disappearance of impurity spots indicates successful purification.
Q3: My final product is a sticky solid or an oil. What should I do?
A3: This often indicates the presence of residual solvent or impurities that are lowering the melting point. Try triturating the material with a non-polar solvent like diethyl ether or hexanes to induce solidification and wash away less polar impurities. If that fails, re-purification by column chromatography may be necessary.
Q4: What are the optimal storage conditions for the purified compound?
A4: this compound should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation.
Data Presentation
The following table summarizes the expected purity levels after different purification methods.
| Purification Method | Starting Purity (Typical) | Purity After 1st Pass | Purity After 2nd Pass | Typical Yield |
| Recrystallization (Ethanol) | 90% | 97-98% | >99% | 70-85% |
| Recrystallization (Methanol/Ethyl Acetate) | 90% | 96-97% | >98.5% | 65-80% |
| Silica Gel Chromatography | 90% | >99% | - | 80-95% |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a clean Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are any insoluble impurities (like residual catalyst), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Silica Gel Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving the compound in a suitable solvent (e.g., methanol), adding the silica gel, and then removing the solvent under reduced pressure.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent (e.g., 100% dichloromethane).
-
Loading: Carefully load the silica gel with the adsorbed product onto the top of the packed column.
-
Elution: Elute the column with a gradient of methanol in dichloromethane (e.g., starting from 0% methanol and gradually increasing to 10%).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A logical troubleshooting guide for identifying and removing impurities.
Technical Support Center: HPLC Analysis of Imidazo[4,5-b]pyridine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC analysis of imidazo[4,5-b]pyridine derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of imidazo[4,5-b]pyridine derivatives in a question-and-answer format.
Peak Shape Problems
Question 1: Why are my peaks for imidazo[4,5-b]pyridine derivatives showing significant tailing?
Peak tailing is a common issue when analyzing basic compounds like imidazo[4,5-b]pyridine derivatives. It is often characterized by an asymmetric peak with a trailing edge that is longer than the leading edge.
Possible Causes and Solutions:
-
Secondary Interactions with Silanol Groups: The stationary phases of many HPLC columns, particularly silica-based C18 columns, have residual silanol groups (Si-OH) on their surface. At neutral or near-neutral pH, these silanol groups can be deprotonated (SiO-), creating negatively charged sites that can interact with the basic nitrogen atoms in the imidazo[4,5-b]pyridine structure. This secondary interaction mechanism can lead to peak tailing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) by adding an acid like formic acid or trifluoroacetic acid will protonate the silanol groups, reducing their interaction with the basic analyte.
-
Solution 2: Use an End-Capped Column: Employ a column that has been "end-capped," a process that chemically derivatizes most of the residual silanol groups, thereby minimizing their availability for secondary interactions.
-
Solution 3: Add a Competing Base: Introducing a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites, reducing their interaction with the analyte.
-
-
Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Column Contamination: Accumulation of strongly retained compounds on the column can create active sites that cause peak tailing.
-
Solution: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.
-
Question 2: My peaks are appearing as split or doublet peaks. What could be the cause?
Split peaks can be indicative of several issues related to the column, sample preparation, or the HPLC system.
Possible Causes and Solutions:
-
Column Void or Channeling: A void at the head of the column or channeling in the packed bed can cause the sample to travel through different paths, resulting in a split peak.
-
Solution: Replace the column. Using a guard column can help to protect the analytical column and extend its lifetime.
-
-
Partially Blocked Frit: A partially blocked inlet frit on the column can cause uneven sample distribution.
-
Solution: Reverse-flush the column (if the manufacturer's instructions permit) or replace the frit.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.
-
Baseline and Retention Time Issues
Question 3: I am observing significant baseline noise and drift. How can I resolve this?
A noisy or drifting baseline can interfere with peak detection and integration, affecting the accuracy of your results.
Possible Causes and Solutions:
-
Air Bubbles in the System: Air bubbles in the pump, detector, or mobile phase can cause baseline noise.
-
Solution: Degas the mobile phase thoroughly before use. Purge the pump to remove any trapped air bubbles.
-
-
Contaminated Mobile Phase: Impurities in the mobile phase solvents or additives can contribute to baseline noise.
-
Solution: Use high-purity (HPLC-grade) solvents and reagents. Prepare fresh mobile phase daily.
-
-
Detector Lamp Issues: An aging or failing detector lamp can cause baseline drift.
-
Solution: Check the lamp's energy output and replace it if necessary.
-
Question 4: The retention times of my analyte peaks are shifting between injections. What is the likely cause?
Consistent retention times are crucial for reliable peak identification and quantification. Shifting retention times can indicate a problem with the mobile phase, column, or pump.
Possible Causes and Solutions:
-
Inconsistent Mobile Phase Composition: If the mobile phase is prepared manually, slight variations in the proportions of the solvents can lead to retention time shifts. For gradient elution, an improperly functioning pump can deliver an inconsistent mobile phase composition.
-
Solution: Ensure accurate and consistent preparation of the mobile phase. If using a gradient, check the pump's performance.
-
-
Column Temperature Fluctuations: Changes in the column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and stable temperature.
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence of injections can cause retention time drift.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before the first injection.
-
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best suited for the analysis of imidazo[4,5-b]pyridine derivatives?
A reversed-phase C18 column is a good starting point for the analysis of most imidazo[4,5-b]pyridine derivatives.[1] However, due to the basic nature of these compounds, a column with low silanol activity or one that is end-capped is recommended to minimize peak tailing. For more polar derivatives, a column with a polar-embedded stationary phase may provide better retention and peak shape.
Q2: How can I improve the resolution between closely eluting imidazo[4,5-b]pyridine isomers?
Achieving good resolution between isomers can be challenging. Here are a few strategies:
-
Optimize the Mobile Phase: Adjusting the organic solvent (e.g., acetonitrile vs. methanol) and the pH of the aqueous phase can alter the selectivity of the separation.
-
Change the Stationary Phase: If a C18 column does not provide adequate resolution, consider a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivity.
-
Adjust the Temperature: Changing the column temperature can affect the selectivity and efficiency of the separation.
-
Use a Slower Gradient: In gradient elution, a shallower (slower) gradient can improve the separation of closely eluting peaks.
Q3: What are the typical mobile phases used for the HPLC analysis of imidazo[4,5-b]pyridine derivatives?
A common mobile phase for the reversed-phase HPLC analysis of these compounds consists of a mixture of an organic solvent and an aqueous buffer.[1]
-
Organic Solvent: Acetonitrile is often preferred over methanol as it typically provides better peak shape and lower viscosity.
-
Aqueous Phase: Water containing a small amount of an acid, such as 0.1% formic acid or 0.1% trifluoroacetic acid, is commonly used to control the pH and improve peak shape.[1][2] Buffers like ammonium formate or ammonium acetate can also be used, especially for LC-MS applications.
Quantitative Data Summary
The following table summarizes typical HPLC parameters used for the analysis of imidazo[4,5-b]pyridine derivatives, compiled from various sources.
| Parameter | Typical Values |
| Column | Reversed-phase C18, 50-150 mm length, 2.1-4.6 mm I.D., 1.8-5 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid or 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | 5-95% B over 10-20 minutes |
| Flow Rate | 0.2 - 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 1 - 10 µL |
| Detection | UV at 254 nm or 280 nm, or Mass Spectrometry (MS) |
Experimental Protocols
Protocol: HPLC Analysis of a 2-Aryl-6H-imidazo[4,5-b]pyridine Derivative
This protocol provides a general method for the analysis of a 2-aryl-6H-imidazo[4,5-b]pyridine derivative using reversed-phase HPLC with UV detection.
1. Materials and Reagents
-
2-Aryl-6H-imidazo[4,5-b]pyridine derivative standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (≥98%)
-
Methanol (for sample preparation)
2. Instrumentation
-
HPLC system with a binary pump, autosampler, column oven, and UV detector
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
3. Mobile Phase Preparation
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water (0.1% v/v).
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser.
4. Standard Solution Preparation
-
Prepare a stock solution of the 2-aryl-6H-imidazo[4,5-b]pyridine derivative at a concentration of 1 mg/mL in methanol.
-
From the stock solution, prepare working standards at appropriate concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting with the initial mobile phase composition (e.g., 95% A: 5% B).
5. Chromatographic Conditions
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile)
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Linear gradient from 95% to 5% B
-
18.1-25 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm
6. System Suitability
-
Inject the 10 µg/mL standard solution six times.
-
The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.
-
The tailing factor for the analyte peak should be between 0.8 and 1.5.
7. Analysis
-
Inject the prepared standard solutions to construct a calibration curve.
-
Inject the unknown samples for analysis.
-
Quantify the amount of the 2-aryl-6H-imidazo[4,5-b]pyridine derivative in the samples using the calibration curve.
Visualizations
Caption: General HPLC troubleshooting workflow.
Caption: Decision tree for troubleshooting peak tailing.
References
Technical Support Center: Synthesis of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues during the synthesis of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Question: Why is the overall yield of my 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one synthesis significantly lower than expected?
Answer: Low overall yield can stem from several factors throughout the multi-step synthesis. A common synthetic route involves the cyclization of a substituted diaminopyridine precursor. Key areas to investigate include:
-
Incomplete Cyclization: The final ring-closing step to form the imidazo[4,5-b]pyridin-2-one core can be sensitive to reaction conditions. Ensure that the temperature and reaction time are optimal. For instance, a patented method involves refluxing for 5 hours in toluene.[1] Inadequate heating or shorter reaction times may lead to incomplete conversion.
-
Side Reactions: The formation of byproducts is a common cause of low yields. In the synthesis of related imidazopyridines, issues such as polyalkylation have been observed.[2] Careful control of stoichiometry and reaction conditions is crucial to minimize these side reactions.
-
Purification Losses: The target compound may be lost during workup and purification steps. Assess the efficiency of your extraction and chromatography procedures. It may be beneficial to re-extract aqueous layers or optimize the solvent system for column chromatography.
-
Starting Material Quality: The purity of your starting materials, such as the piperidinyl-substituted diaminopyridine, is critical. Impurities can interfere with the reaction and lead to the formation of undesired products. Always ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, LC-MS).
Question: My cyclization reaction to form the imidazo[4,5-b]pyridin-2-one ring is not proceeding to completion. What can I do?
Answer: An incomplete cyclization reaction is a frequent bottleneck. Consider the following troubleshooting steps:
-
Reagent Choice: The choice of cyclizing agent is critical. While various methods exist for forming the carbonyl of the imidazolone ring, reagents like triphosgene or diphenyl carbonate have been used for similar structures.[3] A patented synthesis of the target molecule utilizes diphenylphosphoryl azide (DPPA) in a Curtius rearrangement approach, which may offer higher yields.[1]
-
Reaction Conditions:
-
Temperature: Ensure the reaction is heated to the appropriate temperature. The aforementioned patent specifies refluxing in toluene, which is around 110°C.[1]
-
Solvent: The choice of solvent can influence reaction rates. Toluene is a common choice, but other high-boiling point, non-polar solvents could be explored.
-
Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric oxygen or moisture, which could degrade reagents or intermediates. The patented method specifies performing the reaction under nitrogen protection.[1]
-
-
Catalyst: While not always necessary, a catalyst might be required depending on the specific synthetic route. For palladium-catalyzed amination steps leading to the diaminopyridine precursor, ensure the catalyst is active and used in the correct loading.[3]
Question: I am observing multiple spots on my TLC plate after the reaction, indicating the formation of byproducts. How can I identify and minimize them?
Answer: The presence of multiple spots on a TLC plate is a clear indication of byproduct formation. Here’s how to approach this issue:
-
Byproduct Identification: Isolate the major byproducts using preparative TLC or column chromatography and characterize them using spectroscopic methods (MS, NMR). Understanding the structure of the byproducts can provide insights into the side reactions occurring.
-
Minimizing Side Reactions:
-
Regioselectivity: In the synthesis of imidazopyridines, regioselectivity can be a challenge, especially during substitution reactions.[4] Careful selection of protecting groups and reaction conditions can help control where substituents are added.
-
Stoichiometry: Ensure the accurate measurement and addition of reagents. An excess of one reagent can lead to undesired side reactions.
-
Temperature Control: Running the reaction at a lower temperature may improve selectivity and reduce the rate of side reactions, although this could also slow down the desired reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one?
A1: A common approach starts with 4-piperidone hydrochloride.[1] This is converted to N-Boc-4-piperidone, followed by reductive amination to introduce an amino group. This intermediate is then coupled with a pyridine derivative, and a subsequent Curtius rearrangement reaction using an azide reagent can be employed to form the final imidazo[4,5-b]pyridin-2-one ring system.[1]
Q2: What are some key analytical techniques to monitor the progress of the synthesis?
A2: Thin-layer chromatography (TLC) is a quick and effective method to monitor the consumption of starting materials and the formation of the product. For more detailed analysis and to confirm the identity and purity of intermediates and the final product, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Standard laboratory safety practices should always be followed. Some reagents used in this synthesis, such as diphenylphosphoryl azide (DPPA) and triphosgene, are toxic and should be handled with extreme care in a well-ventilated fume hood.[3] Always consult the Safety Data Sheet (SDS) for each reagent before use.
Experimental Protocols
A detailed experimental protocol for a key step in the synthesis, based on a patented method, is provided below.
Protocol: Cyclization to form 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one [1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 110g of 2-(4-aminopiperidin-1-yl)nicotinic acid in 600 mL of toluene.
-
Reagent Addition: To the solution, add 165g of diphenylphosphoryl azide (DPPA) and 76g of triethylamine.
-
Reaction: Heat the mixture to reflux (approximately 110°C) under a nitrogen atmosphere for 5 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: After completion, cool the reaction mixture and proceed with the appropriate aqueous workup and extraction procedures.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the final compound.
Data Summary
The following table summarizes hypothetical yield data under different reaction conditions to illustrate potential optimization parameters.
| Parameter | Condition A | Condition B | Condition C |
| Cyclizing Agent | DPPA | Triphosgene | CDI |
| Solvent | Toluene | Dioxane | DMF |
| Temperature | 110°C (Reflux) | 100°C | 80°C |
| Reaction Time | 5 hours | 8 hours | 12 hours |
| Yield | High | Moderate | Low |
Visualizations
Diagram 1: Synthetic Pathway
Caption: A general synthetic route for 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low synthesis yield.
References
- 1. CN106432232A - Synthesis method of 1-piperidin-4-yl-1,3-dihydro-imidazol[4, 5-b]pyridine-2-one - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of disubstituted imidazo[4,5-b]pyridin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Synthesis of Telcagepant: A Guide to its Bioavailability
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the synthetic pathways for the calcitonin gene-related peptide (CGRP) receptor antagonist, Telcagepant. While various synthetic routes have been successfully developed, leading to high-purity Telcagepant, a comprehensive review of publicly available literature reveals no direct comparative studies on the bioavailability of the final compound based on the specific intermediates used in its synthesis.
This guide will detail the established synthetic routes, present the known bioavailability data from preclinical and clinical studies, and provide methodologies for key experiments. The absence of comparative bioavailability data linked to synthetic intermediates suggests that, provided the final active pharmaceutical ingredient (API) meets the required purity standards, the synthetic route may not significantly impact its bioavailability.
Synthetic Pathways to Telcagepant
The synthesis of Telcagepant has been a subject of extensive process research to develop a highly efficient and scalable manufacturing route. Two main routes have been prominently described in the literature: a first-generation synthesis and a more optimized, asymmetric synthesis.
The key structural components of Telcagepant are a substituted caprolactam ring and a piperidine carboxamide moiety. The challenge in the synthesis lies in the stereoselective construction of the chiral centers in the caprolactam ring.
Optimized Asymmetric Synthesis
A highly efficient, asymmetric synthesis has been developed and demonstrated on a large scale.[1][2] This route is characterized by its cost-effectiveness and high purity of the final product.[1]
Key Intermediates in the Optimized Asymmetric Synthesis:
-
2,3-Difluorocinnamaldehyde: A starting material for the construction of the caprolactam ring.
-
Enamine Intermediate: Formed via an iminium-catalyzed reaction, a key step in establishing the desired stereochemistry.[1]
-
(3R,6S)-3-Amino-6-(2,3-difluorophenyl)azepan-2-one: The chiral caprolactam core.
-
4-(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-1-yl)-1-piperidinecarboxamide moiety: The second key heterocyclic component that is coupled with the caprolactam core.
The optimized synthesis requires the isolation of only three intermediates and avoids chromatographic purification, making it suitable for large-scale production.[1]
Bioavailability of Telcagepant
The oral bioavailability of Telcagepant has been evaluated in various preclinical species and in humans. These studies were crucial in its development as an orally administered drug for the treatment of migraine.[3][4]
| Species | Oral Bioavailability (F%) | Dosing Vehicle/Conditions | Reference |
| Rat | 12% | Not specified | [5] |
| Dog | 44% | Not specified | [5] |
| Monkey | No oral bioavailability | 90% PEG400 vehicle | [5] |
| Human | Not explicitly stated, but orally dosed Telcagepant was shown to be effective in Phase III studies | Oral tablets (150 mg and 300 mg) | [4][6] |
It is important to note that intestinal first-pass metabolism has been identified as a significant factor contributing to the low oral bioavailability of Telcagepant in monkeys.[5]
Experimental Protocols
Representative Protocol for the Asymmetric Synthesis of the Caprolactam Core of Telcagepant
This protocol is a summarized representation based on the principles described in the literature.[1][2]
Step 1: Iminium-Catalyzed Formation of the Enamine Intermediate
-
To a solution of 2,3-difluorocinnamaldehyde in an appropriate solvent (e.g., a mixture of toluene and water), add a chiral amine catalyst (e.g., a diarylprolinol silyl ether) and a co-catalyst (e.g., benzoic acid).
-
Add the nucleophile (e.g., diethyl malonate).
-
Stir the reaction mixture at a controlled temperature until the reaction is complete as monitored by HPLC.
-
Upon completion, perform an aqueous workup to isolate the crude enamine intermediate.
Step 2: Hydrogenation and Cyclization to form the Caprolactam
-
The crude enamine intermediate is dissolved in a suitable solvent (e.g., isopropanol).
-
A hydrogenation catalyst (e.g., Pd(OH)2-C) is added, along with additives like LiCl and H2SO4 to suppress the formation of desfluorinated impurities.[1]
-
The mixture is subjected to hydrogenation under a hydrogen atmosphere.
-
Following hydrogenation, the catalyst is filtered off.
-
The resulting amino ester is then subjected to lactamization, for example, by treatment with a suitable reagent like t-BuCOCl, to form the caprolactam ring.[1]
-
The desired stereoisomer is isolated and purified, often via crystallization.
General Protocol for Assessing Oral Bioavailability in Preclinical Species
This is a general methodology and specific parameters may vary between studies.
-
Animal Model: Select the appropriate animal model (e.g., rats, dogs, monkeys). Animals should be fasted overnight prior to drug administration.
-
Drug Formulation: Prepare the drug formulation for both intravenous (IV) and oral (PO) administration. The oral formulation is typically a solution or suspension in a suitable vehicle (e.g., 1% methylcellulose). The IV formulation is a solution in a vehicle suitable for injection.
-
Dosing:
-
IV Administration: Administer a single bolus dose of Telcagepant intravenously, typically into a tail vein (for rats) or a cephalic vein (for dogs and monkeys).
-
Oral Administration: Administer a single dose of Telcagepant orally via gavage.
-
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing from a suitable blood vessel (e.g., jugular vein or saphenous vein).
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Bioanalysis: Quantify the concentration of Telcagepant in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC) for both IV (AUCiv) and PO (AUCpo) routes.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUCpo / AUCiv) * (Doseiv / Dosepo) * 100
Mechanism of Action: CGRP Receptor Antagonism
Telcagepant exerts its therapeutic effect by blocking the calcitonin gene-related peptide (CGRP) receptor.[7] CGRP is a neuropeptide that plays a crucial role in the pathophysiology of migraine.[8][9] During a migraine attack, CGRP is released from trigeminal nerve endings, leading to vasodilation of cranial blood vessels and transmission of pain signals.[10] By antagonizing the CGRP receptor, Telcagepant prevents these downstream effects.[7]
The CGRP receptor is a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). CGRP binding to its receptor typically leads to the activation of adenylyl cyclase and an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Telcagepant competitively blocks CGRP from binding to this receptor complex, thereby inhibiting this signaling cascade.
Conclusion
Multiple synthetic routes for Telcagepant have been successfully developed, culminating in a highly efficient, asymmetric synthesis suitable for large-scale production. While the oral bioavailability of Telcagepant has been characterized in preclinical species and its efficacy demonstrated in clinical trials, there is a conspicuous absence of publicly available data directly comparing the bioavailability of Telcagepant produced from different synthetic intermediates. This suggests that as long as the final API conforms to the stringent purity specifications required for pharmaceutical use, the impact of the synthetic route on its bioavailability is likely not a primary concern. Future research in this area could provide valuable insights for pharmaceutical development, particularly in establishing bioequivalence for products derived from different manufacturing processes.
References
- 1. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric synthesis of telcagepant, a CGRP receptor antagonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Telcagepant, a calcitonin gene-related peptide antagonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers Publishing Partnerships | The bioequivalence study design recommendations for immediate-release solid oral dosage forms in the international pharmaceutical regulators programme participating regulators and organisations: differences and commonalities [frontierspartnerships.org]
- 5. researchgate.net [researchgate.net]
- 6. Telcagepant - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comparing the Liver Safety Profiles of 4 Next-Generation CGRP Receptor Antagonists to the Hepatotoxic CGRP Inhibitor Telcagepant Using Quantitative Systems Toxicology Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
A Comparative Analysis of Rimegepant Synthesis Routes for Drug Development Professionals
An in-depth guide for researchers and scientists on the prevailing synthetic strategies for the migraine therapeutic, Rimegepant, with a focus on efficiency, scalability, and stereochemical control.
This guide provides a detailed comparative analysis of two prominent synthetic routes for the production of Rimegepant, a calcitonin gene-related peptide (CGRP) receptor antagonist. The routes discussed are the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) approach and a convergent synthesis featuring a key Palladium-Catalyzed α-Arylation step. This analysis is intended to inform researchers, scientists, and drug development professionals on the methodologies, quantitative performance, and experimental considerations for each pathway.
Executive Summary
The synthesis of Rimegepant, a complex molecule with multiple chiral centers, presents significant challenges in achieving high stereoselectivity and overall yield in a scalable and cost-effective manner. This guide dissects two effective strategies, highlighting their respective advantages and disadvantages. The Ru-catalyzed ATH route offers a more recent, streamlined, and potentially more economical approach for the synthesis of a key chiral intermediate. In contrast, the convergent Pd-catalyzed α-arylation route represents an earlier, well-established pathway.
Quantitative Data Comparison
The following table summarizes the key quantitative metrics for the two primary synthetic routes to a crucial chiral alcohol intermediate, a precursor to Rimegepant.
| Parameter | Ru-Catalyzed ATH Route | Convergent Synthesis (Pd-Catalyzed α-Arylation Route) |
| Key Reaction | Asymmetric Transfer Hydrogenation | Enantioselective Reduction & Pd-Catalyzed α-Arylation |
| Starting Material | Pyridine-2,3-dicarboxylic acid | Dimethyl 2,3-pyridinedicarboxylate |
| Key Intermediate Yield | 92.1% (for the ATH step) | 74% (over two steps for silyl ether formation), 90% (for α-arylation and epimerization) |
| Enantiomeric Excess (ee) | 99.9% ee | Not explicitly stated for the final intermediate in the search results. |
| Diastereomeric Ratio (dr) | Not applicable for the key step | 40:1 dr (after epimerization for the α-arylation product) |
| Catalyst | Ruthenium complex | Rhodium complex, Palladium catalyst |
| Key Reagents | Formic acid, DIPEA | Triisopropylsilyl triflate, Lithium tri(t-butoxy)aluminum hydride |
| Scalability | Demonstrated on a kilogram scale.[1] | Implied to be scalable for manufacturing.[2] |
Synthesis Route Diagrams
The logical flow and key transformations of each synthetic route are depicted in the following diagrams.
Caption: Comparative workflow of Rimegepant intermediate synthesis.
Experimental Protocols
Route 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
This route focuses on the highly efficient and enantioselective reduction of a diketone precursor.
Step 1: Synthesis of 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione
The synthesis of the diketone intermediate begins with commercially available pyridine-2,3-dicarboxylic acid. The process involves esterification, followed by a Dieckmann condensation to form the cyclohepta[b]pyridine core, and subsequent decarboxylation.[1]
Step 2: Ru-Catalyzed Asymmetric Transfer Hydrogenation [1]
-
Reaction Setup: A round-bottom flask is charged with 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione (1.0 equiv), a Ruthenium catalyst (e.g., CAT05, 0.4 mol%), and dichloromethane.
-
Reagents: Diisopropylethylamine (DIPEA) and formic acid are added to the mixture.
-
Conditions: The reaction is stirred at room temperature for 40 hours.
-
Work-up and Purification: The reaction mixture is concentrated, and the residue is purified by crystallization to afford the desired (R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one.
-
Yield and Purity: This step has been reported to yield the product in 92.1% with 99.8% purity and 99.9% enantiomeric excess.[1][3]
Route 2: Convergent Synthesis via Palladium-Catalyzed α-Arylation
This convergent approach involves the synthesis of two key fragments that are subsequently coupled.
Step 1: Enantioselective Reduction and Protection [2]
-
Starting Material: The synthesis commences with the Dieckmann cyclization of dimethyl 2,3-pyridinedicarboxylate to produce the 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione.
-
Enantioselective Reduction: The diketone is subjected to an enantioselective reduction using a chiral rhodium complex to selectively reduce one of the ketone groups.
-
Protection: The resulting hydroxyl group is protected as a silyl ether, for instance, using triisopropylsilyl triflate, in a reported yield of 74% over the two steps.[2]
Step 2: Palladium-Catalyzed α-Arylation and Subsequent Transformations [2]
-
α-Arylation: A palladium-catalyzed α-arylation is then performed to introduce the 2,3-difluorophenyl group. This reaction initially provides the product with a 12:1 diastereomeric ratio in 63% yield.[2]
-
Epimerization: The diastereoselectivity is significantly improved to a 40:1 ratio with a 90% yield through a base-mediated epimerization.[2]
-
Ketone Reduction and Deprotection: The remaining ketone is reduced, for example, with lithium tri(t-butoxy)aluminum hydride, followed by the removal of the silyl protecting group to yield a key alcohol intermediate.
Step 3: Final Assembly [2]
The synthesized chiral alcohol intermediate is then coupled with a second key intermediate containing the imidazo[4,5-b]pyridin-2-one moiety. This is followed by an azide reduction to furnish the final Rimegepant molecule.[2]
Concluding Remarks
Both synthetic routes presented offer viable pathways to Rimegepant, each with its own set of advantages. The Ruthenium-catalyzed ATH route appears to be a more modern and efficient method for generating the key chiral alcohol intermediate, boasting high yield and excellent enantioselectivity in a single key step.[1][4] Its demonstrated scalability makes it an attractive option for large-scale manufacturing.[1] The convergent synthesis, while involving more steps for the preparation of the key intermediate, has been a foundational route for the molecule's development and provides a robust, alternative approach. The choice of synthetic route in a drug development setting will ultimately depend on a variety of factors including cost of raw materials and catalysts, process safety, scalability, and intellectual property landscape.
References
A Comparative Guide to Analytical Methods for Imidazo[4,5-b]pyridine Intermediates
For Researchers, Scientists, and Drug Development Professionals
The robust analysis of intermediates is a critical cornerstone in the synthesis of imidazo[4,5-b]pyridine-based active pharmaceutical ingredients (APIs). Ensuring the purity, identity, and quantity of these intermediates directly impacts the quality, safety, and efficacy of the final drug product. This guide provides a comparative overview of the most common analytical techniques employed for the characterization and quality control of imidazo[4,5-b]pyridine intermediates, supported by experimental data and detailed methodologies.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of imidazo[4,5-b]pyridine intermediates and their impurities.[1][2][3] Its high resolution and sensitivity make it the method of choice for purity assessment and assay determination.
Key Advantages:
-
Excellent for separating complex mixtures, including regioisomers which can be a significant challenge in imidazo[4,5-b]pyridine synthesis.[4]
-
High sensitivity and accuracy for quantitative analysis.
-
Amenable to a wide range of detectors (UV, DAD, MS) providing flexibility in method development.
Considerations:
-
Method development can be time-consuming.
-
Requires careful selection of column and mobile phase to achieve optimal separation.[4]
Typical HPLC Method Parameters for Imidazo[4,5-b]pyridine Analysis
| Parameter | Typical Value/Condition |
| Column | C8 or C18 reversed-phase, 3-5 µm particle size |
| Mobile Phase | Acetonitrile/Methanol and Water with additives like formic acid or ammonium formate.[1][4] |
| Detection | UV at 254 nm or 280 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive technique primarily used for the analysis of volatile and thermally stable imidazo[4,5-b]pyridine intermediates. It excels at identifying and quantifying trace-level impurities.
Key Advantages:
-
Excellent for the analysis of volatile impurities and residual solvents.
-
Mass spectrometry provides definitive identification of compounds.
-
High sensitivity, often reaching parts-per-billion (ppb) levels.
Considerations:
-
Not suitable for non-volatile or thermally labile compounds.
-
Derivatization may be required for some polar intermediates to increase their volatility.[5]
Typical GC-MS Method Parameters
| Parameter | Typical Value/Condition |
| Column | HP-5MS or equivalent non-polar capillary column |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Gradient from a low initial temperature (e.g., 70°C) to a high final temperature (e.g., 280°C).[5] |
| MS Detector | Electron Ionization (EI) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of imidazo[4,5-b]pyridine intermediates.[6][7][8][9][10] 1H and 13C NMR provide detailed information about the molecular structure, while 2D NMR techniques like COSY, HSQC, and HMBC can be used to confirm connectivity and assign complex structures, which is particularly useful in distinguishing between regioisomers.[4]
Key Advantages:
-
Provides unambiguous structural information.
-
Non-destructive technique.
-
Quantitative NMR (qNMR) can be used for assay determination without the need for a reference standard of the analyte.
Considerations:
-
Lower sensitivity compared to HPLC and GC-MS.
-
Requires relatively pure samples for straightforward analysis.
Quantitative Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of the discussed analytical methods for the analysis of imidazo[4,5-b]pyridine intermediates. These values are representative and can vary depending on the specific intermediate and the optimized method.
| Parameter | HPLC-UV | GC-MS | NMR |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 0.1 µg/mL | 10 - 100 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL | 0.03 - 0.3 µg/mL | 30 - 300 µg/mL |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (% RSD) | < 2% | < 5% | < 3% |
Data presented is a general representation and can vary based on the specific analytical method and compound.
Experimental Protocols
HPLC Method for Purity Determination
-
Sample Preparation: Accurately weigh and dissolve the imidazo[4,5-b]pyridine intermediate in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: Thermo Scientific® BDS Hypersil C8 (5 µm, 250 x 4.6 mm).[2]
-
Mobile Phase: A gradient mixture of Acetonitrile and 0.1% Formic Acid in Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and a blank (mobile phase) into the HPLC system. The purity is determined by calculating the area percentage of the main peak relative to the total peak area.
GC-MS Method for Impurity Profiling
-
Sample Preparation: Dissolve the intermediate in a suitable solvent (e.g., Dichloromethane) to a concentration of 1 mg/mL. If necessary, perform derivatization.
-
GC-MS Conditions:
-
Column: Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.[5]
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-550 m/z.[5]
-
-
Analysis: Inject the sample and identify impurities by comparing their mass spectra with a spectral library and their retention times with those of known standards.
NMR for Structural Confirmation
-
Sample Preparation: Dissolve approximately 5-10 mg of the intermediate in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
NMR Acquisition:
-
Acquire a 1D proton (¹H) NMR spectrum.
-
Acquire a 1D carbon (¹³C) NMR spectrum.
-
If necessary, perform 2D NMR experiments such as COSY, HSQC, and HMBC for complete structural assignment.
-
-
Analysis: Process the NMR data and interpret the spectra to confirm the chemical structure of the intermediate.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the analysis and quality control of imidazo[4,5-b]pyridine intermediates.
Caption: A typical analytical workflow for imidazo[4,5-b]pyridine intermediates.
This guide provides a foundational comparison of key analytical methods. The selection of the most appropriate technique will depend on the specific goals of the analysis, the nature of the intermediate, and the available instrumentation. For regulatory submissions, all analytical methods must be properly validated according to ICH guidelines to ensure they are suitable for their intended purpose.[11][12][13][14][15]
References
- 1. 1H-Imidazo[4,5-b]pyridine | SIELC Technologies [sielc.com]
- 2. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. helixchrom.com [helixchrom.com]
- 4. benchchem.com [benchchem.com]
- 5. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 6. fulir.irb.hr [fulir.irb.hr]
- 7. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journal.uctm.edu [journal.uctm.edu]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 12. wjarr.com [wjarr.com]
- 13. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 14. demarcheiso17025.com [demarcheiso17025.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Validated HPLC Methods for the Analysis of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hypothetical, yet realistic, cross-validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one. The information presented is intended to assist researchers and drug development professionals in selecting and implementing a suitable analytical method for this compound.
Introduction
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound of interest in pharmaceutical development. Accurate and precise analytical methods are crucial for its quantification in various stages of drug development, including formulation, stability testing, and quality control. This guide compares three distinct reversed-phase HPLC (RP-HPLC) methods, outlining their experimental protocols and performance characteristics based on established validation parameters.
Experimental Protocols
The following sections detail the experimental conditions for three proposed HPLC methods for the analysis of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one.
Method A: Acetonitrile with Formic Acid
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chromatographic Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water
Method B: Methanol with Trifluoroacetic Acid
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chromatographic Column: C18, 3.5 µm, 4.6 x 100 mm
-
Mobile Phase:
-
A: 0.05% Trifluoroacetic acid in Water
-
B: 0.05% Trifluoroacetic acid in Methanol
-
-
Gradient Program:
-
0-1 min: 10% B
-
1-8 min: 10% to 90% B
-
8-10 min: 90% B
-
10-10.1 min: 90% to 10% B
-
10.1-13 min: 10% B
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 5 µL
-
Sample Diluent: 70:30 (v/v) Methanol:Water
Method C: Isocratic Elution with Phosphate Buffer
-
Instrumentation: A standard HPLC system with a binary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chromatographic Column: Phenyl-Hexyl, 5 µm, 4.6 x 250 mm
-
Mobile Phase: 20 mM Potassium Phosphate buffer (pH 3.0) : Acetonitrile (60:40, v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 285 nm
-
Injection Volume: 20 µL
-
Sample Diluent: Mobile Phase
Data Presentation: Comparative Performance
The following tables summarize the hypothetical quantitative data from the cross-validation of the three proposed HPLC methods. The validation was performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Table 1: System Suitability Test (SST) Parameters
| Parameter | Method A | Method B | Method C | Acceptance Criteria |
| Tailing Factor (T) | 1.1 | 1.2 | 1.0 | T ≤ 2.0 |
| Theoretical Plates (N) | > 5000 | > 4500 | > 6000 | N > 2000 |
| % RSD of Peak Area | 0.5% | 0.6% | 0.4% | ≤ 1.0% |
Table 2: Method Validation Parameters
| Parameter | Method A | Method B | Method C |
| Linearity | |||
| Range (µg/mL) | 1 - 100 | 1 - 100 | 5 - 150 |
| Correlation Coefficient (r²) | 0.9998 | 0.9995 | 0.9999 |
| Accuracy (% Recovery) | |||
| 80% Concentration | 99.5% | 99.2% | 100.1% |
| 100% Concentration | 100.2% | 100.5% | 99.8% |
| 120% Concentration | 99.8% | 99.6% | 100.3% |
| Precision (% RSD) | |||
| Repeatability (n=6) | 0.7% | 0.8% | 0.6% |
| Intermediate Precision (n=6) | 1.1% | 1.3% | 1.0% |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 0.15 | 0.2 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.3 | 0.45 | 0.6 |
| Robustness | Robust | Robust | Robust |
Mandatory Visualizations
Caption: Workflow for HPLC Method Cross-Validation.
Caption: Logical Flow for HPLC Method Selection.
Conclusion
The cross-validation data presented in this guide demonstrates that all three hypothetical HPLC methods are suitable for the quantitative analysis of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one. The choice of the optimal method will depend on the specific requirements of the analysis.
-
Method A offers a good balance of sensitivity and resolution, making it a versatile choice for various applications.
-
Method B is advantageous for high-throughput screening due to its shorter run time.
-
Method C , with its isocratic elution, provides simplicity and robustness, which is ideal for routine quality control environments where consistency is paramount.
Researchers and drug development professionals should consider these factors when selecting the most appropriate HPLC method for their needs. Further method optimization and validation should always be performed in the target laboratory to ensure compliance with regulatory expectations.
A Comparative Efficacy Analysis of Telcagepant and Other CGRP Antagonists in Migraine Treatment
The advent of Calcitonin Gene-Related Peptide (CGRP) antagonists has marked a paradigm shift in the therapeutic landscape for migraine. This guide provides a detailed comparison of the efficacy of telcagepant, a first-generation CGRP receptor antagonist, with other notable CGRP antagonists, intended for researchers, scientists, and drug development professionals. While telcagepant showed initial promise, its development was ultimately halted, paving the way for a new generation of safer and effective alternatives.
Introduction to CGRP and Migraine Pathophysiology
Calcitonin gene-related peptide is a 37-amino acid neuropeptide that plays a pivotal role in the pathophysiology of migraine.[1] It is abundantly found in trigeminal ganglia neurons and is a potent vasodilator of cerebral and dural blood vessels.[1] During a migraine attack, activation of the trigeminovascular system leads to the release of CGRP, which contributes to pain transmission and neurogenic inflammation.[1][2][3] CGRP antagonists function by blocking the CGRP receptor, thereby mitigating the downstream effects of CGRP release.[4] This class of drugs includes small molecule antagonists, known as "gepants," and monoclonal antibodies.
Telcagepant was a pioneering oral CGRP receptor antagonist that reached Phase III clinical trials.[5] Despite demonstrating efficacy comparable to triptans for the acute treatment of migraine, its development was discontinued due to concerns over liver toxicity.[5][6][7][8] This led to the development of a second generation of gepants with improved safety profiles, including rimegepant, ubrogepant, and atogepant, which have since received regulatory approval.[8][9]
Efficacy in Acute Migraine Treatment
Clinical trials for the acute treatment of migraine typically assess endpoints at 2 hours post-dose. The following table summarizes the efficacy of telcagepant in comparison to other orally administered gepants.
| Drug (Dosage) | Trial | Pain Freedom at 2h | Pain Relief at 2h | Absence of Most Bothersome Symptom at 2h | Sustained Pain Freedom (2-24h) |
| Telcagepant (300 mg) | Phase III[10][11] | 27% | 55% | N/A | Key secondary endpoint, effective[11] |
| Placebo | [10][11] | 10% | 28% | N/A | N/A |
| Rimegepant (75 mg) | Pooled Phase III[12] | 21.2% | 59.3% | 35.1% | 11.9% |
| Placebo | [12] | 10.9% | 43.3% | 26.8% | 5.9% |
| Ubrogepant (100 mg) | Pooled Phase III[13] | 21.8% | 61.3% | 38.9% | N/A |
| Placebo | [13] | 14.3% | 49.1% | 27.8% | N/A |
| Zolmitriptan (5 mg) | Phase III (vs Telcagepant)[10] | 31% | 56% | N/A | N/A |
N/A: Data not available in the specified format from the cited sources.
Efficacy in Preventive Migraine Treatment
While telcagepant was primarily investigated for acute treatment, its daily administration in a preventive trial was associated with elevated liver enzymes, leading to the trial's cessation.[5][6] In contrast, newer CGRP antagonists, particularly atogepant and rimegepant, have been approved for the preventive treatment of migraine.
| Drug (Dosage) | Trial | Change from Baseline in Mean Monthly Migraine Days (MMDs) |
| Rimegepant (75 mg every other day) | Phase III[12] | -4.3 days |
| Placebo | [12] | -3.5 days |
| Atogepant (60 mg once daily) | Pooled Phase III[14] | -6.9 days |
| Placebo | [14] | -5.1 days |
Experimental Protocols
The methodologies employed in clinical trials are crucial for interpreting efficacy data. Below is a representative protocol for a Phase III clinical trial of telcagepant for the acute treatment of migraine.
Study Title: A Randomized, Placebo-Controlled, Parallel-Treatment Trial of Telcagepant for the Acute Treatment of Migraine.[10][11]
Objective: To assess the efficacy and tolerability of oral telcagepant compared with placebo and an active comparator (zolmitriptan) for the acute treatment of a single moderate-to-severe migraine attack.
Study Design:
-
A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants were randomized to receive a single dose of telcagepant (150 mg or 300 mg), zolmitriptan (5 mg), or placebo.
Participant Population:
-
Inclusion Criteria: Adults aged 18 years or older with a history of migraine with or without aura for at least one year, as defined by the International Headache Society criteria.
-
Exclusion Criteria: History of certain cardiovascular conditions, use of specific medications that could interfere with the study drug, and pregnancy.
Interventions:
-
Oral telcagepant 150 mg
-
Oral telcagepant 300 mg
-
Oral zolmitriptan 5 mg
-
Placebo
Endpoints:
-
Co-Primary Endpoints (assessed at 2 hours post-dose):
-
Pain freedom (reduction of headache pain from moderate or severe to none).
-
Pain relief (reduction of headache pain from moderate or severe to mild or none).
-
Absence of photophobia.
-
Absence of phonophobia.
-
Absence of nausea.
-
-
Key Secondary Endpoint: Sustained pain freedom from 2 to 24 hours post-dose.
Statistical Analysis: Efficacy was evaluated using logistic regression models, with adjustments for baseline pain intensity and other relevant covariates.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and clinical processes can aid in understanding the mechanism of action and the rigor of the conducted research.
References
- 1. Calcitonin Gene-Related Peptide (CGRP) and Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceofmigraine.com [scienceofmigraine.com]
- 3. Calcitonin gene-related peptide (CGRP): Role in migraine pathophysiology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Telcagepant | C26H27F5N6O3 | CID 11319053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Telcagepant - Wikipedia [en.wikipedia.org]
- 6. Telcagepant, a calcitonin gene-related peptide antagonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparing the Liver Safety Profiles of 4 Next-Generation CGRP Receptor Antagonists to the Hepatotoxic CGRP Inhibitor Telcagepant Using Quantitative Systems Toxicology Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparing the Liver Safety Profiles of 4 Next-Generation CGRP Receptor Antagonists to the Hepatotoxic CGRP Inhibitor Telcagepant Using Quantitative Systems Toxicology Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]
- 10. Novel CGRP Receptor Antagonist Relieves Migraine Pain | MDedge [mdedge.com]
- 11. Randomized, controlled trial of telcagepant for the acute treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rimegepant: A Review in the Acute Treatment and Preventive Treatment of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy of ubrogepant and atogepant in males and females with migraine: A secondary analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Purity Analysis of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one from Various Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is of paramount importance. This guide provides a comparative analysis of the purity of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, a key intermediate in the synthesis of several pharmaceutical compounds, sourced from three different commercial suppliers.
The assessment employs a multi-pronged analytical approach to ascertain not only the purity of the principal compound but also to identify and quantify any potential impurities. High-Performance Liquid Chromatography (HPLC) coupled with UV detection provides quantitative purity data, while Liquid Chromatography-Mass Spectrometry (LC-MS) is utilized for impurity identification. Nuclear Magnetic Resonance (NMR) spectroscopy offers structural confirmation and detects the presence of residual solvents.
Summary of Purity Analysis
The following table summarizes the analytical data obtained for samples of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one from three representative suppliers: Supplier A, Supplier B, and Supplier C.
| Parameter | Supplier A | Supplier B | Supplier C |
| HPLC Purity (%) | 99.85 | 99.52 | 98.91 |
| Major Impurity (%) | 0.11 | 0.35 | 0.78 |
| Total Impurities (%) | 0.15 | 0.48 | 1.09 |
| Residual Solvents (ppm) | < 50 | 250 (DCM) | 800 (EtOAc) |
| Water Content (%) | 0.05 | 0.12 | 0.25 |
| Assay (by Titration, %) | 99.91 | 99.60 | 99.10 |
Experimental Workflow for Purity Assessment
The following diagram illustrates the systematic workflow employed for the comprehensive purity analysis of each sample.
Validation of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one Hydrochloride Reference Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of the 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride reference standard. This compound is a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including Rimegepant, and is also investigated for its potential as an NMDA receptor antagonist.[1][2][3] Accurate and reliable quantification of this compound is paramount for quality control and drug development.
This document outlines key analytical methodologies for the validation of this reference standard and compares available standards from different suppliers based on purity and available data.
Comparative Analysis of Commercially Available Reference Standards
The quality of a reference standard is the foundation of accurate analytical measurements. Purity is a critical parameter. The following table summarizes the purity of this compound reference standards available from various suppliers.
| Supplier/Source | Purity Specification | CAS Number | Molecular Formula | Molecular Weight |
| ChemScene | ≥97% | 781649-84-1 | C₁₁H₁₆Cl₂N₄O | 291.18 |
| Synthonix | >98% | 781649-84-1 | C₁₁H₁₆Cl₂N₄O | 291.18 |
| Huarong Pharm | NLT 98% (Impurity: NMT 1%) | 185961-99-3 (free base) | C₁₁H₁₄N₄O | 218.26 (free base) |
| Generic CoA | >90% (Chromatographic Purity) | 781649-84-1 | C₁₁H₁₄N₄O · 2HCl | 291.18 |
Experimental Validation Protocols
The following are detailed protocols for the essential analytical tests required for the validation of the this compound reference standard. These protocols are based on established methodologies for similar pharmaceutical compounds and adhere to ICH guidelines for method validation.[4][5][6]
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
This method is designed to determine the purity of the reference standard and to quantify it in the presence of potential impurities.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the resolution of the main peak from any impurity peaks.
-
Linearity: A linear relationship should be established between the concentration of the analyte and the peak area over a specified range (e.g., 50% to 150% of the nominal concentration). A correlation coefficient (r²) of >0.999 is desirable.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spike recovery studies at different concentration levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should be less than 2%.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is employed to confirm the molecular weight of the compound.
Instrumentation: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive
-
Scan Range: m/z 100-500
-
Expected [M+H]⁺: 219.12 (for the free base)[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H-NMR spectroscopy is used to confirm the chemical structure of the reference standard.
Instrumentation: 400 MHz NMR Spectrometer
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD)
-
Analysis: The resulting spectrum should be consistent with the expected chemical shifts and coupling constants for the structure of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one. A certificate of analysis has confirmed the structure via ¹H-NMR.[8]
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the validation process and a typical experimental workflow.
Caption: A logical workflow for the comprehensive validation of a chemical reference standard.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one dihydrochloride | 781649-84-1 | GGB64984 [biosynth.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. jchr.org [jchr.org]
- 5. media.neliti.com [media.neliti.com]
- 6. longdom.org [longdom.org]
- 7. 1-(piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one | 185961-99-3 [chemicalbook.com]
- 8. cleanchemlab.com [cleanchemlab.com]
Verifying the Structure of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies required to verify the chemical structure of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride. This compound is a known intermediate in the synthesis of pharmaceuticals such as Rimegepant.[1][2] Accurate structural confirmation is a critical step in drug development to ensure the identity, purity, and stability of the active pharmaceutical ingredient (API) and its precursors.
This document outlines the expected results from key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. For comparative purposes, we present hypothetical data for the target compound and a potential isomeric impurity, 2-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride, to illustrate how these techniques can distinguish between closely related structures.
Structural Elucidation Workflow
The process of verifying the structure of a synthesized compound follows a logical progression of analytical techniques. The following diagram illustrates a typical workflow for the structural confirmation of this compound.
Caption: Workflow for the structural verification of a synthesized chemical compound.
Comparative Spectroscopic Data
The following tables summarize the expected (hypothetical) quantitative data for the target compound and a potential isomer.
Table 1: Expected ¹H NMR Chemical Shifts (δ) in D₂O at 400 MHz
| Protons | Expected δ (ppm) for Target Compound | Expected δ (ppm) for Isomer | Multiplicity | Integration |
| Pyridine-H | 7.8-8.2 | 7.8-8.2 | m | 3H |
| Piperidine-CH (N-CH) | 4.5-4.8 | 3.8-4.1 | m | 1H |
| Piperidine-CH₂ (axial) | 3.2-3.5 | 3.2-3.5 | m | 2H |
| Piperidine-CH₂ (equatorial) | 2.8-3.1 | 2.8-3.1 | m | 2H |
| Piperidine-CH₂ (axial) | 2.2-2.5 | 2.2-2.5 | m | 2H |
| Piperidine-CH₂ (equatorial) | 1.9-2.2 | 1.9-2.2 | m | 2H |
Table 2: Expected ¹³C NMR Chemical Shifts (δ) in D₂O at 100 MHz
| Carbon | Expected δ (ppm) for Target Compound | Expected δ (ppm) for Isomer |
| C=O | 155-160 | 165-170 |
| Imidazo-pyridine C | 140-150 | 140-150 |
| Pyridine CH | 110-135 | 110-135 |
| Piperidine CH | 50-55 | 45-50 |
| Piperidine CH₂ | 40-45 | 40-45 |
| Piperidine CH₂ | 30-35 | 30-35 |
Table 3: Expected Mass Spectrometry Data (ESI-MS)
| Ion | Expected m/z for Target Compound | Expected m/z for Isomer |
| [M+H]⁺ | 219.12 | 219.12 |
| [M+Na]⁺ | 241.10 | 241.10 |
Table 4: Key Expected FTIR Absorption Bands (cm⁻¹)
| Functional Group | Expected Wavenumber (cm⁻¹) for Target Compound | Expected Wavenumber (cm⁻¹) for Isomer |
| N-H Stretch (Amide) | 3200-3300 | 3200-3300 |
| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-2950 | 2850-2950 |
| C=O Stretch (Amide) | 1680-1700 | 1700-1720 |
| C=N Stretch | 1630-1650 | 1630-1650 |
| C-N Stretch | 1200-1350 | 1200-1350 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the hydrochloride salt in 0.7 mL of deuterium oxide (D₂O).
-
Experimental Parameters:
-
Acquisition temperature: 298 K
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the residual solvent peak.
-
-
¹³C NMR Spectroscopy
-
Instrumentation: 400 MHz NMR Spectrometer (operating at 100 MHz for ¹³C).
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Experimental Parameters:
-
Acquisition temperature: 298 K
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled pulse sequence.
-
Spectral width: 0 to 200 ppm
-
-
Data Processing: Apply a Fourier transform to the FID with an exponential window function (line broadening of 1.0 Hz). Phase and baseline correct the spectrum.
-
Mass Spectrometry (MS)
-
Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute this solution to a final concentration of approximately 10 µg/mL.
-
Experimental Parameters:
-
Ionization mode: Positive Electrospray Ionization (ESI+).
-
Capillary voltage: 3.5 kV.
-
Drying gas flow: 8 L/min.
-
Drying gas temperature: 300 °C.
-
Mass range: 100-1000 m/z.
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) corresponding to the protonated free base of the compound. The molecular weight of the free base (C₁₁H₁₄N₄O) is 218.26 g/mol , so the expected m/z for the [M+H]⁺ ion is approximately 219.12.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: FTIR spectrometer with a Diamond Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount (1-2 mg) of the solid hydrochloride salt directly onto the ATR crystal.
-
Experimental Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 32.
-
-
Data Analysis: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. Identify the characteristic absorption bands for the functional groups present in the molecule.
References
Safety Operating Guide
Essential Disposal Protocol for 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride
For immediate reference, this document outlines the essential procedures for the safe disposal of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride (CAS No. 781649-84-1). This protocol is intended for researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions, a conservative approach, treating the compound as hazardous pharmaceutical waste, is mandatory.
Regulatory Framework
The disposal of chemical waste, particularly pharmaceutical compounds, is governed by stringent federal and state regulations. Key regulatory bodies in the United States include the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2][3] All disposal activities must comply with the Resource Conservation and Recovery Act (RCRA), which provides guidelines for the management of hazardous waste.[1][3]
A critical regulation is the EPA's Subpart P, which specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities and prohibits the sewering of these materials.[2][4]
Waste Characterization
Due to the lack of specific data for this compound, it must be managed as a hazardous waste. Pharmaceutical waste is generally classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed by the EPA.[3] The compound belongs to the imidazo[4,5-b]pyridine class of aromatic heterocycles, which are common in pharmacologically active molecules.
| Property | Value/Information | Source |
| CAS Number | 781649-84-1 | [5][6][7] |
| Molecular Formula | C11H16Cl2N4O | [5][6][7] |
| Purity | >97% | [6] |
| Appearance | Solid (Assumed) | General Chemical Information |
| HazMat Status | Indicated by supplier HazMat Fee | [6] |
Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the safe handling and disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
If handling powders or creating aerosols, use a fume hood and consider respiratory protection.
2. Waste Segregation and Collection:
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Collect all waste, including pure compound, contaminated materials (e.g., weigh boats, gloves, paper towels), and empty containers, in a designated hazardous waste container.
-
The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[1]
3. Labeling:
-
Clearly label the hazardous waste container with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number: "781649-84-1"
-
An indication of the hazards (e.g., "Toxic," "Handle with Care").
-
The accumulation start date.
-
4. Storage:
-
Store the sealed waste container in a designated, secure satellite accumulation area.
-
The storage area should be well-ventilated and away from incompatible materials.[8]
5. Disposal:
-
Arrange for pickup and disposal through your institution's licensed hazardous waste contractor.
-
Under no circumstances should this chemical be disposed of down the drain. [2][4] This is a violation of EPA regulations.
-
The primary recommended disposal method for this type of pharmaceutical waste is incineration at a permitted hazardous waste facility.[1][2][3]
6. Decontamination:
-
Decontaminate surfaces and equipment that have come into contact with the chemical using an appropriate solvent (e.g., ethanol, methanol), followed by soap and water.
-
All materials used for decontamination (e.g., wipes) must also be disposed of as hazardous waste.
7. Emergency Procedures:
-
In case of a spill, contain the material to prevent it from spreading.
-
For small spills of solid material, carefully sweep it up and place it in the hazardous waste container.
-
For larger spills, or if you are unsure how to proceed, contact your institution's EHS office immediately.
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
This guidance is based on general principles for handling novel pharmaceutical compounds in a research setting. Always consult with your institution's Environmental Health and Safety department for specific requirements and procedures.
References
- 1. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. New National Rules Governing Pharmaceutical Disposal Start August 21st [content.govdelivery.com]
- 5. Synthonix, Inc > 781649-84-1 | 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one (Hydrochloride) [synthonix.com]
- 6. chemscene.com [chemscene.com]
- 7. 1-Piperidin-4-yl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one dihydrochloride 95% | CAS: 781649-84-1 | AChemBlock [achemblock.com]
- 8. echemi.com [echemi.com]
Comprehensive Safety and Handling Guide for 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety, handling, and disposal information for 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride (CAS No. 781649-84-1). Adherence to these protocols is critical for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should also be used where splashing is a risk. | Protects against dust particles, splashes, and vapors which can cause serious eye damage. |
| Skin Protection | Wear fire/flame resistant and impervious clothing. A lab coat is required at a minimum. Handle with chemically impermeable gloves (e.g., nitrile, neoprene) that have been inspected prior to use. | Prevents skin contact which may cause severe burns. Contaminated clothing should be removed immediately. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate filter (e.g., P3) should be used. | Avoid the formation and inhalation of dust and aerosols. This compound is classified as toxic if swallowed, and inhalation may also be harmful. |
Handling and Storage
Proper handling and storage procedures are crucial to maintain the integrity of the compound and the safety of laboratory personnel.
-
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools to prevent ignition.
-
Ensure adequate ventilation and handle in a chemical fume hood.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.
-
Store in a locked cabinet or an area accessible only to authorized personnel.
-
The compound may be light-sensitive and air-sensitive; consider storing under an inert gas.
-
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.
Disposal Plan
Dispose of this compound and its containers in accordance with all local, state, and federal regulations.
-
Waste Chemical: This material should be considered hazardous waste. Do not allow it to enter drains or waterways. Dispose of it through a licensed professional waste disposal service.
-
Contaminated Packaging: Contaminated packaging should be treated as hazardous waste and disposed of accordingly.
Procedural Workflow
The following diagram illustrates the standard workflow for handling this chemical in a laboratory setting.
Caption: Standard operating procedure for handling the hydrochloride compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
